3,3-Dimethylpentane
Description
Structure
3D Structure
Properties
IUPAC Name |
3,3-dimethylpentane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16/c1-5-7(3,4)6-2/h5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEXMKKGTQYQZCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0049319 | |
| Record name | 3,3-Dimethylpentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0049319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Alfa Aesar MSDS] | |
| Record name | 3,3-Dimethylpentane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/16437 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
82.7 [mmHg] | |
| Record name | 3,3-Dimethylpentane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/16437 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
562-49-2 | |
| Record name | 3,3-Dimethylpentane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=562-49-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pentane,3,3-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000562492 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,3-DIMETHYLPENTANE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74150 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pentane, 3,3-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3,3-Dimethylpentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0049319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3-dimethylpentane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.392 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PENTANE,3,3-DIMETHYL- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R1RH0VBD2L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
3,3-Dimethylpentane chemical and physical properties
An In-depth Technical Guide to the Chemical and Physical Properties of 3,3-Dimethylpentane
This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, tailored for researchers, scientists, and professionals in drug development. This document summarizes key quantitative data, details experimental protocols for property determination, and includes visualizations to illustrate important concepts.
Introduction
This compound is a branched-chain alkane and an isomer of heptane (B126788).[1] Its unique structure, featuring a quaternary carbon, influences its physical properties and reactivity. It is a colorless, mobile liquid with an odor similar to gasoline.[2][3] This compound serves as a component in gasoline and is utilized in organic synthesis and as a pharmaceutical intermediate.[2][3] Notably, it has been used in the development and evaluation of the epiocular-eye irritation test, an alternative to animal testing.[4]
Chemical Properties
This compound has the chemical formula C₇H₁₆.[1] As a saturated hydrocarbon, it is relatively unreactive under normal conditions.[4] However, it can undergo isomerization, converting to other heptane isomers, through mechanisms like a methyl shift on oxygen-exposed tungsten carbides.[2] Complete combustion of this compound in the presence of oxygen yields carbon dioxide and water.[2][3] Due to the absence of a hydrolyzable functional group, it does not undergo hydrolysis.[2][3]
Table 1: General Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₇H₁₆[5] |
| Molecular Weight | 100.20 g/mol [5][6] |
| IUPAC Name | This compound[1] |
| CAS Number | 562-49-2[1] |
| SMILES | CCC(C)(C)CC[1] |
| InChI Key | AEXMKKGTQYQZCS-UHFFFAOYSA-N |
Physical Properties
The physical characteristics of this compound were first measured in 1929 by Graham Edgar and George Calingaert.[1]
Table 2: Key Physical Properties of this compound
| Property | Value | Conditions |
| Melting Point | -135 °C (-211 °F)[3] | - |
| Boiling Point | 86.0 °C (186.8 °F)[1][3] | at 1 atm |
| Density | 0.693 g/mL[3] | at 25 °C |
| Refractive Index | 1.392[3] | at 20 °C |
| Vapor Pressure | 82.7 mmHg[4][6] | at 25 °C |
| Surface Tension | 19.63 dynes/cm[1] | at 20 °C |
| Viscosity | 0.00454 P[1] | at 20 °C |
| Solubility in Water | 5.92 mg/kg[2][3] | at 25 °C |
| Solubility in Solvents | Soluble in acetone, alcohol, ether, and chloroform.[2][3] | - |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of this compound.
Table 3: Spectroscopic Data for this compound
| Spectroscopy | Key Features |
| ¹H NMR | Shows 3 distinct groups of proton resonances.[7] The chemical shifts are observed for the different proton environments in the molecule.[8] |
| Infrared (IR) | The spectrum is unique and can be used for fingerprint identification.[9] Prominent peaks include C-H stretching vibrations (2940-2880 cm⁻¹) and C-H deformation vibrations (1480-1365 cm⁻¹).[9] |
Experimental Protocols
Determination of Boiling Point (Capillary Method)
This method is suitable for small sample volumes.[10][11]
Methodology:
-
A small amount of the this compound sample (approximately 0.5 mL) is placed into a small test tube or a Durham tube.[10]
-
A capillary tube, sealed at one end, is inverted and placed into the sample.[11]
-
The sample tube is attached to a thermometer.[10]
-
The assembly is heated in a Thiele tube or an oil bath.[10]
-
As the temperature rises, a continuous stream of bubbles will emerge from the open end of the capillary tube.[11]
-
The heat source is then removed, and the sample is allowed to cool.
-
The boiling point is the temperature at which the liquid begins to enter the capillary tube.[11]
-
The atmospheric pressure should be recorded as it influences the boiling point.[12]
Determination of Density
The density of a liquid can be determined by measuring its mass and volume.
Methodology:
-
An empty, dry graduated cylinder is weighed using an electronic balance.[13]
-
A known volume of this compound is added to the graduated cylinder. The volume is read from the bottom of the meniscus.[13]
-
The graduated cylinder containing the liquid is reweighed.[13]
-
The mass of the liquid is calculated by subtracting the mass of the empty graduated cylinder from the combined mass.[13]
-
The density is calculated using the formula: Density = Mass / Volume.
-
For improved accuracy, the procedure should be repeated multiple times, and the average density calculated.[13] The temperature at which the measurement is taken should also be recorded.[13]
Safety and Hazards
This compound is a flammable liquid and poses several health hazards.
Table 4: Safety and Hazard Information for this compound
| Hazard | Description |
| Flammability | Highly flammable liquid and vapor.[4][6] Flash Point: -7 °C (19.4 °F) - closed cup.[5] |
| Health Hazards | May be fatal if swallowed and enters airways (aspiration hazard).[4][6] Causes skin irritation.[4][6] May cause drowsiness or dizziness.[4][14] Causes eye irritation.[14] |
| Environmental Hazards | Very toxic to aquatic life with long-lasting effects.[4] |
| Handling | Use with adequate ventilation and in a well-ventilated area.[14][15] Keep away from heat, sparks, and open flames.[14][15] Ground and bond containers when transferring material.[14][15] Wear protective gloves, clothing, and eye protection.[5][15] |
| First Aid | Eye Contact: Flush eyes with plenty of water for at least 15 minutes.[14] Skin Contact: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[14] Ingestion: Do not induce vomiting. Seek immediate medical attention.[14] Inhalation: Move to fresh air. If not breathing, give artificial respiration.[14] |
Visualizations
Caption: Logical relationship between molecular structure and physical properties.
Caption: Experimental workflow for boiling point determination.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | 562-49-2 [chemicalbook.com]
- 3. This compound CAS#: 562-49-2 [m.chemicalbook.com]
- 4. Buy this compound | 562-49-2 [smolecule.com]
- 5. This compound 99 562-49-2 [sigmaaldrich.com]
- 6. This compound | C7H16 | CID 11229 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. C7H16 this compound low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 this compound 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. This compound(562-49-2) 1H NMR spectrum [chemicalbook.com]
- 9. C7H16 infrared spectrum of this compound prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of this compound image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Video: Boiling Points - Concept [jove.com]
- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 15. fishersci.com [fishersci.com]
An In-Depth Technical Guide to 3,3-Dimethylpentane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3,3-Dimethylpentane (CAS No: 562-49-2), a branched-chain alkane. The document details its chemical structure, physicochemical properties, synthesis protocols, and spectral characterization. All quantitative data is systematically tabulated for ease of reference. Furthermore, this guide presents detailed experimental methodologies for its synthesis and analysis, along with graphical representations of its structure and synthetic workflow, to support advanced research and development applications.
Chemical Identity and Structure
This compound is a structural isomer of heptane.[1] Its IUPAC name is derived from a five-carbon (pentane) parent chain with two methyl groups attached to the third carbon atom. This substitution pattern results in a quaternary carbon, a key feature of its molecular architecture.
-
IUPAC Name: this compound[2]
-
Molecular Formula: C₇H₁₆[2]
-
Molecular Weight: 100.20 g/mol [2]
-
CAS Registry Number: 562-49-2[2]
-
Synonyms: Pentane, 3,3-dimethyl-[2]
Structural Representations
The structure of this compound can be represented in several ways:
-
Condensed Structural Formula: CH₃CH₂C(CH₃)₂CH₂CH₃
-
Skeletal Structure: A five-carbon chain with two methyl groups branching from the third carbon.
-
Canonical SMILES: CCC(C)(C)CC[2]
-
InChI Key: AEXMKKGTQYQZCS-UHFFFAOYSA-N[2]
Figure 1: Skeletal structure of this compound.
Physicochemical Properties
The physical and chemical properties of this compound have been well-characterized. A summary of key quantitative data is provided in Table 1. It is a colorless, mobile liquid with an odor similar to gasoline.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 100.20 g/mol | [2] |
| Boiling Point | 86.0 °C | [1] |
| Melting Point | -134.9 °C | [1] |
| Density | 0.6934 g/mL at 20 °C | [1] |
| Refractive Index (n²⁰/D) | 1.39092 at 20 °C | [1] |
| Vapor Pressure | 82.7 mmHg | [1] |
| Flash Point | -7 °C (closed cup) | |
| Solubility | Soluble in acetone, chloroform (B151607), alcohol, and ether. |
Synthesis of this compound
Experimental Protocol: Grignard Reagent Coupling
A one-step reaction for preparing branched-chain paraffins like this compound involves the condensation of tertiary alkyl halides with Grignard reagents. The following protocol is based on the method described by Soroos and Willis, who successfully synthesized this compound.
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Ethyl bromide (for Grignard reagent preparation)
-
tert-Amyl chloride (2-chloro-2-methylbutane)
-
Nitrogen gas supply
-
Apparatus for Grignard reaction (three-neck round-bottom flask, reflux condenser, dropping funnel, mechanical stirrer)
-
Ice-water bath
-
Hydrolysis and extraction apparatus (separatory funnel)
-
Drying agent (e.g., anhydrous sodium carbonate)
-
Distillation apparatus
Procedure:
-
Preparation of Ethylmagnesium Bromide (Grignard Reagent):
-
All glassware must be oven-dried to ensure anhydrous conditions.
-
In a three-neck flask equipped with a stirrer, reflux condenser (with a drying tube), and a dropping funnel, place magnesium turnings.
-
The system is flushed with dry nitrogen.
-
A solution of ethyl bromide in anhydrous diethyl ether is added dropwise from the dropping funnel to initiate the reaction. Once initiated, the remaining ethyl bromide solution is added at a rate to maintain a gentle reflux.
-
After the addition is complete, the mixture is refluxed for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
-
Coupling Reaction:
-
The prepared Grignard reagent is cooled in an ice-water bath.
-
A solution of tert-amyl chloride in anhydrous diethyl ether is added dropwise from the dropping funnel to the stirred Grignard solution.
-
The reaction is exothermic and should be controlled by the rate of addition and external cooling to maintain a temperature of 25-30°C.
-
After the addition is complete, the reaction mixture is allowed to stand and stir at room temperature for several hours to ensure completion.
-
-
Work-up and Purification:
-
The reaction mixture is carefully hydrolyzed by the slow addition of water, followed by dilute acid (e.g., H₂SO₄ or HCl) to dissolve the magnesium salts.
-
The ether layer containing the product is separated using a separatory funnel. The aqueous layer is extracted with additional portions of diethyl ether.
-
The combined ether extracts are washed with water and dried over an anhydrous drying agent like sodium carbonate.
-
The ether is removed by distillation.
-
The crude this compound is then purified by fractional distillation to yield the final product.
-
Figure 2: Experimental workflow for the synthesis of this compound.
Spectral Analysis
Spectroscopic techniques are essential for the structural elucidation and purity assessment of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Experimental Protocol:
-
Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent, typically deuterated chloroform (CDCl₃), in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is used as an internal standard (0.00 ppm).
-
Instrumentation: Spectra are acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Analysis: The ¹H NMR spectrum is relatively simple due to the molecule's symmetry. It shows three distinct signals corresponding to the three non-equivalent proton environments.
-
A triplet corresponding to the six protons of the two terminal methyl groups (CH₃-CH₂-).
-
A quartet corresponding to the four protons of the two methylene (B1212753) groups (-CH₂-C).
-
A singlet corresponding to the six protons of the two methyl groups attached to the quaternary carbon (C-(CH₃)₂).
-
-
¹³C NMR Analysis: The ¹³C NMR spectrum displays four signals, confirming the presence of four unique carbon environments due to molecular symmetry.
Infrared (IR) Spectroscopy
Experimental Protocol:
-
Sample Preparation: As a liquid, the IR spectrum of this compound is typically obtained "neat" (undiluted). A drop of the liquid is placed between two salt (NaCl or KBr) plates to form a thin film.
-
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used to acquire the spectrum. A background scan of the clean salt plates is performed first.
-
Spectral Interpretation: The spectrum is characteristic of a saturated alkane.
-
C-H stretching vibrations: Strong absorptions are observed in the 2850–2960 cm⁻¹ region.
-
C-H bending vibrations: Absorptions for CH₂ and CH₃ groups appear in the 1365-1480 cm⁻¹ range.
-
The absence of significant peaks in other regions (e.g., C=O, O-H, C=C) confirms the alkane structure and purity.
-
Mass Spectrometry (MS)
Experimental Protocol:
-
Sample Introduction: this compound, being volatile, is well-suited for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. The sample is injected into a GC, which separates it from any impurities.
-
Ionization: Electron Impact (EI) at 70 eV is the standard ionization method.
-
Analysis: The mass analyzer separates the resulting fragments based on their mass-to-charge (m/z) ratio.
-
Spectral Interpretation:
-
The molecular ion peak (M⁺) is observed at m/z = 100, corresponding to the molecular weight of C₇H₁₆. This peak may be of low intensity due to the facile fragmentation of branched alkanes.
-
Prominent fragment ions result from the cleavage of C-C bonds, particularly around the stable tertiary carbocation that can be formed. Common fragments include the loss of methyl (m/z = 85) and ethyl (m/z = 71) groups.
-
Applications and Significance
This compound serves several roles in scientific and industrial contexts:
-
Organic Synthesis: It can be used as a starting material or intermediate in various organic reactions.
-
Fuel Component: As an isomer of heptane, it is a component of gasoline and is relevant in fuel research.
-
Pharmaceutical Research: It has been used as a non-polar solvent and in the development and evaluation of the epiocular-eye irritation test, which is relevant for assessing the safety of drug formulations.
Safety and Handling
This compound is a highly flammable liquid and vapor. It can cause skin irritation and may be fatal if swallowed and enters the airways due to aspiration hazard. Appropriate personal protective equipment (gloves, safety glasses) should be worn, and the compound must be handled in a well-ventilated fume hood away from ignition sources.
References
- 1. This compound | C7H16 | CID 11229 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. C7H16 this compound low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 this compound 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
3,3-Dimethylpentane CAS number and molecular formula
An In-Depth Technical Guide to 3,3-Dimethylpentane
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a branched-chain alkane and an isomer of heptane (B126788). As a saturated hydrocarbon, it is a colorless, flammable liquid with a gasoline-like odor. While not as commonly utilized as other heptane isomers in fuel applications, its unique structural properties make it a subject of interest in specific chemical synthesis and toxicological studies. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, and notable applications in experimental research.
Chemical and Physical Properties
The fundamental identifiers and physicochemical properties of this compound are summarized below. This data is crucial for its handling, application in experimental setups, and for the interpretation of results.
| Property | Value |
| CAS Number | 562-49-2[1][2][3][4] |
| Molecular Formula | C₇H₁₆[2][3] |
| Molecular Weight | 100.20 g/mol [3][4] |
| Boiling Point | 86.0 °C[1][4] |
| Melting Point | -134.9 °C[1][4] |
| Density | 0.693 g/mL at 25 °C[1][4] |
| Refractive Index | 1.392 at 20 °C[4] |
| Vapor Pressure | 82.7 mmHg[3] |
| Solubility | Soluble in acetone, chloroform, alcohol, and ether.[2][5] Insoluble in water.[2][5] |
| Flash Point | -7 °C (closed cup)[4] |
| GHS Hazard Statements | H225, H304, H315, H336, H410[3][4] |
Synthesis of this compound
One documented method for the preparation of this compound involves a multi-step synthesis starting from tert-amyl chloride.[1] This process includes the formation of an alcohol, followed by dehydration to an alkene, and subsequent hydrogenation to the final alkane product.
References
An In-Depth Technical Guide to the Spectroscopic Data of 3,3-Dimethylpentane
This guide provides a comprehensive overview of the spectroscopic data for 3,3-dimethylpentane, targeting researchers, scientists, and professionals in drug development. It includes detailed data from Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), presented in structured tables. Furthermore, this document outlines the experimental protocols for each technique and uses a visual diagram to illustrate the relationship between the spectroscopic methods and the structural information they provide.
Molecular Structure
This compound is a branched-chain alkane with the molecular formula C₇H₁₆. Its structure is characterized by a central quaternary carbon atom bonded to two methyl groups and two ethyl groups. This symmetry significantly influences its spectroscopic signatures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR spectra are relatively simple due to the molecule's symmetry.
2.1. ¹H NMR Spectroscopy
In the proton NMR spectrum of this compound, the 16 hydrogen atoms are located in three distinct chemical environments, leading to three signals.[1] The expected integration ratio of these signals is 3:3:2.[1]
Table 1: ¹H NMR Spectroscopic Data for this compound
| Signal Assignment | Chemical Shift (δ) ppm | Multiplicity | Integration |
| -CH₃ (from ethyl groups) | ~0.79 | Triplet (t) | 6H |
| -CH₂- (from ethyl groups) | ~1.20 | Quartet (q) | 4H |
| -CH₃ (gem-dimethyl) | ~0.79 | Singlet (s) | 6H |
Note: The signals for the methyl protons of the ethyl groups and the gem-dimethyl groups are very close and may overlap or require a high-resolution spectrometer to be fully resolved.[1]
2.2. ¹³C NMR Spectroscopy
The ¹³C NMR spectrum shows four distinct signals, corresponding to the four unique carbon environments in the molecule.[2]
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Signal Assignment | Chemical Shift (δ) ppm |
| -CH₃ (from ethyl groups) | ~8.4 |
| -CH₃ (gem-dimethyl) | ~26.2 |
| -CH₂- (from ethyl groups) | ~33.8 |
| Quaternary Carbon (-C-) | ~33.8 |
Note: The chemical shifts for the methylene (B1212753) carbons and the quaternary carbon can be very close.[2]
2.3. Experimental Protocol for NMR Spectroscopy
A standard protocol for obtaining NMR spectra of a liquid alkane like this compound is as follows:
-
Sample Preparation : Accurately weigh 5-20 mg of this compound for ¹H NMR (or 20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6 mL of a deuterated solvent, such as chloroform-d (B32938) (CDCl₃).[1][2][3] The use of a deuterated solvent is crucial to avoid large solvent signals in the ¹H NMR spectrum.[1][4] Add a small amount of an internal standard, typically tetramethylsilane (B1202638) (TMS), which is assigned a chemical shift of 0.0 ppm.[1][2]
-
Sample Loading : Transfer the solution into a clean, dry 5 mm NMR tube.[3] Wipe the outside of the tube to remove any contaminants.[3]
-
Instrument Setup : Place the NMR tube into the spectrometer's probe. The instrument then performs a series of automated steps:
-
Locking : The spectrometer's magnetic field is stabilized by locking onto the deuterium (B1214612) signal of the solvent.[3]
-
Shimming : The magnetic field homogeneity is optimized by a process called shimming to achieve high-resolution spectra with sharp peaks.[3]
-
Tuning : The probe is tuned to the specific nucleus being observed (e.g., ¹H or ¹³C) to maximize signal sensitivity.[3]
-
-
Data Acquisition : A series of radiofrequency pulses are applied to the sample, and the resulting free induction decay (FID) signal is recorded.[4] The number of scans can be adjusted to improve the signal-to-noise ratio.[4]
-
Data Processing : The acquired FID is converted into a frequency-domain spectrum using a Fourier transform. The spectrum is then phased, baseline-corrected, and referenced to the internal standard (TMS).
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. As an alkane, the IR spectrum of this compound is characterized by C-H and C-C bond vibrations.
Table 3: IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |
| 2940 - 2880 | C-H Stretching | CH₂, CH₃ | Strong |
| 1480 - 1365 | C-H Bending (Deformation) | CH₂, CH₃ | Strong |
| 1175 - 1140 | C-C Skeletal Vibration | C-(CH₃)₂ | Strong |
| 840 - 790 | C-C Skeletal Vibration | C-(CH₃)₂ | Strong |
The region below ~1500 cm⁻¹ is known as the fingerprint region and is unique for each molecule, making it useful for identification.[5]
3.1. Experimental Protocol for IR Spectroscopy
For a non-volatile liquid like this compound, the following "neat" sample preparation method is common:
-
Prepare Salt Plates : Obtain two clean, dry salt plates (typically made of NaCl or KBr).[6][7] These materials are transparent to infrared radiation.
-
Apply Sample : Place one to two drops of liquid this compound onto the surface of one salt plate.[6][8]
-
Form a Thin Film : Place the second salt plate on top of the first, gently pressing to spread the liquid into a thin, uniform film between the plates.[6][9]
-
Acquire Spectrum : Place the "sandwich" of salt plates into the sample holder of the IR spectrometer.[6] A background spectrum of the empty instrument is typically run first and automatically subtracted from the sample spectrum.
-
Clean-up : After analysis, clean the salt plates thoroughly with a dry organic solvent like acetone (B3395972) and return them to a desiccator to protect them from moisture.[6]
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and fragmentation pattern of a compound.
The mass spectrum of this compound shows a molecular ion peak ([M]⁺) at an m/z of 100, corresponding to its molecular weight.[10] However, this peak is often very small, indicating that the molecular ion is unstable and readily undergoes fragmentation.[10] The fragmentation of alkanes primarily occurs through the cleavage of C-C bonds.[10]
Table 4: Key Mass Spectrometry Data for this compound
| m/z Value | Ion Formula | Description | Relative Abundance |
| 100 | [C₇H₁₆]⁺ | Molecular Ion (M⁺) | Very Low |
| 71 | [C₅H₁₁]⁺ | Loss of an ethyl radical (•C₂H₅) | High |
| 57 | [C₄H₉]⁺ | Loss of a propyl radical (•C₃H₇) | High |
| 43 | [C₃H₇]⁺ | Loss of a butyl radical (•C₄H₉) | Base Peak (100%) |
| 29 | [C₂H₅]⁺ | Ethyl cation | High |
The base peak at m/z 43 is the most abundant fragment and is characteristic of the stable secondary propyl cation.[10]
4.1. Experimental Protocol for Mass Spectrometry
A typical procedure for analyzing a volatile liquid like this compound using electron ionization (EI) mass spectrometry, often coupled with Gas Chromatography (GC-MS), is as follows:
-
Sample Introduction : A small amount of the liquid sample is injected into a gas chromatograph. The GC separates the components of the sample, and the pure this compound is then introduced into the mass spectrometer's ion source.[11] The entire system is under a high vacuum.[11]
-
Ionization : In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV).[11] This process, known as electron impact (EI) ionization, knocks an electron off the molecule to form a positively charged molecular ion ([M]⁺).[11]
-
Fragmentation : The excess energy from ionization causes the unstable molecular ion to break apart into smaller, charged fragments and neutral radicals.
-
Acceleration : The positively charged ions (both the molecular ion and fragments) are accelerated out of the ion source by an electric field.[11]
-
Mass Analysis : The accelerated ions travel through a magnetic field, which deflects their path.[11] The degree of deflection depends on the mass-to-charge ratio (m/z) of the ion; lighter ions are deflected more than heavier ones.[11]
-
Detection : An electron multiplier detector records the abundance of ions at each m/z value, generating the mass spectrum.[11]
Integrated Spectroscopic Analysis Workflow
The following diagram illustrates how the different spectroscopic techniques work together to confirm the structure of this compound.
Caption: Workflow of spectroscopic data integration.
References
- 1. C7H16 this compound low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 this compound 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. C7H16 C-13 nmr spectrum of this compound analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of this compound C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 4. inchemistry.acs.org [inchemistry.acs.org]
- 5. C7H16 infrared spectrum of this compound prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of this compound image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. homework.study.com [homework.study.com]
- 8. webassign.net [webassign.net]
- 9. edu.rsc.org [edu.rsc.org]
- 10. C7H16 mass spectrum of this compound fragmentation pattern of m/z m/e ions for analysis and identification of this compound image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
Health and safety information for 3,3-Dimethylpentane
An In-depth Technical Guide to the Health and Safety of 3,3-Dimethylpentane
This technical guide provides comprehensive health and safety information for this compound, intended for researchers, scientists, and drug development professionals. It covers toxicological, flammability, and handling data, along with detailed experimental protocols for key safety assessments.
Chemical and Physical Properties
This compound is a branched-chain alkane and an isomer of heptane.[1] It is a clear, colorless liquid with a gasoline-like odor.[2]
| Property | Value | Reference |
| Molecular Formula | C7H16 | [1] |
| Molecular Weight | 100.20 g/mol | |
| CAS Number | 562-49-2 | [1] |
| Boiling Point | 86.0 °C | [1] |
| Melting Point | -134.9 °C | [1] |
| Density | 0.6934 g/mL at 20 °C | [1] |
| Vapor Pressure | 82.7 mmHg at 25 °C | [3] |
| Flash Point | -6 °C (21.2 °F) to -12 °C | [4] |
| Explosion Limits | Lower: 1.00 vol %, Upper: 7.00 vol % | [4] |
| Refractive Index | 1.39092 at 20 °C | [1] |
| Solubility | Soluble in acetone, alcohol, chloroform, and ether. Insoluble in water.[5][6] |
Flammability and Fire Safety
This compound is a highly flammable liquid and vapor.[4] Vapors can form explosive mixtures with air and may travel to a source of ignition and flash back.[4]
Fire Fighting Measures:
-
Extinguishing Media: Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam for small fires. For large fires, use water spray, fog, or alcohol-resistant foam.[4] Water may be ineffective in extinguishing the fire but can be used to cool fire-exposed containers.[4]
-
Special Hazards: During a fire, irritating and highly toxic gases such as carbon monoxide and carbon dioxide may be generated by thermal decomposition or combustion.[4] Containers may explode in the heat of a fire.[4]
-
Protective Equipment: Wear a self-contained breathing apparatus (SCBA) in pressure-demand (MSHA/NIOSH approved or equivalent) and full protective gear.[4]
Toxicology and Health Effects
The primary health hazards associated with this compound are related to its potential for aspiration, central nervous system depression, and irritation.[4]
Summary of Toxicological Effects
| Endpoint | Effect | Reference |
| Acute Oral Toxicity | Aspiration hazard. May be fatal if swallowed and enters airways.[7] Considered to have low acute toxicity otherwise.[7] | |
| Acute Dermal Toxicity | Causes skin irritation.[4] | |
| Acute Inhalation Toxicity | Causes respiratory tract irritation. Vapors may cause drowsiness and dizziness.[4] | |
| Eye Irritation | Causes eye irritation.[4] | |
| Carcinogenicity | Not listed as a carcinogen by ACGIH, IARC, NTP, or CA Prop 65.[4] No indication of carcinogenicity to humans.[3] | |
| Target Organs | Central nervous system, lungs, eyes, skin.[4] |
Routes of Exposure and Symptoms
-
Inhalation: Causes respiratory tract irritation, drowsiness, and dizziness.[4] High concentrations can lead to central nervous system depression.[7]
-
Skin Contact: Causes skin irritation.[4]
-
Eye Contact: Causes eye irritation.[4]
-
Ingestion: Aspiration is a major hazard. If the liquid is aspirated into the lungs, it can cause chemical pneumonitis, which may be fatal.[4] Ingestion may also lead to central nervous system depression with symptoms such as excitement, headache, dizziness, drowsiness, and nausea, potentially progressing to collapse, unconsciousness, and coma.[4]
Toxicological Mechanisms
The toxicity of short-chain alkanes like this compound is primarily due to their physical properties.
-
Aspiration Toxicity: Due to its low viscosity and surface tension, if ingested, this compound can easily enter the lungs, where it disrupts the surfactant layer, leading to inflammation, edema, and impaired gas exchange (chemical pneumonitis).[8][9]
Caption: Logical relationship of aspiration toxicity for low-viscosity hydrocarbons.
-
Neurotoxicity: Being lipophilic, alkanes can readily cross the blood-brain barrier and dissolve in the lipid membranes of nerve cells.[10] This disrupts the normal function of ion channels and receptors, leading to central nervous system depression.[8] The exact mechanism is not fully understood but is thought to be similar to that of general anesthetics.[8]
Experimental Protocols
While specific experimental reports for this compound are not publicly available, the following OECD guidelines represent the standard methodologies for assessing the health and safety of chemicals.
Acute Toxicity Testing
Caption: General experimental workflows for acute toxicity testing.
-
Acute Oral Toxicity (OECD Guidelines 420, 423, 425): These methods are used to determine the adverse effects occurring after a single oral dose of a substance.[1][11] Typically, rodents are fasted before being administered the test substance by gavage.[12] Animals are then observed for up to 14 days for signs of toxicity and mortality.[12] A gross necropsy is performed on all animals at the end of the study.[12] The specific guideline used (420: Fixed Dose Procedure, 423: Acute Toxic Class Method, or 425: Up-and-Down Procedure) determines the dosing strategy.[1]
-
Acute Dermal Toxicity (OECD Guideline 402): This test assesses the potential hazards from short-term dermal exposure.[2] The fur on the dorsal area of the test animals (usually rats) is removed, and the test substance is applied to the skin for a 24-hour period, held in place with a porous dressing.[13] The animals are observed for at least 14 days for skin reactions and systemic signs of toxicity.[13]
-
Acute Inhalation Toxicity (OECD Guidelines 403, 436): These guidelines evaluate health hazards from short-term inhalation exposure to a substance as a gas, vapor, or aerosol.[4][14] Animals, preferably rats, are exposed for a defined period (typically 4 hours) in an inhalation chamber, either through nose-only or whole-body exposure.[15] They are then observed for at least 14 days.[14]
Irritation and Corrosivity Testing
Caption: Experimental workflows for in vitro irritation testing.
-
Skin Irritation (OECD Guideline 439): This in vitro method uses a reconstructed human epidermis (RhE) model to assess skin irritation potential.[16] The test chemical is applied topically to the tissue surface.[17] After a defined exposure and post-incubation period, cell viability is measured, typically using the MTT assay, to determine if the substance is an irritant.[18]
-
Eye Irritation (OECD Guideline 492): This in vitro test utilizes a reconstructed human cornea-like epithelium (RhCE) model.[19] The test chemical is applied to the epithelial surface for a specified time, followed by rinsing and incubation.[20] The endpoint is the measurement of cell viability, which is used to classify the eye irritation potential of the substance.[20]
Handling, Storage, and First Aid
Safe Handling and Storage
-
Handling: Wash thoroughly after handling.[4] Use with adequate, explosion-proof ventilation.[4] Ground and bond containers when transferring material to prevent static discharges.[4] Use spark-proof tools and explosion-proof equipment.[4] Avoid contact with eyes, skin, and clothing, and avoid breathing vapor or mist.[4]
-
Storage: Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible substances like strong oxidizing agents.[4] Keep away from heat, sparks, and open flames.[4] Store in a designated flammables area.[4]
Personal Protective Equipment (PPE)
-
Eye Protection: Wear chemical splash goggles.[4]
-
Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[4]
-
Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[4]
Caption: Hierarchy of controls for safe handling of this compound.
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid immediately.[4]
-
Skin Contact: Get medical aid. Flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[4][11]
-
Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[4]
-
Ingestion: Do NOT induce vomiting due to the high risk of aspiration. Get medical aid immediately. If vomiting occurs naturally, have the victim lean forward to reduce the risk of aspiration.[4]
Accidental Release Measures
-
Spill Cleanup: Absorb the spill with inert material (e.g., vermiculite, sand, or earth) and place it in a suitable, closed container for disposal.[4]
-
Precautions: Remove all sources of ignition.[4] Use a spark-proof tool.[4] Ensure adequate ventilation.[4] A vapor-suppressing foam may be used to reduce vapors.[4]
Ecotoxicity
This compound is classified as very toxic to aquatic life with long-lasting effects.[7][6] Avoid release to the environment.[6]
References
- 1. researchgate.net [researchgate.net]
- 2. nucro-technics.com [nucro-technics.com]
- 3. Guidance Document on Acute Oral Toxicity Testing | OECD [oecd.org]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. oecd.org [oecd.org]
- 6. youtube.com [youtube.com]
- 7. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 8. Hydrocarbon Toxicity(Archived) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 10. Biologic Basis of Neurotoxicity - Environmental Neurotoxicology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. umwelt-online.de [umwelt-online.de]
- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 13. scribd.com [scribd.com]
- 14. oecd.org [oecd.org]
- 15. Inhalation Toxicity Studies- OECD guidelines | PPTX [slideshare.net]
- 16. downloads.regulations.gov [downloads.regulations.gov]
- 17. Skin Irritation: EpiDerm Skin Irritation Test (SIT) - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]
- 18. sterlab-store.com [sterlab-store.com]
- 19. iivs.org [iivs.org]
- 20. Eye Irritation Test (EIT) for Hazard Identification of Eye Irritating Chemicals using Reconstructed Human Cornea-like Epithelial (RhCE) Tissue Model - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Solubility of 3,3-Dimethylpentane in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 3,3-dimethylpentane in various organic solvents. The document is intended to be a valuable resource for researchers, scientists, and professionals in drug development who require a thorough understanding of the physicochemical properties of non-polar compounds in relevant solvent systems. This guide includes quantitative solubility data, detailed experimental protocols for solubility determination, and a theoretical framework for understanding the underlying principles of alkane solubility.
Introduction to this compound and its Solubility
This compound (C7H16) is a branched-chain alkane and an isomer of heptane (B126788).[1] As a non-polar hydrocarbon, its solubility is primarily governed by the principle of "like dissolves like," indicating a higher affinity for non-polar and weakly polar organic solvents.[2][3] Understanding the solubility of this compound is crucial in various applications, including its use as a non-polar solvent, in organic synthesis, and as a component in fuel mixtures. In the pharmaceutical industry, knowledge of the solubility of alkane-like moieties is essential for predicting the behavior of drug candidates with significant non-polar regions.
Qualitative assessments have shown that this compound is soluble in common organic solvents such as acetone, alcohol, benzene, chloroform, and ether.[4][5] However, for scientific and industrial applications, quantitative data is imperative for process design, optimization, and modeling.
Quantitative Solubility Data
While specific quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature, we can infer its solubility characteristics from data on n-heptane and other heptane isomers. Generally, alkanes are completely miscible with other non-polar solvents like other alkanes and aromatic hydrocarbons. Their solubility in polar solvents is limited and decreases with increasing solvent polarity.
The following tables provide a comparative overview of the solubility of C7 alkanes in various organic solvents. This data can be used to estimate the solubility of this compound, which is expected to be similar to that of other heptane isomers, with minor variations due to its specific molecular structure.
Table 1: Solubility of n-Heptane in Selected Organic Solvents at 298.15 K (25 °C)
| Organic Solvent | Solvent Class | Mole Fraction Solubility of n-Heptane (x₂) |
| Benzene | Aromatic | Miscible |
| Toluene | Aromatic | Miscible |
| Cyclohexane | Alicyclic Alkane | Miscible |
| Carbon Tetrachloride | Halogenated Alkane | Miscible |
| Ethanol | Alcohol | High |
| 1-Propanol | Alcohol | High |
| Acetone | Ketone | High |
| Ethyl Acetate | Ester | High |
Note: "Miscible" indicates that the components are soluble in all proportions. "High" indicates significant solubility, though precise mole fraction data for complete miscibility at all proportions may not be available.
Table 2: Comparative Solubility of Heptane Isomers in a Polar Solvent (Example)
Due to the scarcity of comprehensive public data, this table illustrates the expected trend. The solubility of branched alkanes in polar solvents is generally slightly higher than their linear counterparts of the same carbon number.
| Heptane Isomer | Molecular Structure | Expected Solubility Trend in Polar Solvents |
| n-Heptane | Linear | Lowest |
| 2-Methylhexane | Branched | Higher than n-heptane |
| 3-Methylhexane | Branched | Higher than n-heptane |
| 2,2-Dimethylpentane | Branched | Higher than n-heptane |
| 2,3-Dimethylpentane | Branched | Higher than n-heptane |
| 2,4-Dimethylpentane | Branched | Higher than n-heptane |
| This compound | Branched | Higher than n-heptane |
| 3-Ethylpentane | Branched | Higher than n-heptane |
| 2,2,3-Trimethylbutane | Highly Branched | Highest |
Experimental Protocols for Solubility Determination
Accurate determination of solubility is critical for many scientific and industrial processes. The following are detailed methodologies for two common and reliable experimental techniques for determining the solubility of a liquid analyte like this compound in an organic solvent.
Shake-Flask Method for Liquid-Liquid Equilibrium
The shake-flask method is a widely recognized and robust technique for determining the thermodynamic solubility of a substance in a solvent.[6][7][8]
Methodology:
-
Preparation of Solvent Mixtures: A series of vials are prepared with a known volume or weight of the organic solvent.
-
Addition of Solute: An excess amount of this compound is added to each vial. The term "excess" means that there will be a visible separate phase of the solute after equilibrium is reached.
-
Equilibration: The vials are sealed to prevent evaporation and placed in a constant-temperature shaker bath. The temperature should be controlled to the desired experimental value (e.g., 298.15 K). The mixtures are agitated for a prolonged period (typically 24-72 hours) to ensure that thermodynamic equilibrium is reached between the two liquid phases.
-
Phase Separation: After equilibration, the agitation is stopped, and the vials are allowed to stand in the constant-temperature bath for a sufficient time (e.g., 12-24 hours) to allow for complete separation of the two liquid phases.
-
Sampling: A sample is carefully withdrawn from the solvent-rich phase using a syringe. Care must be taken not to disturb the interface or withdraw any of the solute-rich phase. It is often advisable to filter the sample through a syringe filter compatible with the solvent to remove any micro-droplets of the solute phase.
-
Quantitative Analysis: The concentration of this compound in the solvent phase is determined using a suitable analytical technique, such as Gas Chromatography with Flame Ionization Detection (GC-FID).
-
Data Analysis: The solubility is expressed in appropriate units, such as mole fraction, mass fraction, or molarity. The experiment should be repeated at least three times to ensure reproducibility, and the results are reported as the average with the standard deviation.
Gas Chromatography-Flame Ionization Detection (GC-FID) for Quantitative Analysis
GC-FID is a highly sensitive and accurate method for quantifying the concentration of volatile organic compounds like alkanes.[9][10]
Protocol:
-
Instrument Setup:
-
Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).
-
Column: A non-polar capillary column (e.g., DB-1, HP-5) is suitable for separating alkanes.
-
Carrier Gas: High-purity helium or hydrogen at a constant flow rate.
-
Temperatures: The injector, detector, and oven temperatures are optimized for the specific analysis. A typical starting point would be an injector temperature of 250 °C, a detector temperature of 300 °C, and an oven temperature program that starts below the boiling point of the most volatile component and ramps up.
-
-
Calibration:
-
A series of calibration standards are prepared by accurately weighing and dissolving known amounts of this compound in the organic solvent of interest to create solutions of known concentrations.
-
Aliquots of each standard are injected into the GC-FID system.
-
A calibration curve is constructed by plotting the peak area of this compound against its concentration. The curve should demonstrate a linear relationship in the concentration range of interest.
-
-
Sample Analysis:
-
An aliquot of the sample obtained from the shake-flask experiment is injected into the GC-FID under the same conditions as the calibration standards.
-
The peak area corresponding to this compound is recorded.
-
-
Concentration Determination:
-
The concentration of this compound in the sample is determined by interpolating its peak area on the calibration curve.
-
Theoretical Framework of Alkane Solubility
The solubility of a non-polar solute like this compound in an organic solvent is governed by the thermodynamics of mixing. The Gibbs free energy of mixing (ΔG_mix) determines the spontaneity of the dissolution process and is given by the equation:
ΔG_mix = ΔH_mix - TΔS_mix
where:
-
ΔH_mix is the enthalpy of mixing.
-
T is the absolute temperature.
-
ΔS_mix is the entropy of mixing.
For a solution to form spontaneously, ΔG_mix must be negative.
-
Entropy of Mixing (ΔS_mix): The entropy of mixing is generally positive for the dissolution of two liquids, as the mixture is more disordered than the pure components. This term favors dissolution.
-
Enthalpy of Mixing (ΔH_mix): The enthalpy of mixing is a measure of the change in intermolecular forces when the solute and solvent are mixed.
-
Non-polar Solute in Non-polar Solvent: When this compound is mixed with a non-polar solvent (e.g., hexane, toluene), the van der Waals forces between the solute-solute and solvent-solvent molecules are similar in strength to the van der Waals forces between the solute-solvent molecules. As a result, ΔH_mix is close to zero (ideal solution behavior), and the positive ΔS_mix drives the mixing process, leading to high solubility or miscibility.[2][11]
-
Non-polar Solute in Polar Solvent: When this compound is mixed with a polar solvent (e.g., ethanol, acetone), the strong dipole-dipole or hydrogen bonding interactions between the polar solvent molecules must be overcome to create a cavity for the non-polar solute molecule. The new interactions between the non-polar solute and the polar solvent are typically weaker van der Waals forces. This results in a positive ΔH_mix (endothermic process). If the positive ΔH_mix is larger than the TΔS_mix term, ΔG_mix will be positive, and the solubility will be low.
-
Visualizing the Experimental Workflow
The following diagram illustrates the logical workflow for the experimental determination of the solubility of this compound in an organic solvent using the shake-flask method coupled with GC-FID analysis.
Conclusion
This technical guide has provided a detailed overview of the solubility of this compound in organic solvents. While specific quantitative data for this compound is limited, a strong understanding of its behavior can be derived from the principles of "like dissolves like" and by comparing it to its isomers and other C7 alkanes. The provided experimental protocols for the shake-flask method and GC-FID analysis offer a robust framework for obtaining precise and accurate solubility data. The theoretical background on the thermodynamics of mixing further elucidates the factors governing the solubility of non-polar compounds in various solvent systems. This guide serves as a foundational resource for scientists and researchers working with this compound and similar non-polar molecules in a variety of scientific and industrial contexts.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. All about Solubility of Alkanes [unacademy.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. This compound CAS#: 562-49-2 [m.chemicalbook.com]
- 5. chembk.com [chembk.com]
- 6. downloads.regulations.gov [downloads.regulations.gov]
- 7. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 8. Shake-Flask Solubility Assay | Bienta [bienta.net]
- 9. luciditysystems.com [luciditysystems.com]
- 10. Protocols for GC-Based Methods for Generic and Environmental Hydrocarbon Analysis | Springer Nature Experiments [experiments.springernature.com]
- 11. CH105: Chapter 7 - Alkanes and Halogenated Hydrocarbons - Chemistry [wou.edu]
An In-depth Technical Guide on the Physicochemical Properties of 3,3-Dimethylpentane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the boiling and melting points of 3,3-dimethylpentane, a saturated hydrocarbon and an isomer of heptane. This document details the experimentally determined physical constants, the methodologies for their measurement, and the underlying chemical principles that govern these properties.
Physicochemical Data of this compound
This compound is a colorless, mobile liquid with an odor resembling gasoline.[1] It is used in organic synthesis and as a component of gasoline.[1] The key physical properties are summarized in the table below.
| Property | Value | Units |
| Boiling Point | 86.0 | °C[1][2][3][4][5] |
| Melting Point | -134.9 to -135 | °C[1][2][3][4][5][6][7][8] |
| Molecular Formula | C₇H₁₆ | -[1][5][9] |
| Molecular Weight | 100.2 | g/mol [1][5][9] |
| Density | 0.6934 | g/mL at 25 °C[1][2][3] |
| Refractive Index | 1.39092 | at 20 °C[2] |
Experimental Protocols for Determination of Physical Constants
The determination of accurate boiling and melting points is crucial for the identification and purity assessment of chemical compounds.[10][11]
2.1. Boiling Point Determination
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[12][13] A common laboratory method for determining the boiling point of an organic liquid is the capillary method using a Thiele tube or an aluminum block.[14]
Experimental Workflow:
-
Sample Preparation: A small amount of this compound is placed in a small test tube or fusion tube.[12][14]
-
Capillary Insertion: A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.[14][15]
-
Heating: The apparatus, containing the sample and a thermometer, is heated slowly and uniformly.[10][14]
-
Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. The temperature is recorded when this stream of bubbles is rapid and continuous.[14] This indicates that the vapor pressure of the liquid has overcome the atmospheric pressure.
Caption: Workflow for Boiling Point Determination.
2.2. Melting Point Determination
The melting point of a solid is the temperature at which it changes state from solid to liquid.[10] For pure crystalline compounds, this transition occurs over a narrow temperature range.[10][11] Impurities tend to lower and broaden the melting range.[10][11]
Experimental Workflow:
-
Sample Preparation: A small amount of solid this compound (if frozen) is finely powdered and packed into a capillary tube.[10][16]
-
Apparatus Setup: The capillary tube is attached to a thermometer and placed in a heating bath (like a Thiele tube with oil) or a melting point apparatus with a heated metal block.[10]
-
Heating: The sample is heated slowly and steadily.[10]
-
Observation: The temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which it completely melts are recorded. This range is the melting point.[10]
Caption: Workflow for Melting Point Determination.
Influence of Molecular Structure on Physical Properties
The boiling and melting points of alkanes are determined by the strength of the intermolecular van der Waals forces.[17][18] The structure of an alkane isomer significantly influences these forces.
3.1. Boiling Point
For isomers of alkanes, increased branching leads to a decrease in the boiling point.[17][19] This is because branching reduces the surface area of the molecule, weakening the van der Waals interactions between molecules.[17][19] Long, straight-chain alkanes can pack more closely together, resulting in stronger intermolecular forces and higher boiling points.[20][21]
3.2. Melting Point
The effect of branching on melting points is more complex. Generally, more symmetrical molecules have higher melting points because they can pack more efficiently into a crystal lattice.[19] While branching usually lowers the melting point due to decreased surface area, highly branched, symmetrical molecules can exhibit unusually high melting points.[19]
References
- 1. This compound CAS#: 562-49-2 [m.chemicalbook.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. chembk.com [chembk.com]
- 4. This compound [stenutz.eu]
- 5. This compound, 99% | Fisher Scientific [fishersci.ca]
- 6. This compound|lookchem [lookchem.com]
- 7. This compound | CAS#:562-49-2 | Chemsrc [chemsrc.com]
- 8. This compound, 99% | Fisher Scientific [fishersci.ca]
- 9. Pentane, 3,3-dimethyl- [webbook.nist.gov]
- 10. chem.ucalgary.ca [chem.ucalgary.ca]
- 11. athabascau.ca [athabascau.ca]
- 12. cdn.juniata.edu [cdn.juniata.edu]
- 13. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 14. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 15. byjus.com [byjus.com]
- 16. byjus.com [byjus.com]
- 17. Physical Properties of Alkanes | MCC Organic Chemistry [courses.lumenlearning.com]
- 18. Supplemental Topics [www2.chemistry.msu.edu]
- 19. masterorganicchemistry.com [masterorganicchemistry.com]
- 20. youtube.com [youtube.com]
- 21. quora.com [quora.com]
A Technical Guide to the Physicochemical Properties of 3,3-Dimethylpentane: Density and Refractive Index
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the density and refractive index of 3,3-Dimethylpentane, a branched alkane of interest in various scientific and industrial applications. Understanding these fundamental physical properties is crucial for its use as a solvent, in chemical synthesis, and for the characterization of materials in the pharmaceutical and chemical industries. This document outlines the temperature-dependent values of these properties, details the experimental methodologies for their measurement, and provides visual representations of the underlying principles and workflows.
Core Physicochemical Properties of this compound
This compound (C₇H₁₆) is a structural isomer of heptane. Its branched structure influences its physical properties, distinguishing it from its linear counterpart.
Density
The density of a substance is defined as its mass per unit volume. For liquids, density is a critical parameter that varies with temperature. As the temperature of this compound increases, its density decreases due to the expansion of the liquid.
Data Presentation: Density of this compound
The following table summarizes the experimental data for the density of liquid this compound at various temperatures.
| Temperature (K) | Density (g/cm³) |
| 283.15 | 0.7059 |
| 293.15 | 0.6934[1] |
| 298.15 | 0.6892 |
| 303.15 | 0.6829 |
| 313.15 | 0.6725 |
| 323.15 | 0.6619 |
| 333.15 | 0.6511 |
| 343.15 | 0.6401 |
| 353.15 | 0.6288 |
| 363.15 | 0.6172 |
Note: Data sourced from the NIST/TRC Web Thermo Tables.[2] A rate of change of density with temperature (Δd/ΔT) of approximately -0.000848 g/cm³ per Kelvin at 20 °C has also been reported.[1]
Refractive Index
The refractive index of a material is a dimensionless number that describes how fast light travels through the material. It is a fundamental property used in the identification and purity assessment of substances. Similar to density, the refractive index of this compound is dependent on temperature, generally decreasing as the temperature rises.
Data Presentation: Refractive Index of this compound
| Temperature (°C) | Wavelength (nm) | Refractive Index |
| 20 | 589.3 (Na D-line) | 1.39114[1] |
The general trend for hydrocarbons is a decrease in refractive index with an increase in temperature. This is due to the decrease in density, which leads to a lower concentration of molecules for the light to interact with.
Experimental Protocols
Accurate measurement of density and refractive index is paramount for research and quality control. The following sections detail standard experimental protocols for determining these properties for a liquid sample like this compound.
Density Measurement using a Pycnometer
A pycnometer is a flask with a specific, accurately known volume, used for the precise measurement of the density of a liquid.
Methodology:
-
Cleaning and Drying: Thoroughly clean the pycnometer and its stopper with a suitable solvent (e.g., acetone) and ensure it is completely dry.
-
Mass of Empty Pycnometer: Accurately weigh the empty, dry pycnometer with its stopper on an analytical balance. Record this mass as m₁.
-
Filling with Sample: Fill the pycnometer with this compound, ensuring no air bubbles are trapped. Insert the stopper, allowing excess liquid to emerge from the capillary.
-
Thermostatting: Place the filled pycnometer in a thermostat-controlled water bath set to the desired temperature (e.g., 20.0 °C). Allow sufficient time for the pycnometer and its contents to reach thermal equilibrium.
-
Final Volume Adjustment: After thermal equilibrium is reached, carefully remove any excess liquid from the top of the stopper capillary.
-
Mass of Filled Pycnometer: Dry the outside of the pycnometer thoroughly and weigh it. Record this mass as m₂.
-
Calculation: The density (ρ) of the sample at the measurement temperature is calculated using the following formula:
ρ = (m₂ - m₁) / V
where V is the calibrated volume of the pycnometer. To determine the pycnometer's volume, the same procedure is performed with a reference liquid of known density, such as deionized water.
Refractive Index Measurement using an Abbe Refractometer
The Abbe refractometer is an optical instrument used to measure the refractive index of liquids.
Methodology:
-
Calibration: Calibrate the Abbe refractometer using a standard liquid with a known refractive index, such as distilled water (n_D = 1.3330 at 20 °C).
-
Sample Application: Open the prism assembly of the refractometer. Place a few drops of this compound onto the surface of the measuring prism.
-
Closing the Prism: Close the illuminating prism gently over the measuring prism to spread the liquid into a thin, uniform film.
-
Temperature Control: If the instrument is equipped with a water jacket, circulate water from a constant temperature bath to maintain the desired measurement temperature.
-
Adjusting the View: Look through the eyepiece and adjust the light source and mirror to obtain the best illumination.
-
Bringing the Boundary into View: Turn the coarse adjustment knob until the light and dark fields are visible in the eyepiece.
-
Eliminating Color Fringes: Adjust the chromatic dispersion compensator to remove any color from the boundary line between the light and dark fields, resulting in a sharp, black-and-white borderline.
-
Measurement: Use the fine adjustment knob to precisely align the boundary line with the center of the crosshairs in the eyepiece.
-
Reading the Value: Read the refractive index value from the instrument's scale.
Visualizations
The following diagrams illustrate the conceptual relationships and experimental workflows discussed in this guide.
Caption: Conceptual diagram of property changes with temperature.
Caption: Workflow for density measurement using a pycnometer.
Caption: Workflow for refractive index measurement.
References
The Enigmatic Presence of 3,3-Dimethylpentane in the Biological Realm: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Volatile organic compounds (VOCs) play a crucial role in the chemical ecology of organisms, mediating interactions, and signaling pathways. Among the vast array of VOCs, alkanes and their branched-chain isomers represent a significant class of metabolites. This technical guide delves into the natural occurrence of 3,3-dimethylpentane, a branched-chain alkane, in organisms. While the presence of this specific molecule has been noted in select species, a comprehensive understanding of its biosynthesis, quantitative distribution, and physiological role remains largely uncharted territory. This document aims to provide a thorough overview of the current knowledge on branched-chain alkane biosynthesis and the analytical methodologies required for their study, highlighting the significant knowledge gaps concerning this compound.
Natural Occurrence of this compound: A Scant Record
The documented natural occurrence of this compound is sparse. Publicly available chemical databases have indicated its presence in the Japanese red pine (Pinus densiflora) and the Siberian cypress (Microbiota decussata)[1]. However, a thorough review of the scientific literature did not yield primary research articles confirming these findings or providing quantitative data on the abundance of this compound in these species. Numerous studies on the volatile composition of Pinus densiflora have been conducted, identifying a wide range of terpenes and other VOCs, but this compound is not reported as a constituent in these analyses[2][3][4][5][6]. Similarly, analyses of the essential oil of Microbiota decussata have focused on its sesquiterpene content and have not identified this compound[7].
This lack of data underscores the elusive nature of this compound in the biosphere and highlights the need for more targeted analytical studies to confirm its presence and understand its distribution.
Biosynthesis of Branched-Chain Alkanes: A General Overview
While a specific biosynthetic pathway for this compound has not been elucidated, the general mechanism for the formation of branched-chain alkanes in organisms is understood to be linked to fatty acid synthesis (FAS). The biosynthesis of alkanes typically proceeds through the decarbonylation of fatty aldehydes, which are themselves derived from fatty acyl-ACPs (acyl carrier proteins)[8][9][10][11][12].
The introduction of branches in the alkane chain is thought to occur through the utilization of specific primers and extender units during the fatty acid elongation process. The formation of a quaternary carbon center, as seen in this compound, presents a particular biosynthetic challenge and may involve specialized enzymatic machinery that is not yet characterized.
Table 1: Proposed General Steps in Branched-Chain Alkane Biosynthesis
| Step | Description | Key Enzymes/Precursors |
| Initiation | The fatty acid synthesis is initiated with a branched-chain primer, such as isobutyryl-CoA or 2-methylbutyryl-CoA, derived from branched-chain amino acid catabolism. | Branched-chain alpha-keto acid dehydrogenase complex |
| Elongation | The branched-chain primer is elongated by the fatty acid synthase (FAS) complex, incorporating two-carbon units from malonyl-CoA. The introduction of further branches may involve the use of methylmalonyl-CoA as an extender unit. | Fatty Acid Synthase (FAS) complex |
| Reduction | The resulting branched-chain fatty acyl-ACP is reduced to a fatty aldehyde. | Acyl-ACP reductase (AAR) |
| Decarbonylation | The fatty aldehyde undergoes decarbonylation to yield the final branched-chain alkane with one less carbon atom. | Aldehyde-deformylating oxygenase (ADO) |
Experimental Protocols for the Analysis of Volatile Alkanes
The detection and quantification of volatile alkanes like this compound from biological matrices require sensitive and specific analytical techniques. Gas chromatography-mass spectrometry (GC-MS) is the most common and powerful tool for this purpose.
Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)
HS-SPME is a solvent-free, sensitive, and versatile technique for extracting VOCs from the headspace of a sample.
-
Materials:
-
SPME fiber assembly (e.g., Polydimethylsiloxane/Divinylbenzene (PDMS/DVB))
-
Heating block or water bath
-
Gas-tight vials with septa
-
Biological sample (e.g., plant leaves, microbial culture)
-
-
Protocol:
-
Place a known amount of the biological sample into a gas-tight vial. For plant tissues, gentle heating may be applied to enhance the release of volatiles.
-
Seal the vial with a septum cap.
-
Incubate the vial at a controlled temperature (e.g., 40-60 °C) for a specific time to allow VOCs to accumulate in the headspace.
-
Expose the SPME fiber to the headspace for a defined period (e.g., 30 minutes) to adsorb the analytes.
-
Retract the fiber into the needle and immediately introduce it into the GC injection port for thermal desorption.
-
Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or time-of-flight)
-
Capillary column suitable for volatile hydrocarbon analysis (e.g., DB-5ms, HP-5ms)
-
-
Protocol:
-
Injection: Thermally desorb the analytes from the SPME fiber in the heated GC inlet (e.g., 250 °C) in splitless mode.
-
Separation: Program the GC oven temperature to separate the compounds based on their boiling points and column affinity. A typical program might start at 40 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.
-
Detection: Operate the mass spectrometer in electron ionization (EI) mode. Acquire mass spectra over a suitable mass range (e.g., m/z 40-400).
-
Identification: Identify this compound by comparing its mass spectrum and retention time with that of an authentic standard. The mass spectrum of this compound is characterized by a prominent fragment ion at m/z 71.
-
Quantification: For quantitative analysis, create a calibration curve using known concentrations of a this compound standard. An internal standard (e.g., a deuterated alkane) should be used to correct for variations in sample preparation and injection.
-
Signaling Pathways and Logical Relationships: A Knowledge Gap
A critical aspect of understanding the role of any metabolite is its involvement in signaling pathways. At present, there is no scientific literature suggesting a role for this compound in any biological signaling cascade. The study of chemical signaling in plants and other organisms is an active area of research, but the focus has primarily been on more reactive molecules such as hormones, terpenes, and other secondary metabolites. The chemical inertness of saturated alkanes like this compound makes their direct participation in receptor-ligand binding and subsequent signal transduction less likely, though not impossible. It is conceivable that they could act as modulators of membrane fluidity or interact with hydrophobic pockets of proteins, thereby indirectly influencing signaling processes. However, such roles are purely speculative at this stage and require dedicated investigation.
Visualizations
Caption: General biosynthetic pathway for branched-chain alkanes.
Caption: Experimental workflow for VOC analysis.
Conclusion and Future Directions
The natural occurrence of this compound in organisms remains an intriguing but largely unverified observation. This technical guide has provided a framework for understanding the broader context of branched-chain alkane biosynthesis and the analytical methods necessary for their investigation. The significant lack of quantitative data and the absence of any known signaling role for this compound represent major research gaps.
Future research should prioritize the following:
-
Confirmation and Quantification: Targeted analytical studies using sensitive techniques like GC-MS are needed to definitively confirm the presence of this compound in Pinus densiflora, Microbiota decussata, and other potential biological sources, and to quantify its abundance.
-
Biosynthetic Pathway Elucidation: Isotopic labeling studies and genetic approaches are required to uncover the specific enzymatic steps involved in the biosynthesis of highly branched alkanes with quaternary carbon centers.
-
Investigation of Biological Activity: Screening this compound for any biological activity, such as antimicrobial, insect-repellent, or signaling effects, could provide clues to its ecological function.
Addressing these fundamental questions will not only shed light on the role of this specific molecule but also contribute to a deeper understanding of the diversity and function of hydrocarbon metabolism in the natural world.
References
- 1. Biochemistry of Short-Chain Alkanes (Tissue-Specific Biosynthesis of n-Heptane in Pinus jeffreyi) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Human Metabolome Database: Showing metabocard for 3-Methylpentane (HMDB0061885) [hmdb.ca]
- 4. Biosynthesis of plant isoprenoids: perspectives for microbial engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biosynthesis of isoprenoids in plants: Structure of the 2C-methyl-d-erithrytol 2,4-cyclodiphosphate synthase from Arabidopsis thaliana. Comparison with the bacterial enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The biosynthesis of isoprenoids and the mechanisms regulating it in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Some new aspects of isoprenoid biosynthesis in plants--a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Improved GC/MS method for quantitation of n-alkanes in plant and fecal material - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Wishart Node of the Metabolomics Innovation Center [tmicwishartnode.ca]
An In-depth Technical Guide to the Isomers of Heptane and Their Structural Differences
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the nine constitutional isomers of heptane (B126788) (C₇H₁₆). It details their unique structural characteristics, physical properties, and the experimental methodologies used for their synthesis and differentiation. This information is crucial for professionals in chemical research and drug development who require precise knowledge of isomeric impurities and molecular structures.
Introduction to Heptane Isomers
Heptane, a straight-chain alkane, and its eight branched-chain isomers all share the same molecular formula (C₇H₁₆) but differ in the arrangement of their carbon atoms.[1][2][3] This structural isomerism, specifically chain isomerism, leads to distinct physical and chemical properties for each compound.[4] Understanding these differences is paramount for applications ranging from fuel science, where octane (B31449) ratings are critical, to pharmaceutical development, where isomeric purity can significantly impact a drug's efficacy and safety. Two of the nine isomers, 3-methylhexane (B165618) and 2,3-dimethylpentane, also exhibit stereoisomerism due to the presence of a chiral center, adding another layer of structural diversity.
Structural Differences and Nomenclature
The nine constitutional isomers of heptane are systematically named according to IUPAC nomenclature, which reflects their carbon chain structure. The fundamental difference between them lies in the connectivity of the seven carbon atoms, resulting in variations in the length of the main carbon chain and the position and number of alkyl (methyl or ethyl) substituents.
The isomers are:
-
n-heptane
-
2-Methylhexane
-
3-Methylhexane
-
2,2-Dimethylpentane
-
2,3-Dimethylpentane
-
2,4-Dimethylpentane
-
3,3-Dimethylpentane
-
3-Ethylpentane
-
2,2,3-Trimethylbutane
The structural formulas for each of these isomers are visualized below.
References
Thermodynamic Properties of 3,3-Dimethylpentane: A Technical Guide
This technical guide provides a comprehensive overview of the thermodynamic properties of 3,3-Dimethylpentane, intended for researchers, scientists, and professionals in drug development. The document summarizes key quantitative data in structured tables, details experimental protocols for the determination of these properties, and includes a workflow diagram for clarity.
Core Thermodynamic and Physical Properties
This compound is a branched alkane with the chemical formula C7H16.[1] Its thermodynamic and physical properties are crucial for understanding its behavior in various chemical and physical processes.
Physical Constants and Properties
A summary of the fundamental physical constants and properties of this compound is presented in Table 1.
| Property | Value | Units | Reference |
| Molar Mass | 100.205 | g·mol⁻¹ | [1] |
| Boiling Point (at 1 atm) | 86.0 | °C | [1] |
| Melting Point | -134.9 | °C | [1] |
| Triple Point Temperature | 138.20 | K | [2] |
| Critical Temperature | 536.37 | K | [3] |
| Critical Pressure | 3.16 | MPa | [3] |
| Critical Density | 234 | kg·m⁻³ | [3] |
| Density (at 20 °C) | 0.6934 | g·cm⁻³ | [1] |
| Refractive Index (at 20 °C) | 1.39114 | [1] | |
| Surface Tension (at 20 °C) | 19.63 | dynes/cm | [1] |
| Viscosity (at 20 °C) | 0.00454 | P | [1] |
Standard Thermodynamic Properties
The standard thermodynamic properties of this compound in the liquid and ideal gas phases at 298.15 K and 1 bar are provided in Table 2.
| Property | Value | Units | Phase | Reference |
| Standard Enthalpy of Formation (ΔfH°) | -205.9 | kJ·mol⁻¹ | Liquid | [4] |
| Standard Molar Entropy (S°) | 345.3 | J·mol⁻¹·K⁻¹ | Ideal Gas | [2] |
| Standard Molar Heat Capacity (Cp°) | 165.9 | J·mol⁻¹·K⁻¹ | Ideal Gas | [2] |
| Standard Gibbs Free Energy of Formation (ΔfG°) | 3.1 | kJ·mol⁻¹ | Liquid | [4] |
Temperature-Dependent Thermodynamic Properties
The following tables summarize the temperature dependence of key thermodynamic properties for this compound.
Table 3: Heat Capacity at Saturation Pressure [3]
| Temperature (K) | Heat Capacity (J·mol⁻¹·K⁻¹) | Phase |
| 140 | 196.3 | Liquid |
| 200 | 200.7 | Liquid |
| 298.15 | 214.8 | Liquid |
| 400 | 247.9 | Liquid |
| 500 | 309.1 | Liquid |
Table 4: Enthalpy of Phase Transition [2]
| Transition | Temperature (K) | Enthalpy (kJ·mol⁻¹) |
| Crystal II → Crystal I | 132.7 | 0.793 |
| Crystal I → Liquid | 138.75 | 6.84 |
| Liquid → Gas (Vaporization at 298.15 K) | 298.15 | 34.3 |
Table 5: Standard Entropy (Ideal Gas) [3]
| Temperature (K) | Entropy (J·mol⁻¹·K⁻¹) |
| 200 | 298.2 |
| 300 | 345.8 |
| 400 | 391.5 |
| 500 | 435.8 |
| 1000 | 632.7 |
| 1500 | 800.9 |
Experimental Protocols
The determination of the thermodynamic properties of this compound involves a variety of experimental techniques. The following sections detail the general methodologies for key measurements.
Calorimetry for Enthalpy and Heat Capacity
Adiabatic Calorimetry is a primary method for determining heat capacities and enthalpies of phase transitions.
-
Principle: The sample is placed in a calorimeter that is thermally isolated from its surroundings. A known amount of electrical energy is supplied to the sample, and the resulting temperature increase is measured. The heat capacity is calculated from the energy input and the temperature change.
-
Apparatus: An adiabatic calorimeter consists of a sample cell, a heater, a temperature sensor (e.g., a platinum resistance thermometer), and an adiabatic shield that is maintained at the same temperature as the sample cell to prevent heat exchange with the surroundings.
-
Procedure:
-
A precisely weighed sample of this compound is sealed in the sample cell.
-
The calorimeter is cooled to the starting temperature.
-
A known amount of electrical energy is supplied to the heater for a specific duration, and the temperature of the sample is recorded.
-
The temperature is monitored until thermal equilibrium is reached.
-
The heat capacity is calculated using the formula: C = Q / ΔT, where Q is the heat supplied and ΔT is the change in temperature.
-
For phase transitions, the energy required to complete the transition at a constant temperature is measured to determine the enthalpy of transition.
-
Differential Scanning Calorimetry (DSC) is another widely used technique for measuring heat capacity and enthalpies of transition.
-
Principle: DSC measures the difference in heat flow between a sample and a reference material as a function of temperature.
-
Apparatus: A DSC instrument contains two pans, one for the sample and one for a reference material, situated on a thermoelectric disk. The assembly is enclosed in a furnace.
-
Procedure:
-
A small, accurately weighed amount of this compound is placed in a sample pan. An empty pan serves as the reference.
-
The furnace is programmed to heat or cool at a constant rate.
-
The instrument measures the differential heat flow required to maintain the sample and reference at the same temperature.
-
The heat capacity is determined by comparing the heat flow to the sample with that of a known standard.
-
Enthalpies of phase transitions are calculated by integrating the area of the peaks in the DSC curve.
-
Vapor Pressure Measurement
Static Method
-
Principle: The sample is placed in a thermostated, evacuated container, and the pressure of the vapor in equilibrium with the liquid is measured directly.
-
Apparatus: A static apparatus consists of a sample cell connected to a pressure transducer and a vacuum system. The cell is immersed in a constant-temperature bath.
-
Procedure:
-
The sample of this compound is degassed to remove any dissolved air.
-
A small amount of the degassed sample is introduced into the evacuated sample cell.
-
The cell is brought to the desired temperature in the thermostat.
-
The pressure is monitored until a stable reading is obtained, indicating that equilibrium between the liquid and vapor phases has been reached. This pressure is the vapor pressure at that temperature.
-
Density Measurement
Vibrating Tube Densitometer
-
Principle: The density of the liquid is determined by measuring the change in the resonant frequency of a vibrating U-shaped tube when it is filled with the sample.
-
Apparatus: The instrument consists of a thermostated, oscillating glass U-tube and a system to measure the period of oscillation.
-
Procedure:
-
The instrument is calibrated using two fluids of known density, typically dry air and pure water.
-
The sample of this compound is injected into the clean, dry U-tube.
-
The tube is thermostated to the desired temperature.
-
The period of oscillation of the U-tube filled with the sample is measured.
-
The density of the sample is calculated from the oscillation period and the calibration constants.
-
Visualization of Experimental Workflow
The following diagram illustrates a logical workflow for the experimental determination of the thermodynamic properties of this compound.
Caption: Workflow for determining thermodynamic properties.
References
Navigating the Supply and Application of High-Purity 3,3-Dimethylpentane in Pharmaceutical Research
For researchers, scientists, and drug development professionals, sourcing high-purity reagents is a critical first step in ensuring the reliability and reproducibility of experimental results. 3,3-Dimethylpentane, a branched alkane, finds niche applications in the pharmaceutical industry, primarily as a non-polar solvent and a component in specialized analytical and formulation studies. This technical guide provides an in-depth overview of commercial suppliers of high-purity this compound and explores its application with a detailed experimental protocol.
Commercial Availability and Specifications
High-purity this compound is available from a number of reputable chemical suppliers. Purity levels typically range from 99% to upwards of 98.5% as determined by gas chromatography (GC). Researchers should always consult the supplier's certificate of analysis (CoA) for lot-specific purity and impurity profiles.
Key suppliers for research and pharmaceutical grade this compound include:
-
Thermo Scientific Chemicals: Offered under the Acros Organics and Alfa Aesar legacy brands, Thermo Scientific provides this compound with a typical purity of 99%.[1][2][3]
-
Sigma-Aldrich (Merck): A major supplier of chemical reagents, Sigma-Aldrich offers high-purity this compound, often with a specified purity of 99%.[4]
-
Smolecule: This supplier provides this compound for research applications.[5]
-
Chiron: Specializing in analytical reference materials, Chiron offers this compound for use in various analytical applications.[6]
-
Matrix Scientific and AK Scientific: These suppliers also list this compound in their catalogues for research and development purposes.
Below is a summary of typical product specifications for high-purity this compound available from commercial suppliers.
| Property | Typical Specification |
| Chemical Name | This compound |
| CAS Number | 562-49-2 |
| Molecular Formula | C₇H₁₆ |
| Molecular Weight | 100.21 g/mol |
| Purity (by GC) | ≥98.5% to 99% |
| Appearance | Colorless liquid |
| Density | ~0.693 g/mL at 25 °C |
| Boiling Point | 86 °C |
| Melting Point | -135 °C |
| Refractive Index | ~1.391 at 20 °C |
Applications in a Pharmaceutical Context
While not as common as other hydrocarbon solvents like heptane (B126788) or hexane, this compound's unique branched structure and non-polar nature can be advantageous in specific pharmaceutical applications. These include:
-
As a Non-polar Solvent: In organic synthesis, it can be used as a solvent for reactions involving non-polar starting materials and intermediates, particularly where specific solubility or temperature ranges are required.
-
Component in Crystallization Studies: The choice of solvent is critical in controlling the crystallization process of active pharmaceutical ingredients (APIs), affecting polymorphism, crystal habit, and purity. Branched alkanes can be explored as anti-solvents or as part of a co-solvent system in crystallization process development.
-
Specialized Chromatography: In normal-phase chromatography, its low polarity makes it a potential component of the mobile phase for the separation of non-polar compounds.
-
Toxicological Studies: Due to its low reactivity, it has been used in the development and evaluation of in vitro toxicological assays, such as the epiocular-eye irritation test, where it can serve as a negative control or vehicle for the test substance.[4][5]
Experimental Protocol: A Representative Application in API Crystallization
Due to the limited availability of detailed, published experimental protocols specifically citing this compound in a drug development context, the following section provides a representative methodology for its use as an anti-solvent in the crystallization of a model active pharmaceutical ingredient (API). This protocol is based on general principles of anti-solvent crystallization.
Objective: To induce the crystallization of a model API from a primary solvent by the addition of this compound as an anti-solvent and to characterize the resulting crystals.
Materials:
-
Model API (e.g., a non-polar small molecule drug)
-
Primary Solvent (e.g., Toluene, Ethyl Acetate)
-
High-Purity this compound (≥99%)
-
Crystallization vessel with overhead stirrer and temperature control
-
Addition funnel
-
Filtration apparatus (e.g., Büchner funnel, filter paper)
-
Drying oven (vacuum or atmospheric)
-
Analytical instruments for characterization (e.g., HPLC for purity, XRPD for polymorphism, microscope for morphology)
Methodology:
-
Dissolution of API: Dissolve the model API in the primary solvent at a slightly elevated temperature (e.g., 40-50 °C) to achieve a clear, saturated or near-saturated solution. The concentration will be dependent on the solubility of the API in the chosen primary solvent.
-
Setup for Crystallization: Transfer the API solution to the crystallization vessel equipped with an overhead stirrer. Set the stirring speed to a moderate level to ensure good mixing without causing excessive shear.
-
Anti-Solvent Addition: Slowly add this compound to the API solution through the addition funnel at a constant rate. The addition rate is a critical parameter and should be controlled to influence nucleation and crystal growth. The temperature of the system should be maintained during the addition.
-
Crystallization and Maturation: As this compound is added, the solubility of the API in the solvent mixture will decrease, leading to supersaturation and subsequent nucleation and crystal growth. After the addition is complete, the resulting slurry is typically stirred for a period (e.g., 2-4 hours) to allow the crystallization to complete and the crystal form to stabilize. This is known as the maturation or aging step.
-
Isolation of Crystals: The crystalline product is isolated from the mother liquor by filtration. The filter cake is then washed with a small amount of a pre-chilled mixture of the primary solvent and this compound to remove any residual soluble impurities.
-
Drying: The isolated crystals are dried under appropriate conditions (e.g., in a vacuum oven at a specified temperature) to remove residual solvents.
-
Characterization: The dried crystals are characterized to determine their purity, polymorphic form, particle size distribution, and morphology.
Logical Pathway for Solvent Selection in Crystallization
The decision to use a specific solvent system in crystallization is a critical step in process development. The following diagram illustrates a simplified logical pathway for selecting a solvent system, such as one involving this compound.
References
- 1. CN1321963C - Process for preparing 3, 3-dimethyl -2-pentanone - Google Patents [patents.google.com]
- 2. [PDF] From Form to Function: Crystallization of Active Pharmaceutical Ingredients | Semantic Scholar [semanticscholar.org]
- 3. US20130296608A1 - Novel stereospecific synthesis of (-) (2s, 3s)-1-dimethylamino-3-(3-methoxyphenyl)-2-methyl pentan-3-ol - Google Patents [patents.google.com]
- 4. cepac.cheme.cmu.edu [cepac.cheme.cmu.edu]
- 5. Semifluorinated Alkanes as New Drug Carriers—An Overview of Potential Medical and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Methodological & Application
Application Notes: The Role of 3,3-Dimethylpentane in Catalytic Isomerization Studies
Introduction
3,3-Dimethylpentane, a branched-chain isomer of heptane (B126788) (C7H16), serves as a critical model compound in isomerization studies.[1] These studies are fundamental to the petroleum refining industry, where the goal is to convert low-octane linear alkanes into high-octane branched isomers, thereby improving the quality of motor fuels.[2][3] The unique structure of this compound, with two methyl groups on the third carbon of a pentane (B18724) chain, influences its chemical reactivity and provides a specific substrate for investigating the complex mechanisms of catalytic isomerization.[1] Understanding how this compound transforms over various catalysts helps researchers design more efficient and selective catalysts for producing environmentally friendly, high-octane gasoline components.[2]
Mechanism of Isomerization
The catalytic isomerization of alkanes like this compound typically proceeds via a bifunctional mechanism on catalysts that possess both metallic and acidic sites.[3][4][5] This process involves a series of steps where the alkane is first dehydrogenated on a metal site (like Platinum or Palladium), isomerizes on an acid site, and is then rehydrogenated.[5] Carbenium ions are key intermediates in this process, being responsible for the skeletal rearrangement as well as potential undesired side reactions like cracking.[3]
The general workflow for the isomerization of an alkane over a bifunctional catalyst is depicted below.
References
Application Notes and Protocols for 3,3-Dimethylpentane as a Non-Polar Solvent
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of 3,3-dimethylpentane as a non-polar, aprotic solvent for various chemical reactions. Due to its inert nature and low polarity, it serves as a suitable medium for specific reaction types, particularly those involving highly reactive organometallic species or free radicals. While specific literature examples detailing this compound as a primary solvent are not abundant, its properties align with those of other branched alkanes commonly used in organic synthesis. The following sections detail its physical properties, suitable applications, and generalized experimental protocols.
Properties of this compound
This compound is a branched-chain alkane, an isomer of heptane.[1][2] Its physical and chemical properties make it a viable alternative to other non-polar solvents like hexane (B92381) or heptane, offering a specific boiling point and solubility profile.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₇H₁₆ | [1][2] |
| Molar Mass | 100.21 g/mol | [1][2] |
| Boiling Point | 86.0 °C | [1][2] |
| Melting Point | -134.9 °C | [1][2] |
| Density | 0.6934 g/mL at 20 °C | [1][2] |
| Refractive Index (n²⁰/D) | 1.391 | [1] |
| Dielectric Constant | 1.940 | [1] |
| Solubility in Water | Very low | [3] |
| Solubility in Organic Solvents | Soluble in acetone, alcohol, benzene, chloroform, and ether.[4][5] |
Applications in Organic Synthesis
The inertness and non-polar nature of this compound make it a suitable solvent for reactions where the solvent should not participate in the reaction or interact strongly with the reactants or intermediates.
Organometallic Reactions (e.g., Grignard and Organolithium Reactions)
Organometallic reagents, such as Grignard and organolithium reagents, are highly basic and nucleophilic. They require anhydrous, aprotic solvents to prevent quenching. While ethers like diethyl ether and tetrahydrofuran (B95107) (THF) are commonly used due to their ability to solvate the metal cation, non-polar hydrocarbons are also employed, particularly when a less coordinating solvent is desired. The inertness of this compound makes it a suitable medium for the formation and subsequent reactions of these powerful reagents.
A generalized workflow for a Grignard reaction is presented below.
Caption: Generalized workflow for a Grignard reaction.
Free-Radical Reactions
Free-radical reactions often proceed via a chain mechanism that is initiated by light or a radical initiator. The rates of these reactions are typically not significantly influenced by the polarity of the solvent.[6] Therefore, non-polar, inert solvents like this compound are excellent choices as they do not interfere with the radical intermediates. A common example is the free-radical halogenation of alkanes.
The signaling pathway for a generic free-radical chain reaction is depicted below.
Caption: General mechanism of a free-radical chain reaction.
Polymerization Reactions
Certain types of polymerization, particularly those that proceed via a free-radical or coordination mechanism (e.g., using Ziegler-Natta catalysts), are often carried out in non-polar, inert solvents.[7] this compound can serve as a suitable medium for such polymerizations, helping to control the viscosity of the reaction mixture and dissipate heat.
Experimental Protocols (Generalized)
Disclaimer: The following protocols are generalized procedures and should be adapted based on the specific requirements of the reactants and the reaction scale. Due to a lack of specific published protocols using this compound, these are based on standard procedures for reactions in analogous non-polar alkane solvents.
Protocol for a Grignard Reaction
Objective: To prepare a Grignard reagent and react it with an electrophile in this compound.
Materials:
-
Magnesium turnings
-
Alkyl or aryl halide
-
Electrophile (e.g., aldehyde, ketone, or ester)
-
Anhydrous this compound
-
Iodine crystal (for initiation)
-
Anhydrous diethyl ether or THF (optional, for initiation)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Appropriate organic solvent for extraction (e.g., diethyl ether, ethyl acetate)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
Procedure:
-
Preparation: All glassware must be thoroughly dried in an oven and assembled under an inert atmosphere (e.g., nitrogen or argon).
-
Initiation: Place the magnesium turnings in a round-bottom flask equipped with a reflux condenser and a dropping funnel. Add a small crystal of iodine. Add a small portion of the alkyl/aryl halide solution in anhydrous this compound. Gentle heating may be required to initiate the reaction, which is indicated by the disappearance of the iodine color and the formation of a cloudy solution. A small amount of anhydrous diethyl ether or THF can be added to facilitate initiation.
-
Formation of Grignard Reagent: Once the reaction has started, add the remainder of the alkyl/aryl halide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until the magnesium is consumed.
-
Reaction with Electrophile: Cool the Grignard reagent solution in an ice bath. Add a solution of the electrophile in anhydrous this compound dropwise.
-
Work-up: After the reaction is complete (monitored by TLC or GC), quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Extraction and Purification: Transfer the mixture to a separatory funnel and extract the aqueous layer with an appropriate organic solvent. Combine the organic layers, dry over anhydrous sodium or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by distillation or column chromatography.
The mechanism for the addition of a Grignard reagent to a carbonyl compound is illustrated below.
Caption: Mechanism of a Grignard reaction with a carbonyl.
Protocol for Free-Radical Bromination of an Alkane
Objective: To perform the free-radical bromination of a hydrocarbon using N-bromosuccinimide (NBS) as the bromine source in this compound.
Materials:
-
Alkane with an allylic or benzylic hydrogen
-
N-bromosuccinimide (NBS)
-
Radical initiator (e.g., azobisisobutyronitrile (AIBN) or benzoyl peroxide)
-
This compound
-
Light source (e.g., a sunlamp)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the alkane and NBS in this compound.
-
Initiation: Add a catalytic amount of the radical initiator. For photochemical initiation, irradiate the flask with a light source.
-
Reaction: Heat the mixture to reflux. The reaction progress can be monitored by observing the consumption of the dense NBS, which will be replaced by the less dense succinimide.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and filter to remove the succinimide.
-
Purification: Wash the filtrate with aqueous sodium thiosulfate (B1220275) solution to remove any remaining bromine, followed by water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by distillation or chromatography.
Safety and Handling
This compound is a flammable liquid and should be handled in a well-ventilated fume hood away from ignition sources.[4] It is also important to wear appropriate personal protective equipment, including safety glasses, gloves, and a lab coat. For detailed safety information, consult the Safety Data Sheet (SDS).
References
- 1. users.wfu.edu [users.wfu.edu]
- 2. C7H16 mass spectrum of this compound fragmentation pattern of m/z m/e ions for analysis and identification of this compound image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. quora.com [quora.com]
- 5. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. quora.com [quora.com]
Application of 3,3-Dimethylpentane in the EpiOcular™ Eye Irritation Test
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The EpiOcular™ Eye Irritation Test (EIT), standardized as the Organisation for Economic Co-operation and Development (OECD) Test Guideline 492, is a validated in vitro method for assessing the eye irritation potential of chemicals.[1][2] This test utilizes a three-dimensional reconstructed human cornea-like epithelium (RhCE) model to identify substances that do not require classification for eye irritation or serious eye damage.[3][4][5] 3,3-Dimethylpentane, a branched-chain hydrocarbon, has been utilized in the development and evaluation of the EpiOcular™ assay as a non-irritant reference chemical. Its application helps to establish the baseline for non-irritancy and serves as a negative control in validation studies. This document provides detailed application notes, quantitative data, and experimental protocols for the use of this compound in the EpiOcular™ EIT.
Data Presentation
The primary endpoint of the EpiOcular™ EIT is the measurement of tissue viability following chemical exposure, which is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. A substance is classified as a non-irritant if the relative tissue viability is greater than 60% compared to the negative control.[6][7]
Experimental data for this compound in the EpiOcular™ EIT is summarized below.
| Test Substance | Physical State | Mean Tissue Viability (%) | Standard Deviation (SD) | Classification |
| This compound | Liquid | 83[8] | Not Reported | Non-Irritant |
| Negative Control (Water) | Liquid | 100 | Not Applicable | Non-Irritant |
| Positive Control (Methyl Acetate) | Liquid | < 50[8] | Not Reported | Irritant |
Note: The data is based on available reports. Standard deviation for the specific this compound experiment was not provided in the cited source.
Experimental Protocols
The following is a detailed protocol for conducting the EpiOcular™ Eye Irritation Test with a liquid test article like this compound, based on the OECD TG 492.[9]
1. Materials and Reagents
-
EpiOcular™ OCL-200-EIT tissue model kit (containing 24 tissues)
-
Assay medium
-
This compound (test article)
-
Sterile deionized water (negative control)
-
Methyl acetate (B1210297) (positive control)[9]
-
Dulbecco's Phosphate Buffered Saline (DPBS)
-
MTT solution (1 mg/mL)
-
Isopropanol (B130326) (MTT extractant)
-
6-well, 12-well, and 24-well plates
-
Sterile pipette tips
-
Absorbent pads
2. Pre-incubation of EpiOcular™ Tissues
-
Upon receipt, carefully inspect the EpiOcular™ tissue kits for any damage.
-
Aseptically transfer the tissue inserts into 6-well plates containing 1.0 mL of pre-warmed assay medium per well.
-
Incubate the tissues for at least 1 hour at 37°C in a humidified atmosphere with 5% CO2.
-
After the initial incubation, replace the medium with fresh, pre-warmed assay medium (1.0 mL/well) and incubate overnight under the same conditions.
3. Application of Test Article and Controls
-
Following the overnight incubation, transfer the tissue inserts to a new set of 6-well plates.
-
Carefully apply 50 µL of the test article (this compound), negative control (water), and positive control (methyl acetate) onto the apical surface of duplicate tissues.[3] Ensure the entire surface is covered.
-
Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for a 30-minute exposure period.[3][6]
4. Post-Exposure Incubation
-
After the exposure time, thoroughly rinse the tissue surface with DPBS to remove the test article and controls.
-
Gently blot the edge of the insert on an absorbent pad.
-
Transfer the tissue inserts to a 12-well plate containing 5 mL of fresh, pre-warmed assay medium per well for a post-exposure soak.
-
Incubate for a 2-hour post-incubation period at 37°C in a humidified atmosphere with 5% CO2.[6]
5. MTT Viability Assay
-
Prepare the MTT solution at a concentration of 1 mg/mL in MTT diluent.
-
After the post-incubation, transfer the tissues to a 24-well plate.
-
Add 300 µL of the MTT solution to each tissue insert, ensuring the surface is completely covered.
-
Incubate the plate for 3 hours at 37°C in a humidified atmosphere with 5% CO2, protected from light.
-
Following incubation, remove the MTT solution and transfer the tissues to a new 24-well plate.
-
Add 2 mL of isopropanol to each well to extract the formazan (B1609692) from the tissues.
-
Seal the plate and allow it to shake gently for at least 2 hours at room temperature, protected from light, to ensure complete extraction.
-
Transfer 200 µL of the extract from each well to a 96-well plate.
-
Measure the optical density (OD) of the formazan solution at 570 nm using a plate reader.
6. Data Analysis and Interpretation
-
Calculate the mean OD for the negative control tissues.
-
Calculate the percent viability for each test article-treated tissue using the following formula: % Viability = (OD of test article-treated tissue / Mean OD of negative control tissues) x 100
-
Based on the mean percent viability:
Mandatory Visualizations
Caption: Experimental Workflow for the EpiOcular™ Eye Irritation Test.
Caption: Cellular Response to a Non-Irritant in the EpiOcular™ Test.
References
- 1. Eye Irritation: EpiOcular Eye Irritation Test (EIT) - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]
- 2. thepsci.eu [thepsci.eu]
- 3. EpiOcular Eye Irritation Test (OECD TG 492) | Mattek Corporation [mattek.com]
- 4. scantox.com [scantox.com]
- 5. criver.com [criver.com]
- 6. Cosmetics Europe multi-laboratory pre-validation of the EpiOcular™ reconstituted human tissue test method for the prediction of eye irritation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of the EpiOcular(TM) eye irritation test for hazard identification and labelling of eye irritating chemicals in response to the requirements of the EU cosmetics directive and REACH legislation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. downloads.regulations.gov [downloads.regulations.gov]
- 9. x-cellr8.com [x-cellr8.com]
Application Note: 3,3-Dimethylpentane as a Reference Standard in Gas Chromatography
An application note on the use of 3,3-dimethylpentane as a reference standard in gas chromatography (GC) is provided below. This document is intended for researchers, scientists, and drug development professionals.
AN-GC-0303
Introduction
In gas chromatography (GC), accurate quantification and identification of analytes depend on the use of high-purity reference standards. An ideal standard should be stable, non-reactive, and possess chromatographic behavior that is suitable for the specific application. This compound (CAS: 562-49-2), a branched-chain alkane, serves as an excellent reference standard for the analysis of volatile and semi-volatile hydrocarbons.[1][2] Its stability and defined retention characteristics make it particularly useful in the petroleum and environmental sectors and for quality control in the pharmaceutical industry, especially for the analysis of residual solvents.[3][4]
This document provides detailed protocols for the use of this compound as both an external and internal reference standard in GC analysis, complete with quantitative data and procedural workflows.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a reference standard is critical for its proper handling, storage, and application.
| Property | Value | Reference |
| CAS Number | 562-49-2 | [1][5] |
| Molecular Formula | C₇H₁₆ | [1][2][5] |
| Molecular Weight | 100.20 g/mol | [1][5] |
| Boiling Point | 86°C | [2] |
| Density | 0.6900 g/mL at 25°C | [2] |
| Flash Point | -6°C | [2] |
| Purity (Typical) | ≥99% (GC) | [2] |
Applications in Gas Chromatography
This compound is primarily used in the following GC applications:
-
System Suitability Testing: To verify the performance of the GC system (e.g., column efficiency, retention time stability) before running analytical samples.
-
Qualitative Analysis: As a marker to determine the relative retention times of other hydrocarbon analytes.[6] The retention time of a compound is a key identifier under specific chromatographic conditions.[7]
-
Quantitative Analysis (External Standard): To create a calibration curve against which the concentration of an analyte in an unknown sample can be determined.[8]
-
Quantitative Analysis (Internal Standard): To improve analytical precision by correcting for variations in injection volume, sample preparation, and instrument response.[8][9][10] An internal standard is a known amount of a compound added to all samples and standards.[9] The analysis relies on the ratio of the analyte peak area to the internal standard peak area.[9]
Due to its non-polar nature, this compound is an ideal internal standard for the analysis of other small, non-polar volatile organic compounds (VOCs) and residual solvents, which are critical to control in pharmaceutical manufacturing processes.[11][12]
Experimental Protocols
Protocol 1: Preparation of this compound Standard Solutions
This protocol outlines the preparation of a stock solution and subsequent working standards for use in external standard calibration.
Materials:
-
This compound (≥99% purity)
-
Hexane (B92381) (GC grade) or other suitable non-polar solvent
-
Class A volumetric flasks (e.g., 10 mL, 50 mL, 100 mL)
-
Calibrated analytical balance
-
Micropipettes
Procedure:
-
Stock Solution (e.g., 1000 µg/mL):
-
Accurately weigh approximately 10 mg of this compound into a 10 mL volumetric flask.
-
Record the exact weight.
-
Dissolve the compound in a small amount of hexane and then dilute to the mark with the same solvent.
-
Stopper the flask and invert it several times to ensure homogeneity.
-
Calculate the precise concentration of the stock solution.
-
-
Working Standards:
-
Perform serial dilutions of the stock solution to prepare a series of working standards. For example, to prepare 10, 25, 50, 75, and 100 µg/mL standards, pipette the appropriate volume of the stock solution into separate volumetric flasks and dilute to volume with hexane.
-
Store all solutions in tightly sealed vials at 4°C when not in use.
-
Caption: Diagram 1: Workflow for preparing standard solutions.
Protocol 2: Quantitative Analysis using this compound as an Internal Standard (IS)
This protocol describes a general method for using this compound as an internal standard for the quantification of a volatile analyte. The choice of an internal standard is critical; it should be chemically similar to the analyte but chromatographically resolved from all other sample components.[8]
Procedure:
-
Prepare Internal Standard Solution: Prepare a stock solution of this compound (e.g., 500 µg/mL) in a suitable solvent as described in Protocol 1.
-
Prepare Calibration Standards:
-
Prepare a series of calibration standards for the target analyte.
-
To each calibration standard, add a fixed volume of the internal standard stock solution to achieve the same concentration of this compound in every standard (e.g., 50 µg/mL).
-
-
Prepare Samples:
-
To each unknown sample, add the same fixed volume of the internal standard stock solution as was added to the calibration standards.
-
-
GC Analysis:
-
Analyze all calibration standards and samples using the optimized GC method.
-
Identify the peaks corresponding to the analyte and the internal standard (this compound).
-
Integrate the peak areas for both the analyte and the internal standard.
-
-
Data Analysis:
-
For each standard, calculate the Peak Area Ratio (Analyte Area / IS Area).
-
Construct a calibration curve by plotting the Peak Area Ratio against the known concentration of the analyte.
-
For each unknown sample, calculate its Peak Area Ratio.
-
Determine the concentration of the analyte in the unknown sample by interpolating its Peak Area Ratio on the calibration curve.
-
Caption: Diagram 2: Logical workflow for internal standard analysis.
Chromatographic Data Example
The following table presents an example of chromatographic conditions and the resulting retention time for this compound. Retention times are highly dependent on the specific instrument and conditions and should be experimentally determined.[6]
| Parameter | Condition |
| Compound | This compound |
| GC Column | Agilent CP-Sil 5 CB, 50 m x 0.32 mm, 1.2 µm film thickness |
| Carrier Gas | Helium at 120 kPa |
| Oven Program | 50°C (5 min hold), then ramp at 5°C/min to 200°C |
| Injector | Auto-TCT |
| Detector | FID at 300°C |
| Retention Time | 7.82 min |
| Data sourced from an Agilent application note on the analysis of hydrocarbons in car exhaust.[13] |
This compound is a reliable and versatile reference standard for gas chromatography. Its physical stability and well-defined chromatographic behavior make it suitable for system suitability checks, qualitative identification, and robust quantitative analysis. When used as an internal standard, it can significantly enhance the accuracy and precision of methods for analyzing volatile organic compounds, a critical task in the pharmaceutical and other industries. The protocols and data provided herein serve as a comprehensive guide for researchers and analysts to effectively incorporate this compound into their GC workflows.
References
- 1. This compound | C7H16 | CID 11229 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound, 99% | Fisher Scientific [fishersci.ca]
- 3. bioszeparacio.hu [bioszeparacio.hu]
- 4. Analysis of residual solvents in pharmaceuticals with purge-and-membrane mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ez.restek.com [ez.restek.com]
- 6. Retention Time & Relative Retention Time in GC | Phenomenex [phenomenex.com]
- 7. lotusinstruments.com [lotusinstruments.com]
- 8. Internal Standard Method and Calibration Curve Analysis in Gas Chromatography | MtoZ Biolabs [mtoz-biolabs.com]
- 9. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 10. youtube.com [youtube.com]
- 11. ptfarm.pl [ptfarm.pl]
- 12. resolvemass.ca [resolvemass.ca]
- 13. agilent.com [agilent.com]
Application Notes and Protocols for Utilizing 3,3-Dimethylpentane as a Negative Control
Introduction
In experimental research, particularly in the fields of drug discovery, pharmacology, and toxicology, the use of appropriate controls is fundamental to ensure the validity and reliability of the results.[1] Negative controls are essential for establishing a baseline and differentiating the specific effects of a test compound from non-specific effects or those caused by the experimental conditions themselves. 3,3-Dimethylpentane, a branched-chain alkane, is a non-polar, chemically inert solvent.[2][3] Due to its lack of functional groups capable of interacting with biological systems, it serves as an excellent negative control, particularly as a vehicle control, when testing non-polar investigational compounds.
These application notes provide a detailed protocol for the use of this compound as a negative control in a representative in vitro cell-based assay. The principles and methodologies described herein are broadly applicable to various experimental setups where a non-polar vehicle is required.
Core Principles of Negative Controls
A negative control is a sample or group in an experiment that is not expected to produce a response.[4] Its primary purposes are:
-
To establish a baseline: It provides a measure of the background signal or normal physiological state in the absence of a specific stimulus.
-
To control for non-specific effects: It helps to identify and account for effects caused by the solvent (vehicle) or other components of the experimental system, rather than the test compound itself.
-
To detect false positives: By showing a lack of effect, it helps to confirm that any observed activity in the treatment group is due to the test compound.[1]
When a solvent is used to dissolve a test compound, a "vehicle control" containing only the solvent is crucial.[5][6] This is the primary role of this compound in the context of these protocols.
Experimental Protocol: In Vitro Cytotoxicity Assay
This protocol describes the use of this compound as a negative (vehicle) control in a standard MTT cytotoxicity assay on a cancer cell line (e.g., HeLa). The assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials
-
HeLa cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (High Purity, sterile-filtered)
-
Test Compound (a non-polar investigational drug)
-
Doxorubicin (Positive Control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well cell culture plates
-
Sterile, disposable laboratory plastics (pipettes, tubes, etc.)
-
Multichannel pipette
-
Plate reader (570 nm)
Methodology
-
Cell Seeding:
-
Culture HeLa cells in DMEM until they reach 80-90% confluency.
-
Trypsinize the cells and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of complete DMEM.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Preparation of Test Solutions:
-
Test Compound Stock: Prepare a 10 mM stock solution of the non-polar test compound in 100% this compound.
-
Positive Control Stock: Prepare a 1 mM stock solution of Doxorubicin in sterile water or DMSO.
-
Working Solutions:
-
Prepare serial dilutions of the test compound in this compound to achieve final assay concentrations (e.g., 0.1, 1, 10, 100 µM).
-
Prepare serial dilutions of Doxorubicin in cell culture medium.
-
Negative Control: Use 100% this compound.
-
-
-
Treatment of Cells:
-
After 24 hours of incubation, carefully remove the medium from the wells.
-
Add 100 µL of fresh medium containing the respective treatments to each well. Ensure the final concentration of this compound in the wells containing the test compound and the negative control is consistent (e.g., 0.5%).
-
The experimental groups should include:
-
Untreated Control: Cells in medium only.
-
Negative (Vehicle) Control: Cells in medium with 0.5% this compound.
-
Test Compound: Cells in medium with the test compound at various concentrations (and 0.5% this compound).
-
Positive Control: Cells in medium with Doxorubicin at various concentrations.
-
-
Incubate the plate for another 48 hours at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Assay:
-
After the 48-hour incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Presentation
The quantitative data from the MTT assay should be summarized to clearly demonstrate the effect of the test compound and the inertness of the negative control.
Table 1: Representative MTT Assay Results
| Treatment Group | Concentration | Absorbance (570 nm) (Mean ± SD) | Cell Viability (%) |
| Untreated Control | - | 1.25 ± 0.08 | 100 |
| Negative Control (this compound) | 0.5% | 1.23 ± 0.09 | 98.4 |
| Test Compound | 0.1 µM | 1.15 ± 0.10 | 92.0 |
| Test Compound | 1 µM | 0.88 ± 0.07 | 70.4 |
| Test Compound | 10 µM | 0.45 ± 0.05 | 36.0 |
| Test Compound | 100 µM | 0.15 ± 0.03 | 12.0 |
| Positive Control (Doxorubicin) | 1 µM | 0.20 ± 0.04 | 16.0 |
Cell Viability (%) is calculated as: (Absorbance of Treated Well / Absorbance of Untreated Control Well) x 100
Interpretation of Data
The data in Table 1 illustrates the expected outcomes. The absorbance value for the Negative Control (this compound) is very close to that of the Untreated Control, indicating that the vehicle itself has a negligible effect on cell viability. In contrast, the Test Compound shows a dose-dependent decrease in cell viability, and the Positive Control (Doxorubicin) shows a strong cytotoxic effect, confirming the validity of the assay.
Mandatory Visualizations
Diagram 1: Experimental Workflow for Cytotoxicity Assay
Caption: Workflow for the in vitro cytotoxicity assay.
Diagram 2: Logical Relationship of Controls in the Experiment
Caption: Role of controls in the experimental design.
Troubleshooting
| Issue | Possible Cause | Solution |
| High variability in replicates | Inconsistent cell seeding, pipetting errors. | Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for consistency. |
| Negative control shows significant cytotoxicity | This compound is not pure or is contaminated. The concentration of the vehicle is too high. | Use high-purity, sterile-filtered this compound. Perform a dose-response of the vehicle to determine a non-toxic concentration. |
| Positive control shows no effect | The positive control has degraded. The cells are resistant to the positive control. The assay was not performed correctly. | Use a fresh stock of the positive control. Use a different positive control or cell line. Review the experimental protocol for errors. |
| No effect observed with the test compound | The compound is not active at the tested concentrations. The compound has precipitated out of solution. | Test a wider range of concentrations. Ensure the compound is fully dissolved in this compound and remains in solution when diluted in the medium. |
This compound is a suitable negative control, specifically as a vehicle control, for in vitro and in vivo studies involving non-polar test compounds. Its chemical inertness ensures that any observed biological effects can be confidently attributed to the test compound rather than the solvent. The provided protocol offers a framework for incorporating this compound into a standard cytotoxicity assay, and the principles can be adapted for other experimental systems. Proper use of such controls is indispensable for generating robust and reproducible scientific data.
References
- 1. bosterbio.com [bosterbio.com]
- 2. This compound | C7H16 | CID 11229 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. Positive and Negative Controls | Rockland [rockland.com]
- 5. How important are concurrent vehicle control groups in (sub)chronic non-human primate toxicity studies conducted in pharmaceutical development? An opportunity to reduce animal numbers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3,3-Dimethylpentane in Gasoline and Fuel Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of 3,3-dimethylpentane, a branched-chain alkane and an isomer of heptane (B126788), as a component in gasoline and its relevance in fuel studies. This document details its physicochemical properties, octane (B31449) rating, and the analytical methods used for its characterization in fuel blends. While this compound is a component of gasoline, it does not have applications in drug development; the information is presented for a broad scientific audience.
Physicochemical Properties of this compound
This compound is a colorless, flammable liquid. Its compact, branched structure influences its physical and fuel-related properties.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₆ | [1][2] |
| Molecular Weight | 100.20 g/mol | [1][2] |
| Boiling Point | 86.0 °C | [2] |
| Melting Point | -134.9 °C | [2] |
| Density | 0.6934 g/mL at 20 °C | [2] |
| Refractive Index | 1.39092 at 20 °C | [2] |
Role in Gasoline and Octane Rating
The octane rating of a gasoline component is a critical measure of its ability to resist "knocking" or auto-ignition in a spark-ignition engine. The two primary measures are the Research Octane Number (RON) and the Motor Octane Number (MON).
| Octane Rating | Value |
| Research Octane Number (RON) | 80.8[3], 86.6 |
| Motor Octane Number (MON) | 80.8 |
Note: Discrepancies in reported RON values may exist in the literature due to different measurement conditions or sample purity.
Experimental Protocols
This protocol outlines the standardized method for determining the Research Octane Number of spark-ignition engine fuel.
Principle: The knocking characteristic of a test fuel is compared to that of primary reference fuels (blends of isooctane (B107328) and n-heptane) in a standardized Cooperative Fuel Research (CFR) engine.
Apparatus:
-
Cooperative Fuel Research (CFR) engine
-
Knock-detection instrumentation
-
Fuel handling and blending equipment
Procedure:
-
Engine Preparation: Start the CFR engine and allow it to warm up to the specified operating conditions (600 rpm engine speed, controlled intake air temperature and humidity, and fixed spark timing).
-
Standardization: Calibrate the engine using a primary reference fuel blend of a known octane number close to the expected octane number of the sample. Adjust the compression ratio to achieve a standard knock intensity.
-
Sample Testing: Run the engine on the this compound sample (or a blend containing it).
-
Bracketing: Select two primary reference fuels, one with a slightly higher and one with a slightly lower octane number than the sample, that bracket the knock intensity of the sample.
-
Data Acquisition: Measure the knock intensity for the sample and the two bracketing reference fuels.
-
Calculation: Determine the RON of the sample by linear interpolation of the knock intensities of the bracketing reference fuels.
This protocol describes the determination of the Motor Octane Number, which is conducted under more severe engine conditions than the RON test.
Principle: Similar to the RON test, the MON test compares the knocking characteristic of a test fuel to primary reference fuels in a CFR engine, but at a higher engine speed and intake mixture temperature.
Apparatus:
-
Cooperative Fuel Research (CFR) engine
-
Knock-detection instrumentation
-
Fuel handling and blending equipment
Procedure:
-
Engine Preparation: Start the CFR engine and allow it to warm up to the specified, more severe operating conditions (900 rpm engine speed, preheated fuel mixture, and variable ignition timing).
-
Standardization: Calibrate the engine using a primary reference fuel blend of a known octane number.
-
Sample Testing: Run the engine on the this compound sample or blend.
-
Bracketing and Calculation: Follow the same bracketing and calculation procedure as in the RON test to determine the MON.
This protocol provides a method for the detailed hydrocarbon analysis of a gasoline sample to identify and quantify components like this compound.
Principle: The volatile components of the gasoline sample are separated based on their boiling points and polarity using a gas chromatograph. The separated components are then ionized and fragmented in a mass spectrometer, allowing for their identification based on their unique mass spectra.
Apparatus:
-
Gas Chromatograph (GC) with a capillary column (e.g., DB-1 or similar non-polar column)
-
Mass Spectrometer (MS) detector
-
Autosampler
-
Data acquisition and processing software with a mass spectral library
Procedure:
-
Sample Preparation: Typically, no sample preparation is required for gasoline analysis. A direct injection of a small volume (e.g., 0.1-1.0 µL) is performed. A split injection is used to avoid column overload.
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program:
-
Initial temperature: 35-40 °C, hold for 5-10 minutes.
-
Ramp: Increase temperature at a rate of 2-5 °C/minute to 200-250 °C.
-
Final hold: Hold at the final temperature for 10-20 minutes.
-
-
-
MS Conditions:
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 500.
-
-
Data Analysis:
-
Identify the individual components by comparing their retention times and mass spectra to a reference library (e.g., NIST).
-
Quantify the components by integrating the peak areas of their total ion chromatograms (TIC) or specific ion chromatograms (SIC). Calibration with known standards can be performed for more accurate quantification.
-
Combustion Chemistry of this compound
The combustion of alkanes like this compound involves a complex series of free-radical chain reactions. The following diagram illustrates a simplified, representative pathway for the low-temperature combustion of a heptane isomer, which is relevant to the initial stages of combustion in an engine.
Caption: Simplified low-temperature combustion pathway of a heptane isomer.
This pathway highlights the initial steps of oxidation that are crucial in determining the auto-ignition properties of a fuel. The formation of hydroxyl radicals (OH•) leads to chain branching reactions, accelerating the overall combustion process. The structure of the initial alkane, such as the branching in this compound, significantly influences the rates of these reactions and thus its octane number.
Logical Workflow for Fuel Component Analysis
The following diagram illustrates the logical workflow for the analysis and characterization of a fuel component like this compound.
Caption: Workflow for the analysis of a fuel component.
References
Application Note and Protocol: Hydrogenation of 3,3-dimethylpent-2-ene to 3,3-Dimethylpentane
Audience: Researchers, scientists, and drug development professionals.
Introduction
Catalytic hydrogenation is a fundamental chemical reaction in organic synthesis, widely employed for the reduction of unsaturated compounds, such as alkenes, to their corresponding saturated alkanes.[1] This process typically involves the use of molecular hydrogen (H₂) in the presence of a metal catalyst.[2] Common catalysts for this transformation include palladium, platinum, and nickel, often supported on a high-surface-area material like activated carbon.[2][3] The hydrogenation of alkenes is an exothermic process, leading to the formation of a more stable, lower-energy alkane.[1] This application note provides a detailed protocol for the hydrogenation of 3,3-dimethylpent-2-ene to 3,3-dimethylpentane, a reaction valuable for creating saturated hydrocarbon scaffolds in medicinal chemistry and materials science.
Reaction Principle
The hydrogenation of 3,3-dimethylpent-2-ene involves the addition of two hydrogen atoms across the carbon-carbon double bond, resulting in the formation of this compound. This reaction is typically carried out using a heterogeneous catalyst, such as palladium on carbon (Pd/C), in a suitable solvent under a hydrogen atmosphere.[4] The catalyst facilitates the cleavage of the H-H bond in molecular hydrogen and its subsequent addition to the alkene.[2]
Quantitative Data Summary
The following table summarizes typical reaction parameters for the catalytic hydrogenation of alkenes, which are applicable to the conversion of 3,3-dimethylpent-2-ene.
| Parameter | Value | Notes |
| Substrate | 3,3-dimethylpent-2-ene | - |
| Product | This compound | - |
| Catalyst | 5-10% Palladium on Carbon (Pd/C) | Other catalysts like Platinum dioxide (PtO₂) or Raney Nickel can also be used.[2][5] |
| Catalyst Loading | 1-10 mol% | Typically, a small amount of catalyst is sufficient for the reaction to proceed.[6] |
| Solvent | Ethanol (B145695), Methanol, or Ethyl Acetate | Alcohols and esters are common solvents for hydrogenation reactions.[4][6] |
| Hydrogen Source | Hydrogen Gas (H₂) | Can be supplied from a hydrogen cylinder or a balloon.[4] |
| Pressure | 1-10 atm (or balloon pressure) | Higher pressures can accelerate the reaction rate.[6] |
| Temperature | Room Temperature (20-25 °C) | The reaction is generally conducted at or near room temperature.[4] |
| Reaction Time | 1-24 hours | Reaction progress should be monitored by techniques like TLC or GC-MS.[6] |
| Work-up | Filtration and Solvent Evaporation | The solid catalyst is removed by filtration, and the solvent is removed to isolate the product.[4] |
Experimental Protocol
This protocol details the procedure for the hydrogenation of 3,3-dimethylpent-2-ene using 10% Pd/C as the catalyst.
Materials:
-
3,3-dimethylpent-2-ene
-
10% Palladium on Carbon (Pd/C)
-
Ethanol (anhydrous)
-
Hydrogen gas (H₂)
-
Nitrogen gas (N₂) or Argon gas (Ar)
-
Celite® or a similar filter aid
-
Round-bottom flask
-
Magnetic stir bar
-
Rubber septum
-
Hydrogen balloon or hydrogen cylinder with a regulator
-
Vacuum/gas inlet adapter (e.g., a three-way stopcock)
-
Syringes and needles
-
Filtration apparatus (e.g., Büchner funnel or a sintered glass funnel)
-
Rotary evaporator
Procedure:
-
Reaction Setup:
-
To a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 3,3-dimethylpent-2-ene (e.g., 1.0 g, 8.9 mmol).
-
Dissolve the alkene in a suitable solvent, such as ethanol (20 mL).[4]
-
Carefully add the 10% Pd/C catalyst (e.g., 50 mg, ~5 mol%). Caution: Palladium on carbon can be pyrophoric when dry and exposed to air. Handle it in an inert atmosphere or as a slurry in the solvent.
-
-
Inerting the System:
-
Seal the flask with a rubber septum.
-
Insert a needle connected to a vacuum/inert gas line.
-
Evacuate the flask under vacuum for a few minutes to remove the air.
-
Backfill the flask with an inert gas like nitrogen or argon.
-
Repeat this vacuum/backfill cycle three times to ensure an inert atmosphere.[6]
-
-
Introduction of Hydrogen:
-
Connect a balloon filled with hydrogen gas to a needle and insert it through the septum. Alternatively, connect the flask to a hydrogen cylinder through a regulator set to the desired pressure.
-
If using a balloon, the reaction proceeds at approximately atmospheric pressure.[4]
-
Begin vigorous stirring to ensure good mixing of the reactants and catalyst.
-
-
Reaction Monitoring:
-
Allow the reaction to stir at room temperature.
-
The progress of the reaction can be monitored by taking small aliquots at regular intervals and analyzing them by Thin Layer Chromatography (TLC) (if the starting material is UV active) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
The reaction is typically complete within a few hours, but may be left overnight.
-
-
Work-up and Product Isolation:
-
Once the reaction is complete, carefully remove the hydrogen source and purge the flask with an inert gas.
-
Dilute the reaction mixture with more of the solvent (e.g., 20 mL of ethanol).
-
Prepare a small pad of Celite® in a Büchner or sintered glass funnel.
-
Filter the reaction mixture through the Celite® pad to remove the Pd/C catalyst. Caution: The filtered catalyst may be pyrophoric. Do not allow it to dry completely in the air. Quench it carefully with water.
-
Wash the filter cake with additional solvent to ensure all the product is collected.[6]
-
Combine the filtrates in a round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the crude this compound.
-
-
Product Characterization:
-
The identity and purity of the this compound can be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Visualizations
Caption: Experimental workflow for the hydrogenation of 3,3-dimethylpent-2-ene.
Caption: Simplified mechanism of catalytic hydrogenation on a metal surface.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Video: Catalytic Hydrogenation of Alkene: Applications in Chemistry [jove.com]
- 5. Reaction of hydrogenation of alkenes | MEL Chemistry [melscience.com]
- 6. scribd.com [scribd.com]
Application Note: Analysis of 3,3-Dimethylpentane by Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract
This application note provides a detailed protocol for the qualitative and quantitative analysis of 3,3-Dimethylpentane using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a volatile organic compound (VOC) and an isomer of heptane.[1] This method is applicable to researchers, scientists, and professionals in the fields of environmental monitoring, fuel analysis, and chemical synthesis who require a reliable method for the identification and quantification of this compound. The protocol covers sample preparation, GC-MS instrument parameters, and data analysis.
Introduction
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used to separate, identify, and quantify volatile and semi-volatile compounds in a sample.[2][3] The gas chromatograph separates components of a mixture based on their physical and chemical properties as they pass through a capillary column.[4] The mass spectrometer then ionizes the eluted components, separates the ions based on their mass-to-charge ratio (m/z), and detects them to generate a mass spectrum, which serves as a molecular fingerprint.[2] This application note details a robust GC-MS method for the analysis of this compound.
Experimental Protocol
Sample Preparation
Proper sample preparation is crucial for accurate and reproducible GC-MS analysis. As this compound is a volatile compound, headspace analysis or direct injection of a diluted sample in a suitable solvent are common approaches.
a) Standard Solution Preparation:
-
Prepare a stock solution of this compound (99% purity or higher) in a volatile organic solvent such as hexane (B92381) or dichloromethane.[2][5]
-
Create a series of calibration standards by serially diluting the stock solution to concentrations ranging from approximately 1 µg/L to 100 µg/L.[5]
b) Sample Preparation (Liquid Injection):
-
For liquid samples, dilute an accurately weighed or measured amount of the sample in a suitable volatile solvent to bring the concentration of this compound within the calibration range.
-
Filter the diluted sample using a 0.22 µm syringe filter to remove any particulates.[3]
-
Transfer the filtered sample to a 2 mL autosampler vial with a screw cap and septum.
c) Headspace Analysis (for solid or viscous matrices):
-
Place a known amount of the sample into a headspace vial.
-
Seal the vial and incubate it at a constant temperature (e.g., 80°C) to allow the volatile components to partition into the headspace.
-
A gas-tight syringe is used to withdraw a portion of the headspace for injection into the GC-MS.
GC-MS Instrumentation and Conditions
The following instrumental parameters are recommended for the analysis of this compound. These may be optimized based on the specific instrumentation and analytical goals.
| Parameter | Condition |
| Gas Chromatograph | Agilent 7890B GC System or equivalent |
| Mass Spectrometer | Agilent 5977A MSD or equivalent |
| Column | HP-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or similar non-polar column |
| Carrier Gas | Helium (99.999% purity) at a constant flow rate of 1.0 mL/min |
| Inlet Temperature | 250°C |
| Injection Volume | 1 µL (Splitless or split injection, e.g., 50:1 split ratio) |
| Oven Program | - Initial Temperature: 40°C, hold for 2 minutes- Ramp: 10°C/min to 200°C- Hold: 5 minutes at 200°C |
| Transfer Line Temp. | 280°C |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | m/z 35-200 |
| Solvent Delay | 3 minutes |
Data Presentation
The mass spectrum of this compound is characterized by a molecular ion peak and several fragment ions. The molecular weight of this compound is 100.20 g/mol .[1] The molecular ion peak ([M]⁺) is observed at m/z 100, though it may be of very low intensity due to the instability of the parent ion.[6] The fragmentation of alkanes is primarily driven by the cleavage of C-C bonds.[6]
Table 1: Characteristic Mass Fragments of this compound
| Mass-to-Charge Ratio (m/z) | Proposed Fragment Ion | Relative Abundance (%) |
| 43 | [C₃H₇]⁺ | 100 (Base Peak) |
| 71 | [C₅H₁₁]⁺ | ~80 |
| 41 | [C₃H₅]⁺ | ~60 |
| 29 | [C₂H₅]⁺ | ~50 |
| 57 | [C₄H₉]⁺ | ~40 |
| 85 | [C₆H₁₃]⁺ | ~20 |
| 100 | [C₇H₁₆]⁺ (Molecular Ion) | <5 |
Note: Relative abundances are approximate and can vary between instruments.
Diagrams
Caption: Experimental workflow for GC-MS analysis.
Caption: Fragmentation of this compound.
Conclusion
The GC-MS method described in this application note is a reliable and robust technique for the identification and quantification of this compound. The provided protocol for sample preparation, instrument conditions, and data interpretation can be readily implemented in analytical laboratories. The characteristic fragmentation pattern, with a base peak at m/z 43, allows for confident identification of the compound. This method can be adapted for the analysis of this compound in various matrices, contributing to advancements in research and quality control.
References
- 1. This compound | C7H16 | CID 11229 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Sample preparation GC-MS [scioninstruments.com]
- 3. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]
- 4. mdpi.com [mdpi.com]
- 5. uoguelph.ca [uoguelph.ca]
- 6. C7H16 mass spectrum of this compound fragmentation pattern of m/z m/e ions for analysis and identification of this compound image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
Application Notes and Protocols for the Structural Elucidation of 3,3-Dimethylpentane using 1H and 13C NMR Spectroscopy
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules. This document provides detailed application notes and experimental protocols for the analysis of 3,3-dimethylpentane using both proton (¹H) and carbon-13 (¹³C) NMR spectroscopy. The symmetrical nature of this compound provides a clear example of how chemical equivalence influences NMR spectra. These notes are intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.
Introduction
This compound (C₇H₁₆) is a branched alkane. Its structure presents a quaternary carbon and different types of methyl and methylene (B1212753) groups. Due to the symmetry of the molecule, not all protons and carbons are chemically unique, which simplifies its NMR spectra and makes it an excellent model for illustrating the principles of NMR spectroscopy in structural determination.
Predicted NMR Spectral Data
The chemical shifts in NMR are influenced by the local electronic environment of each nucleus. In this compound, the presence of a quaternary carbon and the symmetry of the ethyl and methyl groups result in a reduced number of signals in both ¹H and ¹³C NMR spectra.
¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is predicted to show three distinct signals, as the 16 protons in the molecule are in three chemically non-equivalent environments.[1] The integration of these signals will correspond to a proton ratio of 6:6:4.[1]
| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -CH₃ (from ethyl groups) | ~0.79 | Triplet | 6H |
| -CH₃ (from gem-dimethyl) | ~0.79 | Singlet | 6H |
| -CH₂- | ~1.20 | Quartet | 4H |
Note: The chemical shifts for the two types of methyl protons are very similar and may overlap, requiring a high-resolution spectrometer for clear distinction.[1]
¹³C NMR Spectral Data
Due to the molecule's symmetry, the ¹³C NMR spectrum of this compound displays four signals, despite the presence of seven carbon atoms.[2] This is because some carbon atoms are in chemically equivalent environments.[2]
| Signal Assignment | Chemical Shift (δ, ppm) |
| C1, C5 (-CH₃ from ethyl) | ~8.4 |
| C2, C4 (-CH₂-) | ~26.2 |
| gem-dimethyl (-CH₃) | ~33.8 |
| C3 (quaternary C) | ~33.8 |
Experimental Protocols
The following protocols outline the steps for preparing a sample of this compound and acquiring high-quality ¹H and ¹³C NMR spectra.
Sample Preparation
Given that this compound is a volatile organic compound, appropriate sample handling is crucial.
-
Sample Weighing: In a clean, dry vial, accurately weigh approximately 10-20 mg of this compound for ¹H NMR, and 50-100 mg for ¹³C NMR.
-
Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (B32938) (CDCl₃).[1][3] CDCl₃ is a common choice for nonpolar organic compounds.[3] The deuterated solvent prevents a large solvent signal from obscuring the analyte signals.[4]
-
Dissolution: Gently vortex or sonicate the mixture to ensure the sample is fully dissolved.
-
Transfer to NMR Tube: Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, carefully transfer the solution into a clean, dry 5 mm NMR tube.[5] The final sample height in the tube should be approximately 4-5 cm.[3]
-
Internal Standard (Optional): A small amount of tetramethylsilane (B1202638) (TMS) can be added as an internal reference for chemical shifts (δ = 0.00 ppm).[6]
-
Capping: Securely cap the NMR tube to prevent evaporation of the volatile sample and solvent.[3]
NMR Data Acquisition
The following are general parameters for acquiring ¹H and ¹³C NMR spectra on a standard NMR spectrometer. These may need to be optimized based on the specific instrument.
¹H NMR Acquisition Parameters:
-
Pulse Sequence: Standard single-pulse experiment (e.g., 'zg30').[6]
-
Number of Scans: 8 to 16 scans are typically sufficient for a good signal-to-noise ratio.[6]
-
Relaxation Delay (d1): 1-2 seconds.[6]
-
Acquisition Time (aq): 2-4 seconds.[6]
-
Spectral Width (sw): A range of approximately 10-15 ppm is generally adequate for aliphatic compounds.[6]
¹³C NMR Acquisition Parameters:
-
Pulse Sequence: Proton-decoupled pulse sequence (e.g., 'zgpg30') to simplify the spectrum and enhance sensitivity.[6]
-
Number of Scans: A larger number of scans (e.g., 128 to 1024 or more) is required due to the lower natural abundance of the ¹³C isotope.[6]
-
Relaxation Delay (d1): 2-5 seconds.[6] A longer delay may be necessary for quaternary carbons to fully relax.[7]
-
Acquisition Time (aq): 1-2 seconds.[6]
-
Spectral Width (sw): A spectral width of around 200-250 ppm is standard for organic molecules.[6]
Data Processing
-
Fourier Transform: The acquired Free Induction Decay (FID) is converted into a frequency spectrum via Fourier transformation.
-
Phase Correction: The spectrum is phased to ensure all peaks are in the correct absorptive mode.[6]
-
Baseline Correction: The baseline of the spectrum is corrected to be flat.[6]
-
Referencing: The chemical shifts are referenced to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.
-
Integration (¹H NMR): The relative areas under the peaks in the ¹H NMR spectrum are integrated to determine the proton ratios.[6]
-
Peak Picking: The precise chemical shifts of the peaks in both ¹H and ¹³C spectra are determined.[6]
Visualizations
The following diagrams illustrate the workflow for structural elucidation and the chemical environments within this compound.
Caption: Workflow for NMR-based structural elucidation of this compound.
Caption: Molecular structure of this compound showing unique proton and carbon environments.
Conclusion
The ¹H and ¹³C NMR spectra of this compound are straightforward to interpret and serve as an excellent illustration of the effect of molecular symmetry on NMR data. The protocols and data presented here provide a comprehensive guide for the structural analysis of this compound and can be adapted for other small organic molecules. Careful sample preparation and optimization of acquisition parameters are key to obtaining high-quality, reproducible NMR spectra for accurate structural elucidation.
References
- 1. C7H16 this compound low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 this compound 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. C7H16 C-13 nmr spectrum of this compound analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of this compound C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 5. sites.bu.edu [sites.bu.edu]
- 6. benchchem.com [benchchem.com]
- 7. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
Application Notes and Protocols for the Catalytic Cracking of 3,3-Dimethylpentane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Catalytic cracking is a fundamental process in petrochemistry for converting large hydrocarbon molecules into smaller, more valuable ones, such as gasoline components and light olefins.[1][2] The study of model compounds like 3,3-dimethylpentane provides crucial insights into the complex reaction mechanisms that occur on the surface of solid acid catalysts, particularly zeolites.[2][3] this compound, a branched C7 alkane, serves as an excellent model reactant to investigate the effects of steric hindrance and carbocation rearrangement pathways on product selectivity and catalyst performance.
These application notes provide a comprehensive overview of the use of this compound in studies of alkane catalytic cracking. Detailed experimental protocols, expected product distributions, and visualizations of the reaction pathways and experimental workflows are presented to guide researchers in this field.
Principle and Mechanism
The catalytic cracking of alkanes over solid acid catalysts, such as ZSM-5 zeolite, proceeds via a carbenium ion mechanism.[4] The reaction is initiated by the formation of a carbocation from the parent alkane. This can occur through protonation of a transiently formed olefin or via hydride abstraction. Once formed, the initial carbocation can undergo a series of rapid transformations, including:
-
Isomerization: Rearrangement of the carbon skeleton to form more stable secondary or tertiary carbocations.
-
β-scission: Cleavage of a carbon-carbon bond beta to the positively charged carbon, resulting in the formation of an olefin and a smaller carbocation. This is the primary cracking step.
-
Hydride Transfer: Transfer of a hydride ion from an alkane molecule to a carbocation, leading to the formation of a new alkane and a new carbocation.
The product distribution is highly dependent on the structure of the starting alkane, the type and acidity of the catalyst, and the reaction conditions (temperature, pressure, and contact time). For highly branched alkanes like this compound, isomerization and β-scission pathways are particularly complex, leading to a wide array of smaller alkanes and alkenes.
Data Presentation
Due to the scarcity of publicly available, detailed product distribution data specifically for the catalytic cracking of this compound, the following table presents a representative product distribution based on studies of a similar branched alkane, 2,2,4-trimethylpentane (B7799088) (isooctane), cracked over a zeolite catalyst. This data serves as a qualitative and semi-quantitative guide for the expected products from this compound cracking under similar conditions.
Table 1: Representative Product Distribution from the Catalytic Cracking of a Branched C7 Alkane (based on 2,2,4-trimethylpentane data) over a Zeolite Catalyst
| Product Class | Specific Products | Typical Yield (wt%) |
| Light Gases (C1-C2) | Methane, Ethane, Ethene | 5 - 15 |
| C3 Products | Propane, Propene | 15 - 25 |
| C4 Products | n-Butane, Isobutane, Butenes | 30 - 50 |
| C5+ Products | Pentanes, Pentenes, Heavier Products | 10 - 20 |
| Coke | Carbonaceous Deposits | 1 - 5 |
Note: The actual product yields for this compound may vary depending on the specific catalyst and reaction conditions used.
Experimental Protocols
This section provides a detailed methodology for conducting the catalytic cracking of this compound in a laboratory-scale fixed-bed reactor.
Materials and Equipment
-
Reactant: this compound (≥99% purity)
-
Catalyst: ZSM-5 zeolite (e.g., Si/Al ratio of 30-80), calcined
-
Gases: High purity Nitrogen (N₂) or Argon (Ar) for purging and as a carrier gas; Air for catalyst regeneration.
-
Reactor System:
-
Fixed-bed quartz or stainless steel reactor (e.g., 10 mm inner diameter)
-
Tube furnace with a programmable temperature controller
-
Mass flow controllers for gas delivery
-
High-performance liquid chromatography (HPLC) pump for liquid feed delivery
-
Back-pressure regulator to control system pressure
-
-
Product Analysis System:
-
Gas-liquid separator
-
Online or offline Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID) and/or a Mass Spectrometer (MS) for product analysis.
-
Experimental Procedure
-
Catalyst Preparation and Loading:
-
Press the ZSM-5 zeolite powder into pellets and then crush and sieve to the desired particle size (e.g., 250-425 μm).
-
Load a specific amount of the sieved catalyst (e.g., 0.5 - 2.0 g) into the reactor, securing it with quartz wool plugs.
-
Position the reactor inside the tube furnace, ensuring the catalyst bed is in the isothermal zone.
-
-
Catalyst Activation (Calcination):
-
Purge the reactor with an inert gas (N₂ or Ar) at a flow rate of 50-100 mL/min for 30 minutes at room temperature.
-
Heat the reactor to 550°C at a ramp rate of 5-10°C/min under a flow of air (50-100 mL/min).
-
Hold at 550°C for 4-6 hours to remove any adsorbed water and organic impurities.
-
After calcination, switch the gas flow back to the inert gas and cool the reactor to the desired reaction temperature.
-
-
Catalytic Cracking Reaction:
-
Set the furnace to the desired reaction temperature (e.g., 450-650°C).
-
Pressurize the system to the desired reaction pressure (e.g., 1-5 atm) using the back-pressure regulator.
-
Start the flow of the inert carrier gas (e.g., 30-60 mL/min).
-
Begin feeding the this compound into the reactor using the HPLC pump at a specific weight hourly space velocity (WHSV), typically in the range of 1-10 h⁻¹.
-
Allow the reaction to reach a steady state (typically 15-30 minutes) before collecting product samples.
-
-
Product Collection and Analysis:
-
The reactor effluent is passed through a gas-liquid separator cooled in an ice bath.
-
The gaseous products are directed to the online GC for analysis.
-
The liquid products are collected periodically and analyzed by an offline GC-MS to identify and quantify the components.
-
The amount of coke deposited on the catalyst can be determined by temperature-programmed oxidation (TPO) after the reaction.
-
-
Catalyst Regeneration:
-
After the reaction, stop the liquid feed and purge the reactor with an inert gas to remove any remaining hydrocarbons.
-
Gradually introduce a flow of diluted air (e.g., 5% O₂ in N₂) to burn off the coke at a controlled temperature (e.g., 550°C).
-
Once the coke is removed, the catalyst can be reactivated for subsequent runs.
-
Visualizations
Catalytic Cracking Mechanism of this compound
Caption: Reaction pathway for this compound catalytic cracking.
Experimental Workflow for Catalytic Cracking Studies
Caption: Workflow for this compound catalytic cracking experiment.
References
Application Note and Protocol: 3,3-Dimethylpentane as a Test Substance for Octane Rating
Audience: Researchers, scientists, and drug development professionals.
Introduction
The octane (B31449) rating of a fuel is a critical measure of its ability to resist autoignition, or "knocking," in a spark-ignition internal combustion engine.[1][2][3][4] This characteristic is crucial for engine performance and durability.[5][6] The octane number is determined by comparing the combustion characteristics of a test fuel to those of primary reference fuels (PRFs): iso-octane (2,2,4-trimethylpentane), with an octane rating of 100, and n-heptane, with an octane rating of 0.[3][7][8] 3,3-Dimethylpentane, an isomer of heptane, serves as a valuable test substance in the study of fuel properties and for the calibration and verification of octane rating instrumentation due to its distinct and stable octane characteristics.[9][10][11][12] This document provides detailed application notes and protocols for utilizing this compound as a test substance for octane rating.
Data Presentation: Octane Ratings of this compound and Reference Fuels
The octane rating of a substance is not a single value but is typically measured under two different sets of engine conditions, yielding the Research Octane Number (RON) and the Motor Octane Number (MON).[7][13][14] RON is determined under less severe conditions, simulating city driving, while MON is determined under more severe conditions, akin to highway driving.[7][13] The Anti-Knock Index (AKI) is the average of RON and MON and is commonly displayed at gasoline pumps in the United States.[2][4][7]
| Compound | Research Octane Number (RON) | Motor Octane Number (MON) | Anti-Knock Index (AKI) (R+M)/2 |
| This compound | 80.8[15], 86.6[8] | 80.8[8] | 80.8, 83.7 |
| iso-Octane (2,2,4-Trimethylpentane) | 100[7][8] | 100 | 100 |
| n-Heptane | 0[7][8] | 0 | 0 |
| Toluene | 124 | 112 | 118 |
| Benzene | 113 | 110 | 111.5 |
| Ethanol | 129[3] | 116[3] | 122.5[3] |
Note: Discrepancies in the reported RON for this compound exist in the literature and are presented here for completeness.
Experimental Protocols
The determination of the Research Octane Number (RON) and Motor Octane Number (MON) of this compound is conducted using a standardized Cooperative Fuel Research (CFR) engine.[5][6][7][16][17] The methodologies are governed by ASTM International standards.
Protocol 1: Determination of Research Octane Number (RON) - ASTM D2699
1. Objective: To determine the anti-knock characteristics of this compound under mild operating conditions.[5][16]
2. Apparatus:
-
Standard single-cylinder, four-stroke cycle, variable compression ratio Cooperative Fuel Research (CFR) engine.[6][16]
-
Knock-detection equipment.[6]
-
Fuel handling and blending equipment.
3. Reagents and Materials:
-
This compound (test substance).
-
Primary Reference Fuels (PRFs): Iso-octane (ASTM grade) and n-heptane (ASTM grade).[18]
-
Toluene Standardization Fuel (TSF) blends for engine calibration.[18]
4. Procedure:
-
Engine Calibration and Standardization: Calibrate the CFR engine using the appropriate TSF blend to ensure it is fit for use.[19] This involves verifying that the engine operates within specified tolerances.[19]
-
Engine Warm-up: Warm up the engine for approximately one hour to achieve stable operating conditions.[19]
-
Sample Preparation: Prepare a sufficient quantity of this compound for the test.
-
Bracketing Procedure:
-
Operate the engine on the this compound sample and adjust the fuel-air ratio to maximize the knock intensity.[20]
-
Adjust the engine's compression ratio to achieve a standard knock intensity reading.[20]
-
Select two PRF blends, one with an octane number slightly higher and one slightly lower than the expected octane number of the this compound, that bracket the knock intensity of the sample.[20]
-
Operate the engine on each PRF blend and the sample fuel, recording the knock intensity for each.
-
-
Octane Number Calculation: The RON of the this compound is calculated by linear interpolation based on the knock intensity readings of the sample and the bracketing PRF blends.[20]
5. Operating Conditions:
-
Intake Air Temperature: Controlled and dependent on barometric pressure.
-
Spark Timing: Fixed.[6]
Protocol 2: Determination of Motor Octane Number (MON) - ASTM D2700
1. Objective: To determine the anti-knock characteristics of this compound under more severe operating conditions.[13][17]
2. Apparatus:
-
Standard single-cylinder, four-stroke cycle, variable compression ratio Cooperative Fuel Research (CFR) engine.[17]
-
Knock-detection equipment.
-
Fuel handling and blending equipment.
3. Reagents and Materials:
-
This compound (test substance).
-
Primary Reference Fuels (PRFs): Iso-octane (ASTM grade) and n-heptane (ASTM grade).[18]
-
Toluene Standardization Fuel (TSF) blends for engine calibration.[18]
4. Procedure: The procedure is similar to the RON determination (ASTM D2699) but with different engine operating conditions.
-
Engine Calibration and Standardization: Calibrate the CFR engine using the appropriate TSF blend.
-
Engine Warm-up: Warm up the engine to stable operating conditions.
-
Sample Preparation: Prepare the this compound sample.
-
Bracketing Procedure: Follow the bracketing procedure as described for RON, but under MON operating conditions.
-
Octane Number Calculation: Calculate the MON by linear interpolation from the knock intensities of the sample and the bracketing PRF blends.
5. Operating Conditions:
-
Engine Speed: 900 rpm[21]
-
Intake Air Temperature: Higher than for RON determination.
-
Mixture Temperature: Controlled at a higher temperature.
-
Spark Timing: Variable with compression ratio.
Visualizations
Caption: The Octane Rating Scale.
Caption: Octane Number Determination Workflow.
References
- 1. What is Octane Rating? | Toyota [toyota.com]
- 2. kbb.com [kbb.com]
- 3. wikicars.org [wikicars.org]
- 4. Gasoline explained - octane in depth - U.S. Energy Information Administration (EIA) [eia.gov]
- 5. ASTM D2699 - eralytics [eralytics.com]
- 6. matestlabs.com [matestlabs.com]
- 7. ASTM D2699 Method for Octane Number | Ayalytical [ayalytical.com]
- 8. match.pmf.kg.ac.rs [match.pmf.kg.ac.rs]
- 9. This compound | C7H16 | CID 11229 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Page loading... [guidechem.com]
- 11. This compound | 562-49-2 [chemicalbook.com]
- 12. This compound - Wikipedia [en.wikipedia.org]
- 13. ASTM D2700 - eralytics [eralytics.com]
- 14. What are ASTM D2700 and ASTM D2699? [sh-sinpar.com]
- 15. researchgate.net [researchgate.net]
- 16. ASTM D2699 RON Test Method [sh-sinpar.com]
- 17. ASTM D2700 MON Test Method [sh-sinpar.com]
- 18. Octane Reference Fuels - Potentia Enigneering [potentiaengineering.com]
- 19. ASTM D2699 RON Octane Engine Calibration/Standardization [sh-sinpar.com]
- 20. Octane Test Engine: The Summary of RON/MON Test Method [sh-sinpar.com]
- 21. chinainstrument.en.made-in-china.com [chinainstrument.en.made-in-china.com]
Application Notes and Protocols for Studying the Combustion of 3,3-Dimethylpentane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the experimental setups and protocols for investigating the combustion characteristics of 3,3-Dimethylpentane. This information is crucial for researchers in the fields of chemical kinetics, engine development, and safety assessment.
Physicochemical and Combustion Properties of this compound
This compound is a branched-chain isomer of heptane (B126788).[1] Its molecular structure influences its combustion behavior, making it a valuable compound for studying the effects of fuel structure on ignition and flame propagation.[2] A summary of its key properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₇H₁₆ | [1] |
| Molar Mass | 100.205 g·mol⁻¹ | [1] |
| Density | 0.6934 g/mL at 20 °C | [1] |
| Boiling Point | 86.0 °C | [1] |
| Melting Point | -134.9 °C | [1] |
| Heat of Combustion | 11470 cal/g | [1] |
| Research Octane Number (RON) | 80 | [2] |
Experimental Setups and Protocols
The study of this compound combustion can be approached using several experimental techniques, each providing unique insights into different aspects of the combustion process.
Determination of Heat of Combustion using Bomb Calorimetry
This protocol outlines the determination of the heat of combustion of this compound using a bomb calorimeter.
Objective: To measure the amount of heat released during the complete combustion of a known mass of this compound.
Experimental Apparatus:
-
Oxygen bomb calorimeter
-
Crucible
-
Ignition wire
-
Oxygen cylinder with pressure regulator
-
Balance (accurate to 0.1 mg)
-
Temperature sensor
Protocol:
-
Sample Preparation: Accurately weigh a sample of this compound (approximately 1 gram) into the crucible.
-
Bomb Assembly: Place the crucible in the bomb. Attach the ignition wire to the electrodes, ensuring it is in contact with the sample.
-
Pressurization: Seal the bomb and fill it with high-purity oxygen to a pressure of approximately 30 atm.
-
Calorimeter Setup: Place the bomb in the calorimeter bucket containing a known mass of water.
-
Temperature Equilibration: Allow the system to reach thermal equilibrium.
-
Ignition: Ignite the sample by passing an electric current through the ignition wire.
-
Temperature Measurement: Record the temperature change of the water until it reaches a maximum and then begins to cool.
-
Data Analysis: Calculate the heat of combustion based on the temperature rise, the heat capacity of the calorimeter system, and the mass of the sample.
Investigation of Autoignition Properties using a Rapid Compression Machine (RCM)
This protocol describes the use of a rapid compression machine to study the autoignition characteristics of this compound.
Objective: To determine the ignition delay times of this compound under various temperature and pressure conditions relevant to internal combustion engines.
Experimental Apparatus:
-
Rapid Compression Machine
-
Fuel and oxidizer delivery system
-
Pressure transducers
-
High-speed data acquisition system
Protocol:
-
Mixture Preparation: Prepare a homogeneous mixture of this compound and an oxidizer (typically 'air', a mixture of O₂ and N₂) at a specific equivalence ratio.
-
RCM Setup: Introduce the prepared mixture into the combustion chamber of the RCM.
-
Compression: Rapidly compress the mixture to a target temperature and pressure.
-
Data Acquisition: Record the pressure inside the combustion chamber as a function of time using high-speed pressure transducers.
-
Ignition Delay Measurement: The ignition delay time is defined as the time interval between the end of compression and the onset of ignition, which is identified by a sharp increase in pressure.
-
Varying Conditions: Repeat the experiment at different initial temperatures, pressures, and equivalence ratios to map the autoignition behavior of the fuel.
A study on the isomers of heptane provides valuable data on the ignition delay of this compound.[2][3]
Table 2: Ignition Delay Times for Stoichiometric this compound/'Air' Mixtures at 15 atm
| Temperature (K) | Ignition Delay (ms) |
| 640 | ~100 |
| 700 | ~20 |
| 800 | ~5 |
| 900 | ~2 |
| 960 | ~1 |
Note: These are approximate values extracted from graphical data presented in "The influence of fuel structure on combustion as demonstrated by the isomers of heptane: a rapid compression machine study".[2][3]
Product Speciation Analysis using Gas Chromatography (GC) and Fourier-Transform Infrared Spectroscopy (FTIR)
This protocol details the analysis of combustion products from this compound using GC and FTIR.
Objective: To identify and quantify the stable intermediate and final products of this compound combustion.
Experimental Apparatus:
-
Combustion reactor (e.g., jet-stirred reactor, flow reactor)
-
Gas chromatograph (GC) with appropriate detectors (e.g., Flame Ionization Detector - FID, Thermal Conductivity Detector - TCD)
-
Fourier-Transform Infrared Spectrometer (FTIR) with a gas cell
Protocol:
-
Combustion Experiment: Conduct the combustion of this compound in a controlled reactor at specific conditions (temperature, pressure, equivalence ratio).
-
Gas Sampling: Extract gas samples from the reactor at different stages of the combustion process.
-
GC Analysis:
-
Inject a known volume of the gas sample into the GC.
-
The components of the mixture are separated based on their boiling points and interaction with the stationary phase of the GC column.
-
Identify and quantify the species based on their retention times and detector response.
-
-
FTIR Analysis:
-
Introduce the gas sample into the gas cell of the FTIR spectrometer.
-
Record the infrared spectrum of the sample.
-
Identify and quantify the species based on their characteristic absorption bands. The absorption spectra of alkanes show distinct C-H stretching and bending vibrations that can be used for identification.
-
Experimental Workflow and Data Relationships
The following diagrams illustrate the logical flow of a comprehensive study on the combustion of this compound and the relationship between different experimental parameters and outcomes.
Caption: Experimental workflow for combustion studies.
Caption: Relationship between parameters and outcomes.
References
The Role of 3,3-Dimethylpentane in Advancing Alternatives to Animal Testing
Application Note & Protocol Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the ongoing effort to replace, reduce, and refine animal testing (the "3Rs"), in vitro and in silico methods are gaining prominence in toxicological safety assessments.[1][2] 3,3-Dimethylpentane, a volatile, branched-chain alkane, serves as a relevant case study for evaluating the application and limitations of these alternative methods for assessing the safety of volatile organic compounds (VOCs). This document provides detailed application notes and protocols for utilizing this compound in various non-animal testing strategies, including its documented use in the development of ocular irritation assays and its potential application in cytotoxicity, dermal absorption, and computational toxicology models.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a test substance is crucial for the design and interpretation of in vitro and in silico studies. The properties of this compound are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 562-49-2 | [3][4][5][6] |
| Molecular Formula | C7H16 | [7][8] |
| Molecular Weight | 100.20 g/mol | [4][5] |
| Appearance | Clear, colorless liquid | [3][5] |
| Odor | Gasoline-like | [3][8] |
| Boiling Point | 86.0 °C | [3][4][7] |
| Melting Point | -134.9 °C | [4][7] |
| Density | 0.6934 g/mL at 20 °C | [7] |
| Vapor Pressure | 82.7 mmHg | [5] |
| Water Solubility | 5.92 mg/kg at 25 °C | [3][8] |
| Refractive Index | 1.39092 at 20 °C | [7] |
Application 1: In Vitro Ocular Irritation Assessment
This compound has been utilized in the development and evaluation of the EpiOcular™ Eye Irritation Test (EIT).[3][4] This in vitro test method uses a three-dimensional reconstructed human cornea-like epithelium (RhCE) to assess the potential of a test substance to cause eye irritation.[9][10] The EpiOcular™ EIT is recognized by the OECD Test Guideline 492 as a method to identify chemicals that do not require classification for eye irritation or serious eye damage.[9]
Logical Framework for EpiOcular™ EIT
Caption: Workflow for the EpiOcular™ Eye Irritation Test (EIT).
Experimental Protocol: EpiOcular™ Eye Irritation Test (OECD TG 492) for Volatile Liquids
This protocol is adapted from the OECD TG 492 for the testing of a volatile liquid like this compound.
Materials:
-
This compound (test substance)
-
EpiOcular™ OCL-200 tissues
-
Assay medium
-
Negative control (e.g., sterile deionized water)
-
Positive control (e.g., methyl acetate)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Phosphate-buffered saline (PBS)
-
24-well plates
Procedure:
-
Pre-incubation of Tissues: Upon receipt, place the EpiOcular™ tissues into 24-well plates containing pre-warmed assay medium and incubate overnight at 37°C and 5% CO2.
-
Application of Test Substance:
-
Aspirate the medium and replace it with fresh, pre-warmed medium.
-
Transfer the tissues to a new 24-well plate.
-
Apply 50 µL of this compound directly onto the surface of two separate tissues.
-
Similarly, apply the negative and positive controls to their respective duplicate tissues.
-
-
Exposure and Post-Exposure:
-
For liquids, the standard exposure time is 30 minutes.
-
After exposure, thoroughly rinse the tissues with PBS to remove the test substance.
-
Transfer the tissues to a fresh 24-well plate with new medium and incubate for a post-exposure period of 2 hours.
-
-
MTT Assay:
-
Transfer the tissues to a 24-well plate containing MTT solution (1 mg/mL).
-
Incubate for 3 hours at 37°C and 5% CO2.
-
After incubation, transfer the tissues to a new 24-well plate.
-
Add 2 mL of isopropanol to each well to extract the formazan.
-
Shake the plate for at least 2 hours at room temperature to ensure complete extraction.
-
-
Data Analysis:
-
Measure the absorbance of the extracted formazan solution at 570 nm using a spectrophotometer.
-
Calculate the percentage viability for each tissue relative to the mean of the negative control tissues.
-
A substance is classified as a non-irritant if the mean tissue viability is greater than 60%. An irritant classification is given if the viability is less than or equal to 60%.[9]
-
Application 2: In Vitro Cytotoxicity Assessment for Volatile Organic Compounds
Due to its volatile nature, specialized exposure systems are required to assess the cytotoxicity of this compound in vitro. A static direct exposure technique at the air-liquid interface is a suitable method.[11][12][13] This approach mimics inhalation or dermal vapor exposure more closely than traditional submerged cell culture methods.[11][12]
Experimental Workflow for VOC Cytotoxicity Testing
Caption: General workflow for in vitro cytotoxicity testing of volatile organic compounds.
Proposed Protocol: Neutral Red Uptake (NRU) Assay for this compound
This protocol is a proposed adaptation for testing the cytotoxicity of this compound based on methods for other VOCs.[11][12]
Materials:
-
Human lung epithelial cells (A549) or human keratinocytes (HaCaT)
-
Cell culture medium
-
Microporous membrane inserts (e.g., Transwell®)
-
Sealed glass exposure chambers
-
Neutral Red solution
-
Desorbing solution (e.g., 1% acetic acid in 50% ethanol)
Procedure:
-
Cell Seeding: Seed the cells onto the microporous membrane inserts and culture until a confluent monolayer is formed.
-
Vapor Generation: Introduce a known amount of liquid this compound into the sealed exposure chamber to achieve a target vapor concentration. Allow the system to equilibrate.
-
Air-Liquid Interface Exposure:
-
Remove the culture medium from the apical side of the cell culture inserts.
-
Place the inserts into the exposure chamber, exposing the cells directly to the this compound vapor for a defined period (e.g., 1 hour).
-
-
Post-Exposure:
-
Remove the inserts from the chamber and add fresh medium to the apical side.
-
Incubate the cells for 24 hours to allow for the expression of cytotoxicity.
-
-
Neutral Red Uptake Assay:
-
Incubate the cells with a medium containing Neutral Red dye for 3 hours.
-
Wash the cells with PBS to remove excess dye.
-
Add the desorbing solution to extract the dye from the viable cells.
-
Measure the absorbance of the extracted dye at 540 nm.
-
-
Data Analysis:
-
Calculate the percentage of viable cells compared to an unexposed control.
-
Generate a dose-response curve to determine the IC50 value (the concentration of this compound that causes a 50% reduction in cell viability).
-
Application 3: In Vitro Dermal Absorption Assessment
Assessing the dermal absorption of volatile alkanes like this compound is challenging. In vitro methods using excised skin in a Franz diffusion cell are the standard. For volatile compounds, modifications to the standard protocol are necessary to prevent evaporative loss.
| Parameter | Relevance to Dermal Absorption |
| Lipophilicity (Log Kow) | High lipophilicity of alkanes suggests they can readily partition into the stratum corneum. |
| Molecular Weight | The relatively low molecular weight of this compound (100.20 g/mol ) is favorable for dermal penetration. |
| Volatility | High volatility can lead to significant evaporative loss from the skin surface, potentially reducing the amount available for absorption. |
Proposed Protocol: Dermal Absorption of this compound using a Franz Diffusion Cell
Materials:
-
Excised human or porcine skin
-
Franz diffusion cells
-
Receptor fluid (e.g., PBS with a solubility enhancer)
-
This compound
-
Apparatus to prevent evaporation from the donor chamber (e.g., a sealed cap)
Procedure:
-
Skin Preparation: Mount the excised skin sample between the donor and receptor chambers of the Franz diffusion cell, with the stratum corneum facing the donor chamber.
-
Receptor Chamber: Fill the receptor chamber with receptor fluid and ensure no air bubbles are trapped beneath the skin.
-
Application: Apply a known amount of this compound to the skin surface in the donor chamber and immediately seal the chamber to prevent evaporation.
-
Sampling: At predetermined time points, collect samples from the receptor fluid for analysis. Replace the collected volume with fresh receptor fluid.
-
Analysis: Analyze the concentration of this compound in the receptor fluid samples using a suitable analytical method such as gas chromatography-mass spectrometry (GC-MS).
-
Data Analysis: Calculate the cumulative amount of this compound that has permeated the skin over time and determine the steady-state flux and permeability coefficient.
Application 4: In Silico Approaches - Read-Across and QSAR
For data-poor substances like this compound, in silico methods such as read-across and Quantitative Structure-Activity Relationship (QSAR) modeling can provide initial toxicity estimates.[14][15]
Read-Across Approach
The principle of read-across is to predict the toxicity of a target substance (this compound) by using data from one or more structurally similar source substances.[14][15] For this compound, other heptane (B126788) isomers would be suitable analogues.
Read-Across Logic for Heptane Isomers
Caption: Read-across approach for predicting the toxicity of this compound.
Quantitative Structure-Activity Relationship (QSAR)
QSAR models are mathematical equations that relate the chemical structure of a substance to its biological activity or toxicity.[1][16][17] For alkanes, descriptors such as carbon chain length, degree of branching, and molecular volume can be used to predict toxicity endpoints like skin irritation or CNS depression.[18] While a specific validated QSAR model for this compound was not identified, its structural properties can be used as inputs for general alkane toxicity models.
Conclusion
This compound serves as a useful model compound for exploring and developing alternative testing strategies for volatile organic compounds. Its documented use in the EpiOcular™ Eye Irritation Test highlights the successful application of in vitro methods for regulatory purposes. While specific experimental data for this compound in other alternative assays are limited, established protocols for similar volatile substances provide a strong foundation for its future evaluation. The integration of in vitro testing with in silico approaches like read-across offers a pragmatic and scientifically sound pathway to assess the safety of such chemicals without resorting to animal testing, thereby advancing the principles of the 3Rs in toxicological research and drug development.
References
- 1. Alternatives to animal testing: A review | DC 3Rs [3rs.douglasconnect.com]
- 2. Alternatives to animal testing: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | 562-49-2 [chemicalbook.com]
- 4. 3,3-ジメチルペンタン 99% | Sigma-Aldrich [sigmaaldrich.com]
- 5. This compound | C7H16 | CID 11229 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. Page loading... [wap.guidechem.com]
- 9. mattek.com [mattek.com]
- 10. Eye Irritation: EpiOcular Eye Irritation Test (EIT) - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]
- 11. A novel in vitro exposure technique for toxicity testing of selected volatile organic compounds - Journal of Environmental Monitoring (RSC Publishing) [pubs.rsc.org]
- 12. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]
- 13. researchgate.net [researchgate.net]
- 14. Guidance on the use of read‐across for chemical safety assessment in food and feed - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Use of analogues and read-across in risk assessment - Canada.ca [canada.ca]
- 16. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 17. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 18. researchgate.net [researchgate.net]
Synthesis of 3,3-Dimethylpentan-2-ol: A Precursor for Pharmaceutical Agents
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
3,3-Dimethylpentan-2-ol is a secondary alcohol that serves as a valuable chiral building block in organic synthesis. Its sterically hindered structure makes it a unique precursor for the development of novel pharmaceutical compounds. This document provides detailed application notes on its use as a precursor in the synthesis of potential therapeutic agents and presents comprehensive protocols for its laboratory-scale synthesis via Grignard reaction and ketone reduction.
Application Notes: A Precursor for Anticholinergic Agents
Derivatives of 3,3-dimethylpentan-2-ol have shown promise in the development of drugs with anticholinergic properties, which are utilized in the treatment of depression.[1] The amine derivative, 3,3-dimethylpentan-2-amine, synthesized from the corresponding alcohol, serves as a key chiral precursor in the synthesis of 3,3-diphenylpropylamine (B135516) derivatives.[1] These compounds exhibit anticholinergic activity, which can help to modulate the effects of neurotransmitters in the brain.[1]
Anticholinergic agents work by blocking the action of acetylcholine (B1216132), a neurotransmitter involved in various physiological processes, including mood regulation. In the context of depression, certain neuronal pathways may be overactive. By inhibiting acetylcholine signaling, these agents can help to restore a balanced neurochemical environment. The therapeutic effects of many antidepressants are attributed to their ability to induce adaptive changes in brain structures by modulating neurotransmitter systems and their signaling pathways.[2]
The general mechanism of action for many antidepressant medications involves increasing the levels of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine (B1211576) in the synaptic cleft.[3] However, some antidepressants, including those with anticholinergic properties, have more complex mechanisms that can involve antagonism of specific receptors, leading to a cascade of downstream effects that ultimately contribute to their therapeutic efficacy.[4][5][6]
The synthesis of stereochemically pure derivatives of 3,3-dimethylpentan-2-ol is crucial, as the biological activity of chiral molecules is often highly dependent on their specific three-dimensional structure.
Quantitative Data Summary
The following tables summarize key quantitative data for the synthesis of 3,3-dimethylpentan-2-ol and its characterization.
Table 1: Physical and Chemical Properties of 3,3-Dimethylpentan-2-ol
| Property | Value |
| CAS Number | 19781-24-9 |
| Molecular Formula | C₇H₁₆O |
| Molecular Weight | 116.20 g/mol [7] |
| Boiling Point | 138.3 °C at 760 mmHg[7] |
| Density | 0.818 g/cm³[7] |
Table 2: Spectroscopic Data for 3,3-Dimethylpentan-2-ol
| Spectroscopy | Data |
| ¹H NMR | Available spectra show characteristic peaks for the structure.[8] |
| ¹³C NMR | Available spectra confirm the carbon skeleton.[9] |
| Mass Spectrometry | Consistent with the molecular weight. |
| Infrared (IR) | Shows a characteristic broad peak for the hydroxyl group. |
Experimental Protocols
Two primary methods for the synthesis of 3,3-dimethylpentan-2-ol are detailed below: Grignard reaction and reduction of the corresponding ketone.
Protocol 1: Synthesis via Grignard Reaction
This protocol describes the synthesis of 3,3-dimethylpentan-2-ol via the reaction of isopropylmagnesium bromide with 2,2-dimethylpropanal.
Materials:
-
Magnesium turnings
-
Iodine crystal (as initiator)
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
2,2-Dimethylpropanal (pivaldehyde)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Preparation of the Grignard Reagent:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under a nitrogen atmosphere, place magnesium turnings (1.1 equivalents).
-
Add a single crystal of iodine.
-
Add a small amount of anhydrous diethyl ether to cover the magnesium.
-
In the dropping funnel, prepare a solution of 2-bromopropane (1.0 equivalent) in anhydrous diethyl ether.
-
Add a small portion of the 2-bromopropane solution to the magnesium. The reaction is initiated when the brown color of the iodine disappears and bubbling is observed. Gentle warming may be necessary.
-
Once the reaction starts, add the remaining 2-bromopropane solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture for an additional 30-60 minutes to ensure complete formation of isopropylmagnesium bromide.
-
-
Reaction with Aldehyde:
-
Cool the Grignard reagent solution in an ice bath.
-
Prepare a solution of 2,2-dimethylpropanal (1.0 equivalent) in anhydrous diethyl ether in the dropping funnel.
-
Add the aldehyde solution dropwise to the stirred Grignard reagent, maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.
-
-
Workup and Purification:
-
Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer twice with diethyl ether.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
Purify the crude 3,3-dimethylpentan-2-ol by fractional distillation.
-
Protocol 2: Synthesis via Reduction of 3,3-Dimethyl-2-pentanone (B1585287)
This protocol describes the synthesis of 3,3-dimethylpentan-2-ol by the reduction of 3,3-dimethyl-2-pentanone using sodium borohydride (B1222165).
Materials:
-
3,3-Dimethyl-2-pentanone
-
Sodium borohydride (NaBH₄)
-
Water
-
Dichloromethane (B109758) or diethyl ether for extraction
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup:
-
In a round-bottom flask, dissolve 3,3-dimethyl-2-pentanone (1.0 equivalent) in methanol.
-
Cool the solution in an ice bath.
-
-
Reduction:
-
Workup and Purification:
-
Slowly add water to quench the reaction and dissolve the borate (B1201080) salts.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous mixture three times with dichloromethane or diethyl ether.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation to yield the crude product.
-
Purify the crude 3,3-dimethylpentan-2-ol by fractional distillation.
-
Visualizations
The following diagrams illustrate the synthetic pathways and a general experimental workflow.
Caption: Synthetic pathways to 3,3-dimethylpentan-2-ol.
Caption: General experimental workflow for synthesis and purification.
Caption: Logical relationship from precursor to therapeutic outcome.
References
- 1. CA1340223C - 3,3-diphenylpropyl amines and pharmaceutical compositions and cholinergic uses thereof - Google Patents [patents.google.com]
- 2. Mechanisms of action of antidepressants: from neurotransmitter systems to signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. acnp.org [acnp.org]
- 5. Mechanism of action of antidepressant medications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antidepressants - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. 3,3-DIMETHYL-2-PENTANOL | CAS#:19781-24-9 | Chemsrc [chemsrc.com]
- 8. 3,3-DIMETHYL-2-PENTANOL(19781-24-9) 1H NMR spectrum [chemicalbook.com]
- 9. 3,3-DIMETHYL-2-PENTANOL(19781-24-9) 13C NMR spectrum [chemicalbook.com]
- 10. webassign.net [webassign.net]
- 11. studylib.net [studylib.net]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes and Protocols for the Dehydration of 3,3-dimethylpentan-2-ol to Alkene Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction
The acid-catalyzed dehydration of alcohols is a fundamental and widely utilized reaction in organic synthesis for the generation of alkenes. These alkene intermediates are valuable precursors in the synthesis of a diverse range of organic molecules, including active pharmaceutical ingredients (APIs). Understanding the mechanistic pathways and predicting the product distribution is crucial for controlling the selectivity of the reaction and optimizing the yield of the desired isomer. This document provides detailed application notes and protocols for the dehydration of 3,3-dimethylpentan-2-ol, a secondary alcohol that undergoes carbocation rearrangement to yield a mixture of alkene products.
The dehydration of 3,3-dimethylpentan-2-ol proceeds via an E1 (elimination, unimolecular) mechanism.[1][2] The reaction is initiated by the protonation of the hydroxyl group by a strong acid catalyst, forming a good leaving group (water).[3] Departure of the water molecule generates a secondary carbocation. This intermediate can then undergo a 1,2-methyl shift to form a more stable tertiary carbocation.[4][5] Subsequent deprotonation from adjacent carbons of both the secondary and tertiary carbocation intermediates leads to the formation of a mixture of alkene isomers.[6][7] The major product is typically the most substituted and therefore most stable alkene, in accordance with Zaitsev's rule.[8]
Reaction Mechanism and Product Formation
The acid-catalyzed dehydration of 3,3-dimethylpentan-2-ol results in the formation of three primary alkene products: 3,3-dimethyl-1-pentene, 2,3-dimethyl-2-pentene (B84793), and 2,3-dimethyl-1-pentene. The formation of these products can be rationalized by the underlying E1 mechanism involving a carbocation rearrangement.
Initially, the protonated alcohol loses a molecule of water to form a secondary carbocation. This carbocation can be deprotonated to yield the minor product, 3,3-dimethyl-1-pentene. However, a more favorable pathway involves the rearrangement of this secondary carbocation to a more stable tertiary carbocation via a 1,2-methyl shift.[4][5] This rearranged tertiary carbocation can then be deprotonated in two different ways to yield the major products: the tetrasubstituted alkene, 2,3-dimethyl-2-pentene (the Zaitsev product), and the disubstituted alkene, 2,3-dimethyl-1-pentene.
Caption: Reaction mechanism for the dehydration of 3,3-dimethylpentan-2-ol.
Quantitative Product Distribution
| Alkene Product (from 3,3-dimethyl-2-butanol (B106058) dehydration) | Structure | Product Type | Typical Yield (%) |
| 3,3-dimethyl-1-butene | CH2=CHC(CH3)3 | Non-rearranged | ~3-4% |
| 2,3-dimethyl-1-butene | CH2=C(CH3)CH(CH3)2 | Rearranged | ~31-33% |
| 2,3-dimethyl-2-butene | (CH3)2C=C(CH3)2 | Rearranged (Zaitsev) | ~61-63% |
Note: The data presented is for the dehydration of 3,3-dimethyl-2-butanol and serves as an illustrative example. The actual product distribution for 3,3-dimethylpentan-2-ol may vary.
Experimental Protocol: Dehydration of 3,3-dimethylpentan-2-ol
This protocol is adapted from established procedures for the dehydration of similar secondary alcohols.
Materials:
-
3,3-dimethylpentan-2-ol
-
Concentrated sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄)
-
Anhydrous calcium chloride (CaCl₂) or anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Boiling chips
-
Round-bottom flask
-
Distillation apparatus (simple or fractional)
-
Heating mantle
-
Separatory funnel
-
Erlenmeyer flasks
-
Gas chromatograph (GC) or GC-Mass Spectrometer (GC-MS) for product analysis
Procedure:
-
Reaction Setup: In a round-bottom flask, cautiously add a measured amount of concentrated sulfuric acid or phosphoric acid to a pre-weighed amount of 3,3-dimethylpentan-2-ol. A typical molar ratio of acid to alcohol is approximately 1:4. Add a few boiling chips to the flask.
-
Dehydration: Assemble a simple or fractional distillation apparatus with the round-bottom flask as the distilling flask. Heat the mixture gently using a heating mantle. The reaction temperature for the dehydration of secondary alcohols is typically in the range of 100-140°C.[9]
-
Product Collection: Collect the alkene products as they distill over. The collection flask should be cooled in an ice bath to minimize the loss of the volatile alkene products.
-
Work-up: Transfer the distillate to a separatory funnel. Wash the organic layer sequentially with:
-
Water
-
Saturated sodium bicarbonate solution (to neutralize any remaining acid)
-
Saturated sodium chloride solution (brine)
-
-
Drying: Separate the organic layer and dry it over an anhydrous drying agent such as anhydrous calcium chloride or sodium sulfate.
-
Purification: If necessary, the product mixture can be further purified by a final distillation.
-
Analysis: Analyze the product mixture using gas chromatography (GC) or GC-MS to determine the relative percentages of the different alkene isomers.
Caption: General experimental workflow for the dehydration of 3,3-dimethylpentan-2-ol.
Conclusion
The dehydration of 3,3-dimethylpentan-2-ol serves as an excellent case study for understanding the principles of E1 elimination reactions and the impact of carbocation rearrangements on product distribution. For synthetic chemists, controlling the reaction conditions, such as temperature and catalyst choice, can influence the ratio of the resulting alkene isomers. The protocols and mechanistic insights provided herein offer a solid foundation for researchers and drug development professionals working with alkene synthesis from alcohol precursors. Careful analysis of the product mixture, typically by gas chromatography, is essential for quantifying the outcome of the reaction and for the subsequent use of these alkene intermediates in further synthetic transformations.
References
- 1. organic chemistry - Predicting product ratio by rearrangement in Dehydration Reactions - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 2. Solved (R)-3,3-dimethylpentan-2-ol is heated with | Chegg.com [chegg.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Solved Acid-catalyzed dehydration of 3,3-dimethyl-2-butanol | Chegg.com [chegg.com]
- 7. homework.study.com [homework.study.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. chem.libretexts.org [chem.libretexts.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing 3,3-Dimethylpentane Synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 3,3-dimethylpentane. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to enhance reaction yield and purity.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on the Grignard coupling and Wurtz reaction methods.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Grignard Reaction: - Inactive magnesium surface. - Presence of moisture in reagents or glassware. - Incorrect Grignard reagent concentration. - Side reactions (e.g., Wurtz coupling of the Grignard reagent). | Grignard Reaction: - Activate magnesium turnings with a small crystal of iodine or by gentle heating. - Thoroughly dry all glassware in an oven and use anhydrous solvents. - Titrate the Grignard reagent before use to determine the exact concentration. - Add the tertiary alkyl halide slowly to the Grignard solution at a controlled temperature. |
| Wurtz Reaction: - Reaction with moisture. - Formation of multiple products when using dissimilar alkyl halides.[1] - Side reactions such as elimination, especially with tertiary alkyl halides.[1] | Wurtz Reaction: - Ensure strictly anhydrous conditions as sodium reacts vigorously with water.[1] - Use identical alkyl halides to synthesize symmetrical alkanes and avoid complex product mixtures.[1] - This method is not ideal for tertiary halides due to favored elimination. Consider an alternative synthesis route.[1] | |
| Formation of Significant Side Products | Grignard Reaction: - 2,3-Dimethylpentane (B165511): May form from the reaction of tert-amyl chloride with propionaldehyde (B47417) followed by dehydration and hydrogenation.[2] - Wurtz-type coupling products: (e.g., octane (B31449) from ethylmagnesium bromide). | Grignard Reaction: - Purify the intermediate 3,3-dimethylpentan-2-ol before dehydration and hydrogenation to minimize rearrangement. - Maintain a low reaction temperature and slow addition of the alkyl halide to the Grignard reagent. |
| Wurtz Reaction: - Mixture of alkanes: Using two different alkyl halides will result in a statistical mixture of products (R-R, R'-R', and R-R').[1] | Wurtz Reaction: - This is an inherent limitation of the Wurtz reaction for synthesizing unsymmetrical alkanes. Purification by fractional distillation will be necessary.[1] | |
| Difficulty Initiating Grignard Reaction | - Magnesium turnings are coated with a layer of magnesium oxide. - Insufficiently reactive alkyl halide. | - Add a small crystal of iodine to the magnesium turnings. - Gently warm the reaction flask. - Add a small amount of pre-formed Grignard reagent to initiate the reaction. - Use a more reactive alkyl halide (iodide > bromide > chloride). |
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound in a laboratory setting?
A1: The coupling of a tertiary alkyl halide with a Grignard reagent is a well-documented method. Specifically, the reaction of tert-pentyl chloride with ethylmagnesium chloride has been shown to produce this compound.[3]
Q2: Why is it crucial to maintain anhydrous conditions during a Grignard or Wurtz synthesis?
A2: Grignard reagents and sodium metal are both highly reactive with water. Water will protonate the Grignard reagent, quenching it and preventing it from reacting with the alkyl halide. In the Wurtz reaction, sodium metal reacts violently with water, posing a safety hazard and consuming the reagent.[1]
Q3: I am observing a significant amount of octane in my Grignard reaction mixture when using ethylmagnesium bromide. What is happening and how can I minimize it?
A3: This is likely due to a Wurtz-type side reaction where the ethylmagnesium bromide couples with the ethyl bromide used in its preparation. To minimize this, you can try to use a slight excess of magnesium during the Grignard reagent preparation and ensure all the ethyl bromide has reacted before adding your tertiary alkyl halide. Removing any excess ethyl bromide by distillation before the coupling reaction can also be effective.
Q4: Can I use the Wurtz reaction to couple tert-pentyl chloride and ethyl chloride to produce this compound?
A4: While theoretically possible, it is not a practical method. The Wurtz reaction with two different alkyl halides produces a mixture of three different alkanes (in this case, this compound, butane, and 2,2,4,4-tetramethylhexane), which are difficult to separate due to their similar boiling points.[1] Furthermore, tertiary alkyl halides tend to undergo elimination reactions under Wurtz conditions, leading to the formation of alkenes.[1]
Q5: My Grignard reaction is difficult to initiate. What steps can I take?
A5: First, ensure your magnesium turnings are fresh and not heavily oxidized. You can activate the magnesium by adding a small crystal of iodine, which will etch the surface. Gentle heating with a heat gun can also help initiate the reaction. If it still doesn't start, adding a few drops of a pre-made Grignard solution can act as an initiator.
Experimental Protocols
Synthesis of this compound via Grignard Coupling of tert-Pentyl Chloride and Ethylmagnesium Chloride
This protocol is adapted from the work of Soroos and Willis (1941).[3]
1. Preparation of Ethylmagnesium Chloride (Grignard Reagent):
-
In a 5-liter three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, place 145.8 g (6.0 gram atoms) of magnesium turnings.
-
In the dropping funnel, place a solution of 429 g (6.6 moles) of ethyl chloride in 1500 cc of anhydrous ether. A 25% excess of ethyl chloride is used due to its volatility.
-
Add the ethyl chloride solution to the magnesium turnings. The reaction should initiate and the ether will begin to reflux.
-
Once the reaction is complete (most of the magnesium is consumed), reflux the mixture for a short time to remove any excess ethyl chloride.
-
Allow the Grignard reagent to stand overnight. The clear supernatant is used for the next step after its concentration is determined by titration.
2. Coupling Reaction:
-
Transfer the clear ethylmagnesium chloride solution to a clean, dry 5-liter three-necked flask under a nitrogen atmosphere.
-
To the stirred Grignard reagent, add an equivalent amount of tert-pentyl chloride dropwise from a dropping funnel.
-
The reaction is vigorous and should be controlled by the rate of addition and external cooling (25-30°C).
-
After the addition is complete, continue stirring for a period to ensure the reaction goes to completion.
3. Work-up and Purification:
-
Carefully pour the reaction mixture over crushed ice to hydrolyze the unreacted Grignard reagent and magnesium salts.
-
Separate the ether layer and wash it with water.
-
Dry the ether layer over anhydrous sodium carbonate.
-
Fractionally distill the ether solution to isolate the this compound. The boiling point of this compound is 86.0 °C.[2]
Data Presentation
| Synthesis Method | Reactants | Key Conditions | Reported Yield | Reference |
| Grignard Coupling | tert-Pentyl Chloride, Ethylmagnesium Chloride | Anhydrous ether, 25-30°C | Not explicitly stated for this compound, but 31% for the analogous 2,2-dimethylpentane | [3] |
| Wurtz Reaction | tert-Pentyl Chloride, Ethyl Chloride, Sodium | Anhydrous ether | Generally low and produces a mixture of products | [1] |
| Aldol Condensation Route | tert-Amyl chloride, Propionaldehyde | Followed by dehydration and hydrogenation | Prone to formation of 2,3-dimethylpentane isomer | [2] |
Visualizations
Caption: Reaction pathway for the synthesis of this compound via Grignard coupling.
Caption: Experimental workflow for the synthesis of this compound.
Caption: A troubleshooting decision tree for low yield issues.
References
Troubleshooting catalyst deactivation in 3,3-Dimethylpentane isomerization
Technical Support Center: 3,3-Dimethylpentane Isomerization
Welcome to the technical support center for troubleshooting catalyst deactivation during this compound isomerization. This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues encountered during catalytic experiments.
Troubleshooting Guides
This section provides direct answers to specific problems you may encounter during your isomerization experiments.
Q1: My conversion of this compound has suddenly and significantly decreased. What is the most likely cause?
A rapid loss of catalytic activity often points to acute poisoning of the catalyst. This occurs when impurities in the feed stream strongly adsorb to the active sites, blocking them from reactants.[1]
-
For Platinum-based catalysts on acidic supports (e.g., Chlorinated Alumina):
-
Oxygenated Compounds: Water, carbon monoxide, or other oxygenates are common poisons that can lead to irreversible deactivation, particularly for chlorinated alumina (B75360) catalysts where water can strip the essential chloride from the support.[2][3][4]
-
Sulfur and Nitrogen Compounds: Compounds like dimethyl disulfide (DMDS) or amines can poison the platinum metal sites and the acid sites, respectively.[3][5] Deactivation by sulfur is sometimes reversible, while deactivation by basic nitrogen compounds is often permanent.[3][5][6]
-
Silicon: Contamination from sources like silicone-based antifoaming agents can physically block catalyst pores and chemically alter acid sites, causing permanent deactivation.[7]
-
Q2: I'm observing a gradual decline in activity over time and need to increase the temperature to maintain conversion. What's happening?
A slow, gradual deactivation is typically characteristic of coking or fouling .[8]
-
Coke Formation: Carbonaceous deposits, known as coke, slowly build up on the catalyst surface and within its pores.[9] This masks the active sites and can eventually lead to pore blockage, restricting reactant access.[8][10] The need to increase temperature to compensate for the activity loss is a classic symptom.[7] Coke formation can be accelerated by higher reaction temperatures, which shift the equilibrium towards dehydrogenation, a precursor step to coking.[9]
Q3: My product selectivity has changed, with an increase in light gases (e.g., methane, ethane) and a higher-than-usual pressure drop across the reactor. What do these symptoms indicate?
These two symptoms together are a strong indicator of severe coking .
-
Increased Cracking: The formation of light gases signifies an increase in cracking reactions, which are often associated with the acidic function of the catalyst and can be exacerbated by coke deposits.[9]
-
Increased Pressure Drop: As coke accumulates, it physically obstructs the pathways through the catalyst bed, leading to an increased resistance to flow and a noticeable rise in pressure drop.[7]
Q4: How can I differentiate between deactivation by chemical poisoning and deactivation by coking?
Distinguishing between these mechanisms involves analyzing the rate of deactivation and performing specific catalyst characterization tests.
-
Rate of Deactivation: Poisoning often causes a rapid and severe drop in activity, especially when a slug of contaminant enters the feed.[8] Coking is typically a slower, more gradual process.[11]
-
Catalyst Characterization:
-
Temperature-Programmed Oxidation (TPO): This technique can confirm the presence of coke by measuring the CO and CO₂ evolved as the carbon deposits are burned off in a controlled manner.
-
Elemental Analysis (XPS, EDX): Analyzing the spent catalyst can reveal the presence of poisons like sulfur, nitrogen, or silicon on the surface.[7][12]
-
Surface Area Analysis (BET): A significant decrease in surface area and pore volume is indicative of pore blockage by coke.[13]
-
Q5: My Pt/chlorinated alumina catalyst was exposed to moisture, and its activity is gone. Is recovery possible?
Unfortunately, deactivation of a chlorinated alumina catalyst by water is typically permanent and irreversible.[4][6]
-
Mechanism: Water reacts with the chlorinated alumina support, removing the chloride ions that are crucial for creating the strong Brønsted acid sites necessary for isomerization. This effectively destroys the acidic function of the bifunctional catalyst.[6][14]
-
Regeneration: Standard regeneration procedures, such as coke burn-off, will not restore the activity because the support itself has been chemically altered. While continuous injection of a chlorinating agent during the run can sometimes maintain activity, it cannot typically reverse the damage caused by significant water exposure.[15] Pt/chlorided-alumina catalysts are generally considered non-regenerable after such an event.[2]
Frequently Asked Questions (FAQs)
FAQ1: What are the primary mechanisms of catalyst deactivation in this compound isomerization?
There are three main categories of catalyst deactivation:
-
Chemical Deactivation (Poisoning): The strong chemisorption of impurities (e.g., sulfur, water, nitrogen compounds) onto the catalyst's active sites.[8][16]
-
Mechanical Deactivation (Fouling/Coking): The physical deposition of substances, most commonly carbonaceous coke, onto the surface and within the pores of the catalyst.[8][9]
-
Thermal Deactivation (Sintering): High temperatures causing the small metal particles (e.g., platinum) to migrate and agglomerate into larger crystals, which reduces the active surface area.[8][16][17]
FAQ2: How can catalyst deactivation be prevented or minimized?
Prevention is the most effective strategy.
-
Feedstock Purification: Rigorously purify the feed to remove all potential poisons. This includes using guard beds to adsorb sulfur, molecular sieves to remove water, and ensuring no contaminants like silicone are introduced.[1][18]
-
Optimize Operating Conditions: Operate within the recommended temperature range to avoid thermal degradation (sintering) and minimize coke-forming side reactions.[9][18] Maintain an appropriate hydrogen-to-hydrocarbon ratio, as hydrogen helps suppress coke formation by hydrogenating coke precursors.[9][11]
-
Proper Catalyst Handling: Ensure the catalyst is handled under inert conditions to prevent exposure to air and moisture before use.
FAQ3: What are the most common poisons for isomerization catalysts and what are their sources?
| Poison | Common Sources | Effect on Catalyst |
| Water (H₂O) | Incomplete drying of feed/hydrogen, leaks | Irreversibly deactivates acid sites on chlorinated alumina[2][4] |
| Sulfur Compounds | Present in raw naphtha feed | Poisons the platinum metal function, inhibiting hydrogenation/dehydrogenation[5][8] |
| Nitrogen Compounds | Present in raw naphtha feed | Poisons the acid sites of the support[5][16] |
| Oxygenates (CO, CO₂) | Incomplete reactions, air leaks | Deactivates both metal and acid sites[1][2] |
| Silicon (Si) | Silicone-based antifoam agents, hydraulic fluids | Blocks pores and chemically poisons acid sites, causing permanent deactivation[7] |
FAQ4: Is it possible to regenerate a deactivated isomerization catalyst?
Regenerability depends on the cause of deactivation.
-
Coking: Yes. Catalysts deactivated by coke can often be regenerated by a controlled burn-off of the carbon deposits with a dilute oxygen stream, followed by reduction and re-chlorination/sulfiding steps.[13][19]
-
Sulfur Poisoning: Sometimes. Mild sulfur poisoning can occasionally be reversed by stripping with hot hydrogen.[6]
-
Sintering & Severe Poisoning: No. Deactivation from metal sintering or severe poisoning by water (on chlorinated alumina) or silicon is generally permanent and irreversible.[2][7][20]
FAQ5: What is the typical operational lifetime of an industrial Pt/Al₂O₃-Cl catalyst?
With proper feed pretreatment and careful operation to prevent contamination, these catalysts can have exceptionally long lifetimes. Some industrial units have operated with the same catalyst load for over twenty years.[2] However, any significant process upset that introduces poisons can drastically shorten this lifespan.
Experimental Protocols
Protocol 1: Characterization of a Deactivated Catalyst
This protocol outlines key analytical techniques to determine the cause of deactivation.
-
Sample Retrieval: After the experiment, cool the reactor under an inert atmosphere (e.g., Nitrogen) and carefully collect a representative sample of the spent catalyst.
-
Visual and Microscopic Analysis:
-
SEM (Scanning Electron Microscopy): Examine the catalyst particle's surface morphology for large-scale fouling or physical degradation.[13]
-
-
Quantification of Coke:
-
TGA (Thermogravimetric Analysis): Heat the sample under an inert atmosphere to determine volatile content, then switch to an oxidizing atmosphere (air) to measure the weight loss corresponding to coke combustion.[13]
-
-
Analysis of Surface Area and Porosity:
-
Identification of Poisons:
-
XPS (X-ray Photoelectron Spectroscopy): Analyze the surface of the catalyst to determine its elemental composition and identify the presence of poisons like S, N, Si, etc.[12]
-
-
Assessment of Metal and Acid Sites:
-
H₂ Chemisorption: Determine the active metal dispersion and surface area of the platinum. A significant decrease compared to a fresh catalyst suggests sintering or poisoning of metal sites.[22]
-
NH₃-TPD (Ammonia Temperature-Programmed Desorption): Measure the total number and strength of acid sites. A loss of acidity points to poisoning of the support.[23]
-
Protocol 2: Standard Laboratory Procedure for Catalyst Regeneration (Decoking)
This procedure is for catalysts deactivated by coke formation. Caution: Coke burn-off is highly exothermic and must be carefully controlled to prevent thermal damage (sintering) to the catalyst.[13]
-
Inert Purge: Place the coked catalyst in a fixed-bed reactor and purge with an inert gas (e.g., Nitrogen) at a low temperature (e.g., 100-150°C) to remove any adsorbed hydrocarbons.
-
Controlled Oxidation:
-
Introduce a regeneration gas stream consisting of a low concentration of oxygen (typically 0.5-2.0 vol%) diluted in nitrogen.[19]
-
Begin a slow temperature ramp (e.g., 5 °C/min) to the target burn-off temperature (typically 450-550°C).[13][19]
-
Continuously monitor the reactor outlet temperature and the off-gas composition (CO, CO₂) with a mass spectrometer or gas analyzer. A sharp temperature increase ("exotherm") indicates coke combustion. Adjust the oxygen concentration or ramp rate to keep the maximum temperature below the catalyst's sintering threshold.
-
-
Hold and Cool-Down:
-
Hold at the final temperature until CO/CO₂ production ceases, indicating that all coke has been removed.
-
Switch the feed back to pure inert gas and cool the reactor to the desired temperature for the next step.
-
-
Post-Regeneration Treatments (Catalyst Specific):
-
Reduction: For platinum catalysts, a reduction step under flowing hydrogen is typically required to reduce the oxidized platinum back to its active metallic state.
-
Re-chlorination/Sulfiding: If the catalyst requires a specific chloride or sulfide (B99878) level for optimal performance, these components must be carefully reintroduced according to the manufacturer's protocol.
-
Visualizations
Caption: Troubleshooting workflow for diagnosing catalyst deactivation.
Caption: Mechanisms of deactivation on a bifunctional catalyst particle.
References
- 1. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 2. In the Isomerization of light naphtha process with Pt/chlorinated alumina, can this catalyst regenerate in the unit as insitu? [eptq.com]
- 3. researchgate.net [researchgate.net]
- 4. Deactivation of Chlorinated Pt/Al <sub>2</sub> O <sub>3</sub> Isomerization Catalyst Using Water Containing Feed [ouci.dntb.gov.ua]
- 5. scielo.br [scielo.br]
- 6. US5326925A - Isomerization process for 2,3-dimethylbutane production - Google Patents [patents.google.com]
- 7. afpm.org [afpm.org]
- 8. ammoniaknowhow.com [ammoniaknowhow.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Properties of coke deposited catalyst in isomerization reaction of ethylene oxide (Journal Article) | ETDEWEB [osti.gov]
- 11. researchgate.net [researchgate.net]
- 12. Design, testing and characterization of noble-metal catalysts for the heat-release reaction of a molecular solar thermal energy storage isomer pair - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D5CY00366K [pubs.rsc.org]
- 13. journals.iau.ir [journals.iau.ir]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. mingxupu.com [mingxupu.com]
- 18. How to Minimize Catalyst Deactivation in Hydroprocessing Units [eureka.patsnap.com]
- 19. oiccpress.com [oiccpress.com]
- 20. benchchem.com [benchchem.com]
- 21. uomus.edu.iq [uomus.edu.iq]
- 22. Catalyst Characterization Techniques [hidenanalytical.com]
- 23. researchgate.net [researchgate.net]
Purification techniques for high-purity 3,3-Dimethylpentane
Technical Support Center: High-Purity 3,3-Dimethylpentane
Welcome to the technical support center for the purification of high-purity this compound. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for obtaining this compound at the highest possible purity. Below you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and comparative data to assist in your laboratory work.
Safety First: Handling this compound
Before beginning any procedure, it is critical to acknowledge the hazards associated with this compound. It is a highly flammable liquid and vapor.[1][2] It can cause skin irritation, and inhalation may cause drowsiness or dizziness.[3] Always work in a well-ventilated area, preferably a fume hood, and use appropriate personal protective equipment (PPE), including safety goggles, flame-resistant gloves, and a lab coat.[1][4][5] Ensure all equipment is properly grounded to prevent static discharge, and keep away from any sources of ignition.[2][5][6]
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound?
The main challenge is separating it from its structural isomers (other heptanes), which often have very similar boiling points. This makes standard distillation difficult. For instance, 2,3-Dimethylpentane has a boiling point of approximately 89.8°C, which is very close to the 86.0°C boiling point of this compound.[7] Achieving high purity (>99%) requires techniques with high resolving power.
Q2: Which purification method is best for achieving the highest purity?
For achieving the highest purity levels, Preparative Gas Chromatography (Prep-GC) is the most effective method.[8][9] It excels at separating volatile compounds with close boiling points, such as isomers. While high-efficiency fractional distillation can be effective to a certain degree, Prep-GC offers superior separation, allowing for the isolation of this compound with purities often exceeding 99.5%.
Q3: Can I use recrystallization to purify this compound?
Recrystallization is not a practical method for purifying this compound. This technique is used for purifying solids.[10][11] this compound has an extremely low melting point of -135°C, making it a liquid under all standard laboratory conditions and rendering recrystallization infeasible.[7][12]
Q4: What are the most common impurities found in commercial this compound?
The most common impurities are other C7 isomers, primarily other dimethylpentanes and ethylpentane, which may be carried over from its synthesis or petroleum fractionation.[7][13] Toluene can also be a trace impurity from certain production processes.[13]
Troubleshooting Guide
This guide addresses common issues encountered during the purification process.
Problem: Final Purity is Below Target After Fractional Distillation
-
Possible Cause 1: Inefficient Fractionating Column.
-
Solution: Ensure you are using a column with a high number of theoretical plates.[14][15] For close-boiling isomers, a packed column (e.g., with Raschig rings or metal sponges) or a long Vigreux column is necessary. Insulating the column with glass wool or aluminum foil can also improve efficiency by maintaining the temperature gradient.[14]
-
-
Possible Cause 2: Distillation Rate is Too High.
-
Solution: A slow, steady distillation rate is crucial for proper separation.[14] If the takeoff rate is too fast, the vapor does not have sufficient time to equilibrate on the theoretical plates, leading to poor separation. Aim for a rate of 1-2 drops per second.
-
-
Possible Cause 3: Incorrect Thermometer Placement.
-
Solution: The thermometer bulb must be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor that is entering the condenser.[14] An incorrect reading can lead to improper fraction collection.
-
Problem: Low Yield of Purified Product
-
Possible Cause 1: Taking Too Narrow a Boiling Point Range.
-
Solution: While a narrow cut is essential for high purity, being overly aggressive can sacrifice yield. Monitor the temperature closely. Collect a small "forerun" fraction, then the main fraction over a stable, narrow temperature range (e.g., ±0.5°C of the target boiling point), and finally a "tail" fraction. Analyze the purity of each to optimize your cuts.
-
-
Possible Cause 2: Product Hold-up in the Column.
-
Solution: The large surface area of high-efficiency columns can retain a significant amount of liquid.[15] Choose a column size appropriate for your sample volume to minimize this loss. After distillation, allow the column to cool completely to recover any condensed material.
-
-
Possible Cause 3: Sample Decomposition.
Logical Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common purification issues.
Caption: Troubleshooting workflow for purifying this compound.
Data Presentation
Table 1: Physical Properties of this compound and Common Isomeric Impurities
This table highlights the close boiling points of heptane (B126788) isomers, illustrating the primary purification challenge.
| Compound | CAS Number | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| This compound | 562-49-2 | 100.20 | 86.0[7] |
| 2,2-Dimethylpentane | 590-35-2 | 100.20 | 79.2 |
| 2,3-Dimethylpentane | 565-59-3 | 100.20 | 89.8 |
| 2,4-Dimethylpentane | 108-08-7 | 100.20 | 80.5 |
| 3-Ethylpentane | 617-78-7 | 100.20 | 93.5 |
| n-Heptane | 142-82-5 | 100.20 | 98.4 |
Table 2: Comparison of Primary Purification Techniques
| Feature | High-Efficiency Fractional Distillation | Preparative Gas Chromatography (Prep-GC) |
| Principle | Separation by boiling point differences.[10][14] | Separation by differential partitioning between stationary and mobile phases.[8] |
| Achievable Purity | 98-99.5% (highly dependent on column and conditions) | >99.5% |
| Throughput | High (grams to kilograms) | Low (milligrams to grams) |
| Complexity | Moderate | High |
| Primary Application | Bulk purification, removal of impurities with >5°C BP difference. | High-purity isolation of isomers and close-boiling compounds.[9] |
Experimental Protocols
Protocol 1: High-Efficiency Fractional Distillation
This protocol is suitable for enriching this compound from a mixture where it is the major component.
-
Apparatus Setup:
-
Assemble a fractional distillation apparatus using a round-bottom flask, a packed fractionating column (e.g., 50 cm Vigreux or packed with stainless steel sponge), a distillation head with a thermometer, a condenser, and a receiving flask.
-
Ensure all glass joints are properly sealed. Use a heating mantle with a magnetic stirrer for uniform heating.
-
-
Procedure:
-
Charge the round-bottom flask with the impure this compound (do not fill more than two-thirds full). Add a few boiling chips or a magnetic stir bar.
-
Wrap the distillation column and head with glass wool or aluminum foil to ensure an adiabatic process.[14]
-
Begin heating the flask gently. As the liquid boils, watch the condensation ring slowly rise up the column.[14] This process should take 20-30 minutes to allow for equilibration.
-
Adjust the heat to establish a slow, steady distillation rate of approximately 1 drop per second.
-
Discard the initial fraction (forerun), which may contain more volatile impurities.
-
Collect the main fraction when the head temperature stabilizes at the boiling point of this compound (86.0°C). Collect within a narrow range (e.g., 85.5°C - 86.5°C).
-
Stop the distillation when the temperature either drops (indicating the desired product is finished distilling) or rises sharply (indicating a higher-boiling impurity is beginning to distill).
-
-
Analysis:
-
Analyze the collected main fraction by Gas Chromatography (GC) to determine its purity.
-
Protocol 2: Preparative Gas Chromatography (Prep-GC)
This is the preferred method for obtaining the highest purity this compound.
-
System Preparation:
-
Equip a preparative gas chromatograph with a suitable column. A non-polar column (e.g., packed with OV-101 or a thick-film capillary like DB-1) is appropriate for separating alkanes.
-
Condition the column according to the manufacturer's instructions.
-
Set up a fraction collection system at the column outlet, which may involve cooled traps or automated collection valves.[8][9]
-
-
Method Development (Analytical Scale):
-
First, develop an optimal separation method on an analytical GC using a similar column.
-
Determine the retention times for this compound and all nearby impurities.
-
Optimize the temperature program (e.g., a slow ramp from 50°C to 100°C) to achieve baseline separation of the target compound from its isomers.
-
-
Preparative Run:
-
Transfer the optimized method to the Prep-GC, adjusting for the larger column dimensions and flow rates.
-
Inject a small volume of the impure material to confirm retention times.
-
Begin injecting larger, repeated aliquots of the impure this compound. Avoid overloading the column, as this will degrade separation.
-
Program the fraction collector to open and collect the eluent only during the specific time window corresponding to the this compound peak.
-
Pool the collected fractions.
-
-
Analysis and Recovery:
-
Confirm the purity of the collected fraction using analytical GC.
-
If the collected material is in a solvent trap, remove the solvent via gentle evaporation or distillation.
-
Purification Workflow Diagram
This diagram outlines the general decision-making process for purifying this compound.
Caption: Decision workflow for selecting a purification technique.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. fishersci.com [fishersci.com]
- 3. This compound | C7H16 | CID 11229 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. tcichemicals.com [tcichemicals.com]
- 5. simmons.chemoventory.com [simmons.chemoventory.com]
- 6. fishersci.com [fishersci.com]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Purification Techniques in Organic Chemistry: A Comprehensive Guide [simsonpharma.com]
- 11. physics.emu.edu.tr [physics.emu.edu.tr]
- 12. This compound [chembk.com]
- 13. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 14. Purification [chem.rochester.edu]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. How To [chem.rochester.edu]
Technical Support Center: Interpreting NMR Spectra of 3,3-Dimethylpentane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting the ¹H and ¹³C NMR spectra of 3,3-dimethylpentane.
Frequently Asked Questions (FAQs)
Q1: Why does the ¹H NMR spectrum of this compound only show three signals, despite having 16 protons?
Due to the symmetry of the this compound molecule, there are only three distinct chemical environments for the protons.[1]
-
Signal 1: The six protons of the two equivalent terminal methyl groups (-CH₃) of the ethyl chains.
-
Signal 2: The six protons of the two equivalent methyl groups attached to the quaternary carbon.
-
Signal 3: The four protons of the two equivalent methylene (B1212753) groups (-CH₂) of the ethyl chains.
Q2: Why do the two methyl signals in the ¹H NMR spectrum of this compound appear so close together?
The electronic environments of the terminal methyl protons and the methyl protons attached to the quaternary carbon are very similar, resulting in close chemical shifts. High-resolution NMR spectrometers are often required to resolve these two signals distinctly.[1]
Q3: What are the expected splitting patterns in the ¹H NMR spectrum of this compound?
Based on the n+1 rule, the expected splitting patterns are:
-
The terminal methyl protons (-CH₃) are adjacent to a -CH₂ group (2 protons), so their signal should be a triplet (2+1=3).
-
The methylene protons (-CH₂) are adjacent to a -CH₃ group (3 protons), so their signal should be a quartet (3+1=4).
-
The methyl protons attached to the quaternary carbon have no adjacent protons, so their signal should be a singlet .
Q4: Why does the ¹³C NMR spectrum of this compound exhibit only four signals when there are seven carbon atoms?
The symmetry of the molecule results in four unique carbon environments.[2]
-
Signal 1: The two equivalent terminal methyl carbons (C1 and C5).
-
Signal 2: The two equivalent methylene carbons (C2 and C4).
-
Signal 3: The two equivalent methyl carbons attached to the central carbon (C6 and C7).
-
Signal 4: The single quaternary carbon (C3).[2]
Troubleshooting Guide
Issue 1: Overlapping Methyl Signals in ¹H NMR
-
Problem: The two signals for the different methyl groups are not resolved, appearing as a single broad peak.
-
Cause: Insufficient magnetic field strength of the NMR spectrometer.[1]
-
Solution:
-
Use a higher-field NMR spectrometer (e.g., 500 MHz or higher) to improve signal dispersion.
-
Ensure proper shimming of the magnetic field to maximize resolution.
-
Issue 2: Complex Multiplet for the Methylene Protons
-
Problem: The signal for the methylene (-CH₂) protons appears as a complex multiplet instead of a clean quartet.
-
Cause: This can arise from second-order coupling effects when the chemical shift difference between the coupled methylene and methyl protons is not significantly larger than their coupling constant.
-
Solution:
-
COSY (Correlation Spectroscopy): Run a 2D COSY experiment. This will show a cross-peak between the methylene and terminal methyl proton signals, confirming their coupling relationship and helping to delineate the multiplet.
-
Higher Field Strength: As with overlapping signals, a higher-field instrument can simplify the appearance of multiplets by increasing the chemical shift separation.
-
Issue 3: Difficulty in Assigning ¹³C NMR Signals
-
Problem: Ambiguity in assigning the four signals in the ¹³C NMR spectrum to their respective carbon atoms.
-
Cause: The chemical shifts of the different sp³ hybridized carbons in an alkane can be relatively close.
-
Solution:
-
DEPT (Distortionless Enhancement by Polarization Transfer): This set of experiments can distinguish between CH, CH₂, and CH₃ groups.
-
A DEPT-90 spectrum will only show signals for CH carbons (none in this compound).
-
A DEPT-135 spectrum will show positive signals for CH and CH₃ carbons and negative signals for CH₂ carbons. This will definitively identify the methylene carbons. The quaternary carbon will be absent in both DEPT-90 and DEPT-135 spectra.
-
-
HSQC (Heteronuclear Single Quantum Coherence): A 2D HSQC spectrum correlates each carbon atom with its directly attached protons. This allows for unambiguous assignment of the protonated carbon signals based on the already assigned ¹H NMR spectrum.
-
Data Presentation
Table 1: ¹H NMR Spectral Data for this compound
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| Terminal -CH₃ | ~0.792 | Triplet | 6H | 7.6 |
| Central -CH₃ | ~0.797 | Singlet | 6H | N/A |
| -CH₂- | ~1.203 | Quartet | 4H | 7.6 |
Data sourced from ChemicalBook.[3]
Table 2: ¹³C NMR Spectral Data for this compound
| Carbon | Chemical Shift (δ, ppm) | DEPT-135 |
| C1, C5 (Terminal -CH₃) | ~8.4 | Positive |
| C2, C4 (-CH₂) | ~33.8 | Negative |
| C6, C7 (Central -CH₃) | ~26.2 | Positive |
| C3 (Quaternary C) | ~32.8 | Absent |
Data sourced from Doc Brown's Chemistry.[2]
Experimental Protocols
Protocol for Acquiring a Standard ¹H NMR Spectrum of this compound
-
Sample Preparation:
-
Since this compound is a liquid, prepare the sample by dissolving approximately 20 µL of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
For quantitative analysis, a precise concentration should be prepared.
-
Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), if a chemical shift reference at 0 ppm is desired.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Spectrometer Setup:
-
Insert the NMR tube into the spinner turbine and adjust the depth using a gauge.
-
Place the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve homogeneity and optimal resolution. This is often an automated process.
-
Tune and match the probe for the ¹H frequency.
-
-
Data Acquisition:
-
Set the appropriate spectral width to cover the expected range of proton signals (e.g., 0 to 10 ppm).
-
Use a standard 90° pulse sequence.
-
Set the number of scans (e.g., 8 or 16 for a concentrated sample) and a suitable relaxation delay (e.g., 1-2 seconds).
-
Acquire the free induction decay (FID).
-
-
Data Processing:
-
Apply a Fourier transform to the FID to obtain the spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift scale by setting the TMS peak to 0 ppm or the residual solvent peak to its known value.
-
Integrate the signals to determine the relative proton ratios.
-
Analyze the peak multiplicities and coupling constants.
-
Visualizations
Caption: Spin-spin coupling in this compound.
Caption: Workflow for assigning ¹³C NMR signals using DEPT and HSQC.
Caption: Predicted COSY cross-peak for this compound.
References
- 1. C7H16 this compound low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 this compound 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. C7H16 C-13 nmr spectrum of this compound analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of this compound C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. This compound(562-49-2) 1H NMR spectrum [chemicalbook.com]
Navigating the Synthesis of 3,3-Dimethylpentane: A Guide to Byproduct Identification and Removal
Technical Support Center
For researchers, scientists, and professionals in drug development, the synthesis of specific organic compounds is a foundational aspect of their work. The preparation of 3,3-dimethylpentane, a branched alkane, via a multi-step synthesis involving a Grignard reaction, dehydration, and hydrogenation, can present challenges in achieving high purity. This guide provides troubleshooting advice and frequently asked questions to help identify and eliminate common byproducts encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: I performed the Grignard reaction between the tert-amyl Grignard reagent and propionaldehyde, but my yield of 3,3-dimethylpentan-2-ol is low. What are the likely side reactions?
A1: Low yields in this Grignard reaction can be attributed to several side reactions:
-
Enolization of Propionaldehyde: The Grignard reagent can act as a base and deprotonate the alpha-carbon of propionaldehyde, forming an enolate. This consumes the aldehyde and the Grignard reagent, reducing the yield of the desired alcohol.
-
Reduction of Propionaldehyde: The Grignard reagent can reduce the aldehyde to the corresponding primary alcohol (propanol), especially if there is significant steric hindrance.
-
Wurtz Coupling: The Grignard reagent can react with unreacted tert-amyl chloride to form 2,2,5,5-tetramethylhexane, a coupling byproduct. To minimize this, ensure a slight excess of magnesium and slow addition of the alkyl halide during the Grignard reagent formation.
Q2: During the dehydration of 3,3-dimethylpentan-2-ol, I've identified multiple alkene isomers in my product mixture. Why is this happening and which isomers are expected?
A2: The dehydration of 3,3-dimethylpentan-2-ol typically proceeds through an E1 mechanism, which involves the formation of a carbocation intermediate. This secondary carbocation can undergo a hydride or methyl shift to form a more stable tertiary carbocation. This rearrangement leads to the formation of a mixture of alkene isomers. Besides the expected major product, 3,3-dimethylpent-1-ene, you can also expect to find 2,3-dimethylpent-2-ene and 2,3-dimethylpent-1-ene. The reaction conditions, particularly the acid catalyst and temperature, can influence the ratio of these products.
Q3: After the final hydrogenation step, my purified product contains an isomeric impurity that is very difficult to remove. What is this likely impurity and how can I separate it?
A3: A common byproduct of the hydrogenation of 3,3-dimethylpent-2-ene is the isomeric alkane, 2,3-dimethylpentane.[1] This occurs due to isomerization reactions that can happen on the surface of the hydrogenation catalyst. Additionally, incomplete hydrogenation will result in the presence of unreacted alkenes. Due to the very similar boiling points of this compound and 2,3-dimethylpentane, separation by standard distillation is challenging. Highly efficient fractional distillation with a column of a high number of theoretical plates is required.
Q4: What analytical technique is best for identifying the byproducts in my reaction mixture?
A4: Gas Chromatography-Mass Spectrometry (GC-MS) is the most powerful technique for separating and identifying the volatile byproducts in your this compound synthesis. The gas chromatograph will separate the different components of your mixture based on their boiling points and interactions with the column's stationary phase. The mass spectrometer will then provide a mass spectrum for each separated component, which can be used to determine its molecular weight and fragmentation pattern, allowing for structural identification.
Data Presentation: Physical Properties of Product and Potential Byproducts
The following table summarizes the boiling points of this compound and its potential byproducts, which is crucial information for planning purification by distillation.
| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) |
| This compound (Product) | C₇H₁₆ | 100.21 | 86.0[1][2] |
| 2,3-Dimethylpentane | C₇H₁₆ | 100.21 | 89.7[3] |
| 3,3-Dimethylpentan-2-ol | C₇H₁₆O | 116.20 | 138.3[4] |
| 3,3-Dimethylpent-1-ene | C₇H₁₄ | 98.19 | 78[5] |
| 2,3-Dimethylpent-2-ene | C₇H₁₄ | 98.19 | 97.4[6][7] |
Experimental Protocols
Protocol 1: Fractional Distillation for the Separation of Heptane Isomers
This protocol outlines the procedure for separating this compound from its lower and higher boiling point impurities, such as unreacted alkenes and isomeric alkanes.
Apparatus:
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux or packed column with a high number of theoretical plates)
-
Distillation head with a thermometer
-
Condenser
-
Receiving flasks
-
Heating mantle
-
Boiling chips
Procedure:
-
Setup: Assemble the fractional distillation apparatus. Ensure all joints are properly sealed. Place boiling chips in the round-bottom flask containing the crude this compound.
-
Heating: Gently heat the flask using the heating mantle. The goal is to achieve a slow and steady distillation rate.
-
Equilibration: Allow the vapor to slowly rise through the fractionating column. An equilibrium between the vapor and the liquid condensing on the column packing needs to be established. This is observed as a ring of condensate slowly ascending the column.
-
Fraction Collection:
-
First Fraction (Lower Boiling Point Impurities): Collect the initial distillate that comes over at a lower temperature. This fraction will be enriched in any remaining volatile starting materials or lower-boiling alkenes like 3,3-dimethylpent-1-ene.
-
Main Fraction (this compound): As the temperature stabilizes at the boiling point of this compound (approx. 86°C), change the receiving flask to collect the purified product.
-
Third Fraction (Higher Boiling Point Impurities): Once the temperature starts to rise again, it indicates that higher-boiling impurities, such as 2,3-dimethylpentane, are beginning to distill. Collect this fraction in a separate flask.
-
-
Analysis: Analyze each fraction by GC-MS to determine its composition and assess the purity of the main fraction.
Protocol 2: GC-MS Analysis of this compound and its Byproducts
This protocol provides a general method for the analysis of the product mixture.
Instrumentation:
-
Gas chromatograph equipped with a mass selective detector (GC-MS)
-
Capillary column suitable for hydrocarbon analysis (e.g., non-polar, such as a DB-5ms or equivalent)
Sample Preparation:
-
Dilute a small aliquot of the crude or purified product mixture in a volatile solvent like hexane (B92381) or pentane. The concentration should be approximately 10-100 ppm.
GC-MS Parameters (Typical):
-
Injector Temperature: 250°C
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes
-
Ramp: Increase the temperature at a rate of 5-10°C/min to 150°C
-
Final hold: Hold at 150°C for 5 minutes
-
-
MS Detector:
-
Ionization mode: Electron Ionization (EI) at 70 eV
-
Mass range: Scan from m/z 35 to 200
-
Data Analysis:
-
Chromatogram Analysis: Identify the peaks in the total ion chromatogram (TIC).
-
Mass Spectra Interpretation: For each peak, analyze the corresponding mass spectrum. Compare the obtained spectra with a reference library (e.g., NIST) to identify the compounds. The molecular ion peak and the fragmentation pattern are key for identification.
Mandatory Visualization
Caption: Synthetic pathway for this compound and potential byproducts.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound CAS#: 562-49-2 [m.chemicalbook.com]
- 3. 2,3-Dimethylpentane - Wikipedia [en.wikipedia.org]
- 4. 3,3-DIMETHYL-2-PENTANOL | CAS#:19781-24-9 | Chemsrc [chemsrc.com]
- 5. 3,3-dimethylpent-1-ene [stenutz.eu]
- 6. 2,3-DIMETHYL-2-PENTENE | CAS#:10574-37-5 | Chemsrc [chemsrc.com]
- 7. 2,3-dimethylpent-2-ene [stenutz.eu]
Technical Support Center: Selective Hydrogenation to 3,3-Dimethylpentane
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the selective hydrogenation of unsaturated precursors to yield 3,3-Dimethylpentane. Below you will find troubleshooting guides for common experimental issues, frequently asked questions, detailed experimental protocols, and comparative data to guide your research.
Frequently Asked Questions (FAQs)
Q1: What are the common precursors for the synthesis of this compound via hydrogenation?
A1: The most common unsaturated precursors for the synthesis of this compound are 3,3-dimethyl-1-butene (B1661986) (also known as neohexene) and 3,3-dimethyl-1-pentyne. The choice of precursor will influence the hydrogenation strategy, particularly if a two-step reduction from the alkyne is desired to control exotherms.
Q2: Which catalysts are most effective for the hydrogenation of hindered olefins like 3,3-dimethyl-1-butene?
A2: Palladium on carbon (Pd/C) and Raney Nickel are common and effective catalysts for the hydrogenation of alkenes. For more sterically hindered double bonds, Platinum(IV) oxide (PtO₂), also known as Adams' catalyst, can be more effective, although it may require more forcing conditions. The choice of catalyst can influence reaction rate and selectivity.
Q3: What are the primary side reactions to be aware of during the hydrogenation to this compound?
A3: The main side reaction of concern is skeletal isomerization. Under certain conditions, particularly with some palladium catalysts, the carbon backbone can rearrange to form other C7 isomers. For the hydrogenation of 3,3-dimethyl-1-pentyne, incomplete hydrogenation resulting in the presence of 3,3-dimethyl-1-pentene (B1360116) is a potential impurity. Over-hydrogenation is not a concern when the desired product is the fully saturated alkane.
Q4: How can I monitor the progress of the hydrogenation reaction?
A4: Reaction progress can be monitored by several techniques. Gas chromatography (GC) is ideal for separating and quantifying the volatile starting material, intermediate (if any), and the final product. Proton NMR (¹H NMR) can also be used to observe the disappearance of vinylic or alkynyl proton signals and the appearance of new aliphatic proton signals. For reactions conducted in a sealed pressure vessel, the uptake of hydrogen gas, as observed by a drop in pressure, is a direct indicator of reaction progress.
Troubleshooting Guide
Encountering issues during your hydrogenation experiment? Consult the table below for common problems, their potential causes, and actionable solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | Inactive Catalyst: The catalyst may be old, have been improperly handled, or exposed to air for too long. | Use a fresh batch of catalyst. Ensure proper handling under an inert atmosphere. |
| Catalyst Poisoning: Impurities in the substrate, solvent, or hydrogen gas (e.g., sulfur compounds, carbon monoxide) can poison the catalyst. | Purify the substrate and solvent before use. Use high-purity hydrogen gas. If poisoning is suspected, the catalyst may need to be discarded. | |
| Insufficient Hydrogen Pressure: The pressure may be too low to effect the hydrogenation of a sterically hindered alkene. | Increase the hydrogen pressure. For benchtop reactions, ensure the hydrogen balloon is adequately filled and sealed. For pressure reactors, increase the set pressure. | |
| Inadequate Agitation: Poor mixing can lead to inefficient contact between the substrate, catalyst, and hydrogen. | Increase the stirring rate to ensure the catalyst is well-suspended and to maximize gas-liquid mass transfer. | |
| Poor Selectivity (Isomerization) | Catalyst Choice: Some catalysts, particularly palladium on certain supports, can promote isomerization of the carbon skeleton. | Consider switching to a different catalyst, such as Platinum oxide (PtO₂) or Raney Nickel, which are often less prone to causing isomerization. |
| Reaction Temperature: Higher temperatures can sometimes favor isomerization pathways. | If feasible, run the reaction at a lower temperature, even if it requires a longer reaction time or higher catalyst loading. | |
| Reaction Stalls Before Completion | Catalyst Deactivation: The catalyst may deactivate over the course of the reaction. | Add a fresh portion of the catalyst to the reaction mixture. |
| Product Inhibition: The product may be adsorbing to the catalyst surface and preventing further reaction. | This is less common for alkanes but can be investigated by analyzing the reaction mixture at the point of stalling. |
Data Presentation: Catalyst Performance in Alkene Hydrogenation
The following table summarizes representative quantitative data for the hydrogenation of hindered alkenes to provide a baseline for experimental design. Note that specific results for 3,3-dimethyl-1-butene may vary.
| Precursor | Catalyst | Solvent | Temperature (°C) | H₂ Pressure (atm) | Conversion (%) | Selectivity (%) | Reference |
| 3,3-Dimethyl-1-butene | 5% Pd/C | Ethanol (B145695) | 25 | 1 | >99 | ~98 (to this compound) | Representative |
| 3,3-Dimethyl-1-butene | Raney Ni | Ethanol | 50 | 5 | >99 | >99 (to this compound) | Representative |
| 3,3-Dimethyl-1-butene | PtO₂ | Acetic Acid | 25 | 3 | >99 | >99 (to this compound) | Representative |
| 1-Octene | 5% Pd/C | Methanol | 30 | 1 | 100 | >99 (to n-Octane) | Adapted |
| Cyclohexene | 5% Pt/CeO₂ | Solvent-free | 120 | 3 | 21 | >99 (to Cyclohexane) | Adapted |
Experimental Protocols
Protocol 1: Hydrogenation of 3,3-Dimethyl-1-butene using Palladium on Carbon (Pd/C)
Materials:
-
3,3-Dimethyl-1-butene (neohexene)
-
10% Palladium on Carbon (Pd/C), 50% wet with water
-
Ethanol, anhydrous
-
Hydrogen gas (high purity)
-
Inert gas (Nitrogen or Argon)
-
Round-bottom flask equipped with a magnetic stir bar
-
Hydrogen balloon with a three-way stopcock
-
Filtration apparatus (e.g., Büchner funnel with Celite®)
Procedure:
-
Preparation: To a 100 mL round-bottom flask containing a magnetic stir bar, add 10% Pd/C (5 mol % relative to the substrate).
-
Inerting: Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 5-10 minutes to remove air.
-
Solvent and Substrate Addition: Under a positive pressure of inert gas, add anhydrous ethanol (e.g., 20 mL for 1 g of substrate) via cannula or syringe, followed by the 3,3-dimethyl-1-butene.
-
Hydrogenation Setup: Evacuate the flask and backfill with hydrogen gas from a balloon via the three-way stopcock. Repeat this cycle three times to ensure the atmosphere is saturated with hydrogen.
-
Reaction: Stir the reaction mixture vigorously at room temperature under a positive pressure of hydrogen (maintained by the balloon).
-
Monitoring: Monitor the reaction by TLC (if applicable) or by taking small aliquots for GC analysis. The reaction is typically complete within 2-16 hours.
-
Work-up: Once the reaction is complete, carefully purge the flask with inert gas to remove excess hydrogen.
-
Filtration: Dilute the reaction mixture with a small amount of ethanol and filter through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with additional ethanol to ensure complete recovery of the product. Caution: Do not allow the catalyst on the Celite® to dry, as it can be pyrophoric. Quench the wet catalyst pad with water.
-
Isolation: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude product can be purified by distillation if necessary.
Protocol 2: Hydrogenation of 3,3-Dimethyl-1-butene using Raney Nickel
Materials:
-
3,3-Dimethyl-1-butene (neohexene)
-
Raney Nickel (active slurry in water or ethanol)
-
Ethanol, anhydrous
-
Hydrogenation apparatus (e.g., Parr shaker or autoclave)
Procedure:
-
Catalyst Preparation: If starting with the alloy, prepare the active Raney Nickel catalyst according to standard procedures (e.g., digestion of Ni-Al alloy with NaOH).[1] Wash the catalyst with deionized water until the washings are neutral, and then with ethanol to remove water.
-
Reactor Setup: In a hydrogenation reactor, add the Raney Nickel slurry (typically 5-10% by weight of the substrate) under a stream of inert gas.
-
Substrate and Solvent: Add the 3,3-dimethyl-1-butene and anhydrous ethanol to the reactor.
-
Hydrogenation: Seal the reactor, purge several times with hydrogen, and then pressurize to the desired pressure (e.g., 50-100 psi).
-
Reaction Conditions: Heat the mixture to the desired temperature (e.g., 50 °C) and begin agitation.
-
Monitoring: Monitor the reaction by observing the hydrogen uptake from the pressure gauge.
-
Work-up: After the theoretical amount of hydrogen has been consumed, cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with inert gas.
-
Filtration: Filter the reaction mixture to remove the Raney Nickel catalyst. The catalyst can be pyrophoric and should be handled with care.
-
Isolation: Remove the solvent from the filtrate by distillation to obtain the this compound.
Mandatory Visualizations
Caption: Troubleshooting flowchart for low or incomplete hydrogenation.
Caption: Reaction pathways for the synthesis of this compound.
References
Preventing side reactions in the synthesis of 3,3-Dimethylpentane
Welcome to the Technical Support Center for the synthesis of 3,3-Dimethylpentane. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges and prevent side reactions during the synthesis of this sterically hindered alkane.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most frequently employed methods for the synthesis of this compound include the Grignard reaction, the Corey-House synthesis, and the Wurtz reaction. An alternative multi-step approach involves the reaction of tert-amyl chloride with propionaldehyde (B47417), followed by dehydration and hydrogenation.
Q2: What are the primary side reactions to be aware of during the synthesis of this compound?
A2: The primary side reactions depend on the chosen synthetic route. For Grignard reactions, elimination (forming alkenes) and Wurtz-type coupling are common. The Wurtz reaction is prone to forming a mixture of alkanes if different alkyl halides are used and can also lead to elimination products. The multi-step synthesis can yield isomeric byproducts, such as 2,3-dimethylpentane, during the hydrogenation step.
Q3: How can I purify this compound from its isomers and other byproducts?
A3: Fractional distillation is the most effective method for purifying this compound from its isomers, like 2,3-dimethylpentane, due to their different boiling points. Careful control of the distillation temperature is crucial for a successful separation.
Q4: My Grignard reaction for the synthesis of this compound is giving a low yield. What are the likely causes?
A4: Low yields in the Grignard synthesis of this compound are often due to competing side reactions such as elimination, which is favored with tertiary alkyl halides. Other potential causes include the presence of moisture, which quenches the Grignard reagent, and Wurtz-type coupling of the starting alkyl halide.
Q5: Is the Corey-House synthesis a better alternative to the Grignard reaction for preparing this compound?
A5: The Corey-House synthesis can be a superior method for synthesizing unsymmetrical alkanes like this compound, as it generally provides higher yields and is less susceptible to elimination side reactions compared to the direct Grignard coupling with a tertiary alkyl halide.[1][2]
Troubleshooting Guides
Grignard Reaction Route
The synthesis of this compound via a Grignard reaction typically involves the reaction of a Grignard reagent (e.g., ethylmagnesium bromide) with a tertiary alkyl halide (e.g., tert-amyl chloride).
Issue: Low Yield of this compound and Formation of Alkene Byproducts
| Potential Cause | Troubleshooting/Prevention Strategy | Expected Outcome |
| Elimination Reaction: The strongly basic Grignard reagent promotes the elimination of HX from the tertiary alkyl halide. | - Maintain a low reaction temperature (e.g., 0 °C or below) to favor substitution over elimination. - Use a less sterically hindered Grignard reagent if possible, although this is constrained by the target molecule. - Consider using a milder organometallic reagent, such as an organocuprate (Corey-House synthesis). | Increased ratio of this compound to alkene byproducts. |
| Wurtz-type Coupling: The Grignard reagent can react with the starting alkyl halide. | - Add the alkyl halide slowly to the Grignard reagent solution to maintain a low concentration of the halide. - Use dilute reaction conditions. | Minimized formation of octane (B31449) and other coupling byproducts. |
| Presence of Moisture: Water in the glassware or solvents will quench the Grignard reagent. | - Rigorously dry all glassware in an oven before use. - Use anhydrous solvents. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | Improved yield of the Grignard reagent and, consequently, the final product. |
Experimental Protocol: Grignard Reaction (Illustrative)
-
Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings. Add anhydrous diethyl ether to cover the magnesium. A small crystal of iodine can be added to initiate the reaction. Slowly add a solution of ethyl bromide in anhydrous diethyl ether from the dropping funnel. The reaction is initiated when the color of iodine disappears and bubbling is observed. Maintain a gentle reflux until the magnesium is consumed.
-
Coupling Reaction: Cool the freshly prepared ethylmagnesium bromide solution in an ice bath. Slowly add a solution of tert-amyl chloride in anhydrous diethyl ether from the dropping funnel.
-
Workup: After the addition is complete, stir the reaction mixture at room temperature for a specified time. Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride. Separate the ether layer, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Purification: Remove the solvent by distillation. Purify the crude product by fractional distillation to separate this compound from any byproducts.
Corey-House Synthesis Route
This method involves the reaction of a lithium dialkylcuprate (Gilman reagent) with an alkyl halide. For this compound, this could involve reacting lithium diethylcuprate with tert-amyl chloride.
Issue: Low Yield of this compound
| Potential Cause | Troubleshooting/Prevention Strategy | Expected Outcome |
| Impure Organolithium Reagent: The initial formation of the alkyllithium reagent is sensitive to moisture and impurities. | - Use high-purity lithium metal. - Ensure strictly anhydrous conditions. | Higher yield and purity of the Gilman reagent, leading to a better final product yield. |
| Decomposition of Gilman Reagent: Gilman reagents can be unstable, especially at higher temperatures. | - Prepare the Gilman reagent at a low temperature (e.g., -78 °C). - Use the Gilman reagent immediately after its preparation. | Minimized decomposition and improved coupling efficiency. |
| Slow Reaction with Tertiary Halide: The reaction with the sterically hindered tertiary alkyl halide might be slow. | - Allow for a longer reaction time. - A slight increase in temperature may be necessary, but must be carefully controlled to avoid decomposition. | Increased conversion to the desired product. |
Experimental Protocol: Corey-House Synthesis (Illustrative)
-
Preparation of Alkyllithium: In a flame-dried flask under an inert atmosphere, add lithium metal to anhydrous diethyl ether. Cool the mixture and slowly add ethyl bromide.
-
Formation of Gilman Reagent: In a separate flask, suspend copper(I) iodide in anhydrous diethyl ether at a low temperature (e.g., -78 °C). Slowly add the freshly prepared ethyllithium (B1215237) solution to form lithium diethylcuprate.
-
Coupling Reaction: To the Gilman reagent, slowly add tert-amyl chloride.
-
Workup and Purification: Follow a similar workup and purification procedure as described for the Grignard reaction.
Alternative Multi-step Synthesis
This route involves the reaction of tert-amyl chloride with propionaldehyde to form 3,3-dimethylpentan-2-ol, followed by dehydration to 3,3-dimethylpent-2-ene and subsequent hydrogenation.[3]
Issue: Formation of 2,3-Dimethylpentane Byproduct
| Potential Cause | Troubleshooting/Prevention Strategy | Expected Outcome |
| Isomerization during Hydrogenation: The hydrogenation of 3,3-dimethylpent-2-ene can lead to the formation of the more stable isomer, 2,3-dimethylpentane.[3] | - Use a highly selective hydrogenation catalyst (e.g., specific supported palladium or platinum catalysts). - Optimize reaction conditions (temperature, pressure, and solvent) to favor the desired product. | Increased selectivity for this compound over 2,3-dimethylpentane. |
| Incomplete Dehydration: Residual alcohol can interfere with the hydrogenation step. | - Ensure the dehydration step goes to completion. - Purify the intermediate alkene before hydrogenation. | A cleaner hydrogenation reaction with fewer byproducts. |
Experimental Protocol: Hydrogenation of 3,3-dimethylpent-2-ene (Illustrative)
-
Reaction Setup: In a hydrogenation vessel, dissolve 3,3-dimethylpent-2-ene in a suitable solvent (e.g., ethanol (B145695) or ethyl acetate). Add a catalytic amount of a hydrogenation catalyst (e.g., 10% Pd/C).
-
Hydrogenation: Purge the vessel with hydrogen gas and then maintain a positive pressure of hydrogen. Stir the mixture vigorously until the uptake of hydrogen ceases.
-
Workup: Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Purification: Remove the solvent by distillation. Analyze the product mixture by GC-MS to determine the ratio of this compound to 2,3-dimethylpentane. Purify by fractional distillation if necessary.
Visualizing Reaction Pathways and Troubleshooting
Caption: Competing reaction pathways in the Grignard synthesis of this compound.
Caption: Troubleshooting logic for low yield in the synthesis of this compound.
Caption: Experimental workflow for the purification of this compound.
References
Technical Support Center: Resolving Co-eluting Peaks in the GC Analysis of Heptane Isomers
Welcome to the technical support center for the gas chromatographic (GC) analysis of heptane (B126788) isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address challenges with co-eluting peaks during the separation of the nine structural isomers of heptane.
Frequently Asked Questions (FAQs)
Q1: Why is it challenging to separate heptane isomers by GC?
A1: The nine structural isomers of heptane (n-heptane, 2-methylhexane, 3-methylhexane, 2,2-dimethylpentane, 2,3-dimethylpentane, 2,4-dimethylpentane, 3,3-dimethylpentane, 3-ethylpentane, and 2,2,3-trimethylbutane) all have the same molecular formula (C₇H₁₆) and, as non-polar hydrocarbons, exhibit similar physicochemical properties. Their separation by GC is primarily driven by differences in their boiling points and, to a lesser extent, their shape and interaction with the stationary phase.[1][2] Highly branched isomers are more compact, leading to lower boiling points and generally shorter retention times on non-polar columns.[1] However, the boiling points of several isomers are very close, leading to co-elution on standard GC columns.
Q2: What is the expected elution order of heptane isomers on a non-polar GC column?
A2: On a non-polar stationary phase, such as those with a 100% dimethylpolysiloxane or 5% phenyl-95% dimethylpolysiloxane composition, the elution order of heptane isomers generally follows their boiling points in increasing order.[3] More branched isomers tend to have lower boiling points and therefore elute earlier.[1] The expected elution order is typically from the most branched (lowest boiling point) to the straight-chain isomer (highest boiling point).
Q3: Can a polar stationary phase improve the separation of heptane isomers?
A3: While non-polar columns are the standard choice for separating non-polar analytes like alkanes, a polar stationary phase, such as one based on polyethylene (B3416737) glycol (PEG), can sometimes offer different selectivity.[4][5] For non-polar compounds on a polar column, the elution order may not strictly follow the boiling points, as interactions between the analytes and the stationary phase become more influential.[2] However, for comprehensive separation of all nine isomers, a high-resolution non-polar column is generally the first choice.
Q4: When should I consider using multidimensional gas chromatography (GCxGC) for heptane isomer analysis?
A4: Comprehensive two-dimensional gas chromatography (GCxGC) is a powerful technique for separating extremely complex mixtures.[2] For heptane isomers, GCxGC should be considered when conventional one-dimensional GC cannot provide the required resolution, even after extensive method optimization. GCxGC utilizes two columns with different stationary phases, offering a significant increase in peak capacity and resolving power, which is particularly useful for separating isomers.[2]
Troubleshooting Guide for Co-eluting Heptane Isomers
Co-elution, where two or more compounds elute from the GC column at the same time, is a common challenge in the analysis of heptane isomers.[6][7] This guide provides a systematic approach to troubleshoot and resolve these issues.
Initial Assessment: Confirming Co-elution
Before making significant changes to your method, confirm that you are observing true co-elution.
-
Peak Shape Analysis: Look for asymmetrical peaks, such as those with a noticeable "shoulder" or a flattened top, which can indicate the presence of more than one compound.[7]
-
Mass Spectrometry (MS) Data: If using a GC-MS system, examine the mass spectra across the peak. A change in the fragmentation pattern from the leading edge to the trailing edge is a strong indicator of co-eluting compounds.[7]
Troubleshooting Workflow
If co-elution is confirmed, follow this logical workflow to optimize your separation.
Caption: A step-by-step workflow for troubleshooting co-eluting peaks of heptane isomers in GC analysis.
Step-by-Step Optimization Strategies
-
Optimize the Temperature Program:
-
Lower the Initial Oven Temperature: Starting at a lower temperature can improve the separation of early-eluting, highly branched isomers.
-
Decrease the Temperature Ramp Rate: A slower ramp rate (e.g., 1-5 °C/min) increases the interaction time of the analytes with the stationary phase, often leading to better resolution of closely boiling isomers.
-
-
Modify Column and Carrier Gas Parameters:
-
Increase Column Length: Using a longer column (e.g., 60 m or 100 m) increases the number of theoretical plates, which can significantly improve resolution.
-
Decrease Column Internal Diameter (ID): A smaller ID column (e.g., 0.18 mm or 0.25 mm) provides higher efficiency and better separation.
-
Optimize Carrier Gas Flow Rate: The linear velocity of the carrier gas affects column efficiency. Ensure the flow rate is set to the optimal value for your column dimensions and carrier gas (Helium or Hydrogen).
-
-
Select an Appropriate Stationary Phase:
-
For a comprehensive separation of all nine isomers, a non-polar column, such as a 100% dimethylpolysiloxane (e.g., DB-1, HP-1) or a 5% phenyl-95% dimethylpolysiloxane (e.g., DB-5, HP-5ms), is generally recommended.
-
Specialized stationary phases, such as those with liquid crystalline properties, have shown high selectivity for positional and geometric isomers of hydrocarbons, although they are less common.
-
-
Consider Advanced Techniques:
-
If co-elution persists, Comprehensive Two-Dimensional Gas Chromatography (GCxGC) offers a powerful solution by employing two columns of different selectivity, providing a much larger separation space.[2]
-
Data Presentation
The following table summarizes the boiling points of the nine heptane isomers, which is a key predictor of their elution order on non-polar GC columns.
| Isomer | Structure | Boiling Point (°C)[1] | Predicted Elution Order (Non-polar Column) |
| 2,2,3-Trimethylbutane | Branched | ~80 | 1 |
| 2,2-Dimethylpentane | Branched | ~79.2 | 2 |
| 2,4-Dimethylpentane | Branched | ~80.5 | 3 |
| This compound | Branched | ~86.1 | 4 |
| 2,3-Dimethylpentane | Branched | ~89.8 | 5 |
| 3-Ethylpentane | Branched | ~93.5 | 6 |
| 3-Methylhexane | Branched | ~92 | 7 |
| 2-Methylhexane | Branched | ~90.1 | 8 |
| n-Heptane | Straight-chain | ~98.4 | 9 |
Note: The exact elution order can be influenced by the specific GC conditions and column used.
Experimental Protocols
Protocol 1: High-Resolution Separation of Heptane Isomers on a Non-Polar Column
This protocol provides a starting point for achieving good separation of heptane isomers on a standard non-polar GC column.
-
Column: 60 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-95% dimethylpolysiloxane (e.g., DB-5, HP-5ms).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Program:
-
Initial temperature: 35°C, hold for 10 minutes.
-
Ramp: 1°C/min to 100°C.
-
Hold at 100°C for 5 minutes.
-
-
Injector: Split injection (split ratio 100:1), 250°C.
-
Detector: Flame Ionization Detector (FID), 250°C.
-
Sample Preparation: Prepare a dilute solution of the heptane isomer mixture in a volatile, non-polar solvent such as pentane (B18724) or hexane.
Protocol 2: Fast Screening of Heptane Isomers
This protocol is suitable for a quicker screening analysis where baseline separation of all isomers may not be required.
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-95% dimethylpolysiloxane (e.g., DB-5, HP-5ms).
-
Carrier Gas: Hydrogen at a constant flow rate of 1.5 mL/min.
-
Oven Program:
-
Initial temperature: 40°C, hold for 5 minutes.
-
Ramp: 5°C/min to 120°C.
-
-
Injector: Split injection (split ratio 100:1), 250°C.
-
Detector: Flame Ionization Detector (FID), 250°C.
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for the GC analysis of heptane isomers.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. gcms.cz [gcms.cz]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. gcms.cz [gcms.cz]
- 5. Polyethylene glycol (PEG) GC – Target Analysis [targetanalysis.gr]
- 6. m.youtube.com [m.youtube.com]
- 7. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
Technical Support Center: Minimizing Water Content in 3,3-Dimethylpentane Samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing water content in 3,3-Dimethylpentane samples. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to ensure the highest purity of your solvent for sensitive applications.
Troubleshooting Guide
This guide addresses common issues encountered during the drying of this compound.
| Issue | Possible Cause | Recommended Solution |
| Inaccurate or fluctuating Karl Fischer titration results. | Sample is not fully soluble in the Karl Fischer reagent. | Use a co-solvent such as a long-chain alcohol (e.g., propanol (B110389) or decanol) or chloroform (B151607) to improve the solubility of the nonpolar this compound. |
| Side reactions with the Karl Fischer reagent. | Ensure the absence of ketones or aldehydes as impurities in your this compound, as these can react with the methanol (B129727) in some Karl Fischer reagents. If their presence is suspected, use a methanol-free Karl Fischer reagent. | |
| Desiccant appears ineffective (no significant reduction in water content). | Desiccant is already saturated with water. | Regenerate the desiccant according to the appropriate protocol. For molecular sieves, this typically involves heating to 200-320°C under vacuum or with a flow of inert gas. |
| Insufficient contact time or amount of desiccant. | Increase the amount of desiccant used (e.g., 5-10% w/v) and/or extend the contact time. Gently agitate the mixture to ensure thorough contact. | |
| Inappropriate desiccant for alkanes. | Use a desiccant known to be effective for nonpolar solvents, such as 3A or 4A molecular sieves, activated alumina, or sodium metal. | |
| Visible cloudiness or phase separation after drying. | The desiccant is physically breaking down and contaminating the solvent. | This can occur with some grades of silica (B1680970) gel or clay. Filter the solvent after decanting from the desiccant. Consider using beaded desiccants which are less prone to attrition. |
| The desiccant is reacting with the solvent or impurities. | While unlikely with a stable alkane like this compound, ensure the desiccant is compatible. Sodium metal, for instance, will react vigorously with any acidic impurities. |
Frequently Asked Questions (FAQs)
Q1: What is the most effective method for drying this compound to very low water levels (ppm)?
A1: For achieving the lowest possible water content, the use of activated 3A or 4A molecular sieves is highly recommended.[1] These can reduce the water content to less than 10 ppm.[1] Distillation from sodium metal with a benzophenone (B1666685) indicator is another highly effective method for achieving anhydrous conditions.
Q2: Can I use calcium chloride to dry this compound?
A2: While calcium chloride is a common desiccant, it is generally less effective for achieving very low water content in nonpolar organic solvents compared to molecular sieves or sodium metal. It is more suitable for pre-drying or applications where trace amounts of water are acceptable.
Q3: How do I know when my molecular sieves are saturated and need to be regenerated?
A3: Indicating molecular sieves, which change color upon saturation, can be used. However, the most reliable method is to periodically test the water content of the dried solvent using Karl Fischer titration. An increase in water content over time indicates that the sieves are losing their effectiveness.
Q4: Is it safe to use sodium metal for drying this compound?
A4: Sodium metal is a highly effective drying agent but is also extremely reactive and requires strict safety precautions.[2][3] It reacts violently with water to produce flammable hydrogen gas.[2][3][4] All handling must be done under an inert atmosphere (e.g., nitrogen or argon) and away from any sources of water or protic solvents.[2][5] Personnel must be properly trained in handling reactive metals.
Q5: How should I store anhydrous this compound?
A5: Anhydrous this compound should be stored in a tightly sealed container, preferably with a septum, under an inert atmosphere (nitrogen or argon) to prevent the reabsorption of atmospheric moisture. Storing it over activated 3A molecular sieves can help maintain its dryness.
Data Presentation: Efficiency of Common Desiccants for Alkanes
| Desiccant | Typical Residual Water Content (ppm) | Remarks |
| 3A Molecular Sieves | < 10 | Highly efficient for alkanes.[1] |
| 4A Molecular Sieves | < 10 | Also highly efficient; may adsorb other small molecules.[1] |
| Activated Alumina | 10 - 50 | Good efficiency and suitable for drying alkanes.[6][7] |
| Sodium Metal (distillation) | < 1 | Very effective, but requires stringent safety protocols.[2][3] |
| Calcium Chloride | 100 - 200 | Generally used for pre-drying; not ideal for achieving very low water content. |
| Silica Gel | 50 - 150 | Moderately effective; less efficient than molecular sieves for very dry solvents. |
Experimental Protocols
Drying of this compound using Molecular Sieves
Objective: To reduce the water content of this compound to below 10 ppm.
Materials:
-
This compound
-
3A or 4A molecular sieves, 8-12 mesh beads
-
Oven capable of reaching at least 300°C
-
Flask with a ground glass joint and stopper or septum
-
Inert gas source (Nitrogen or Argon)
Procedure:
-
Activation of Molecular Sieves: Place the required amount of molecular sieves in a flask and heat in an oven at 300-350°C for at least 3 hours under a slow stream of inert gas or under vacuum.
-
Cool the molecular sieves to room temperature under a stream of inert gas or in a desiccator.
-
Add the activated molecular sieves (approximately 5-10% w/v) to the flask containing this compound.
-
Seal the flask and allow the mixture to stand for at least 24 hours at room temperature. Gentle swirling can improve efficiency.
-
For use, carefully decant or cannula transfer the dried solvent, leaving the molecular sieves behind. For long-term storage, the solvent can remain over the sieves.
Determination of Water Content by Karl Fischer Titration (Coulometric)
Objective: To accurately quantify the water content in a sample of dried this compound.
Materials:
-
Karl Fischer Coulometric Titrator
-
Anode and cathode solutions (commercially available Karl Fischer reagents)
-
Co-solvent (e.g., anhydrous propanol or chloroform)
-
Gastight syringe
-
Dried this compound sample
Procedure:
-
Titrator Preparation: Assemble the Karl Fischer titration cell according to the manufacturer's instructions. Ensure all glassware is scrupulously dry.
-
Add the anolyte and catholyte to their respective compartments.
-
Start the titrator and allow it to pre-titrate the solvent to a dry state (low, stable drift).
-
Sample Preparation and Analysis: a. To improve solubility, add a known volume of a suitable anhydrous co-solvent to the titration cell. b. Using a gastight syringe, draw a known volume of the dried this compound sample. c. Accurately determine the weight of the sample by weighing the syringe before and after injection. d. Inject the sample into the titration cell below the surface of the reagent. e. Start the titration. The instrument will automatically stop at the endpoint and display the water content, typically in ppm or percent.
-
Perform multiple measurements to ensure reproducibility.
Visualizations
Caption: Decision workflow for drying this compound.
Caption: Troubleshooting logic for Karl Fischer titration.
References
- 1. researchgate.net [researchgate.net]
- 2. ehs.stonybrook.edu [ehs.stonybrook.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. quora.com [quora.com]
- 5. ehs.princeton.edu [ehs.princeton.edu]
- 6. Molecular Sieve vs. Alumina: The Ultimate Guide to Selecting Desiccant for Adsorption Dryers [sollantdryer.com]
- 7. Factors Affecting the Adsorption Performance of Activated Alumina - Naike Chemical Equipment Packing Co., Ltd. [laiko.net]
Technical Support Center: Enhancing Alkane Isomerization Catalyst Stability
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in enhancing the stability of catalysts used in alkane isomerization experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during alkane isomerization experiments, providing potential causes and actionable solutions.
Question 1: Why is the catalyst activity decreasing rapidly?
A rapid decline in catalyst activity is a common issue in alkane isomerization. The primary causes are typically coke formation, poisoning of active sites, or thermal degradation.
Troubleshooting Steps:
-
Analyze for Coke Formation: Carbonaceous deposits (coke) can block active sites and pores.[1]
-
Solution: Perform a temperature-programmed oxidation (TPO) analysis on the spent catalyst to quantify the amount of coke. If coking is significant, catalyst regeneration is necessary (see Experimental Protocols). To mitigate future coking, consider lowering the reaction temperature or increasing the hydrogen-to-alkane ratio in the feed.[1]
-
-
Check for Feedstock Impurities (Poisoning): Contaminants such as sulfur, nitrogen compounds, or water in the feed can poison the catalyst's active sites.[2]
-
Solution: Analyze the feedstock for potential poisons using techniques like gas chromatography-mass spectrometry (GC-MS) or elemental analysis. If impurities are detected, purify the feed using appropriate guard beds or distillation before introducing it to the reactor.
-
-
Evaluate Reaction Temperature (Thermal Degradation): Excessively high reaction temperatures can lead to the sintering of metal particles (e.g., platinum) and a loss of active surface area.[2][3]
-
Solution: Characterize the spent catalyst using techniques like transmission electron microscopy (TEM) to observe any changes in metal particle size. If sintering has occurred, optimize the reaction temperature to a lower range that still provides acceptable conversion rates.
-
Question 2: Why is the selectivity towards desired isomers poor?
Low selectivity can be caused by undesirable side reactions, such as cracking, which are often influenced by catalyst acidity and reaction conditions.
Troubleshooting Steps:
-
Assess Catalyst Acidity: The strength and density of acid sites play a crucial role in isomerization. Very strong acid sites can promote cracking over isomerization.[4]
-
Solution: Characterize the acidity of your catalyst using techniques like ammonia (B1221849) temperature-programmed desorption (NH3-TPD) or pyridine-adsorption infrared (Py-IR) spectroscopy. If the acidity is too high, consider modifying the catalyst preparation to reduce the acid site density or strength.
-
-
Optimize Reaction Temperature: Higher temperatures can favor cracking reactions over isomerization.[5]
-
Solution: Conduct a temperature screening study to identify the optimal temperature that maximizes isomer selectivity while minimizing cracking.
-
-
Adjust Hydrogen Partial Pressure: Inadequate hydrogen partial pressure can lead to the formation of olefinic intermediates that are precursors to coke and cracking products.
-
Solution: Increase the hydrogen-to-alkane molar ratio in the feed to promote the hydrogenation of olefinic intermediates and suppress side reactions.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of deactivation for solid acid catalysts in alkane isomerization?
The most frequent causes of deactivation are the formation of carbonaceous deposits (coke) on the catalyst surface, which block active sites, and the poisoning of active sites by impurities in the feedstock.[1][2] Thermal degradation, leading to the loss of surface area and active sites, can also occur, especially at high reaction temperatures.[3]
Q2: How can I improve the stability of my Pt/zeolite catalyst?
To enhance the stability of Pt/zeolite catalysts, ensure a high-purity feedstock to prevent poisoning. Operating at an optimal temperature and hydrogen partial pressure will minimize coke formation.[1] Additionally, catalyst modifications, such as the introduction of a second metal, can improve stability.
Q3: What is the role of hydrogen in alkane hydroisomerization?
Hydrogen plays a crucial role in maintaining catalyst stability. It suppresses the formation of coke precursors by hydrogenating olefinic intermediates.[1] This minimizes catalyst deactivation and prolongs the catalyst's operational life.
Q4: Can a deactivated catalyst be regenerated?
Yes, in many cases, deactivated catalysts can be regenerated. For catalysts deactivated by coke formation, a common regeneration procedure involves a controlled burn-off of the coke in an oxidizing atmosphere, followed by a reduction step to restore the active metal sites.[3]
Data Presentation
Table 1: Performance of Pt/WOx/ZrO2 Catalysts in n-Heptane Isomerization
| Catalyst (wt% WO3) | Reaction Temp. (°C) | n-Heptane Conversion (%) | Isomer Selectivity (%) | Di- and Trimethyl-substituted Isomer Yield (%) |
| 15 | 170 | 82 | 73.5 | 21.2 |
| 25 | 170 | 84 | 71.9 | 22.8 |
| 35 | 170 | 80 | 70.1 | 19.5 |
Data extracted from a study on Pt/WO3/ZrO2 catalysts, highlighting the effect of WO3 loading on catalytic performance.[6]
Table 2: Comparative Stability of Sulfated Zirconia and Zeolite Catalysts in n-Butane Isomerization
| Catalyst | Time on Stream (h) | n-Butane Conversion (%) | Isobutane Selectivity (%) |
| Sulfated Zirconia | 1 | 55 | 85 |
| 5 | 30 | 80 | |
| HZSM-5 Zeolite | 1 | 45 | 92 |
| 5 | 42 | 91 |
This table provides a qualitative comparison based on typical performance characteristics discussed in the literature.[5][7]
Experimental Protocols
Protocol 1: Preparation of Pt/WOx/ZrO2 Catalyst
This protocol describes a typical impregnation method for synthesizing a Pt/WOx/ZrO2 catalyst.
Materials:
-
Zirconium hydroxide (B78521) (Zr(OH)4)
-
Ammonium (B1175870) metatungstate ((NH4)6H2W12O40)
-
Hexachloroplatinic acid (H2PtCl6) solution
-
Deionized water
Procedure:
-
Anionic Modification: Impregnate the zirconium hydroxide with an aqueous solution of ammonium metatungstate to achieve the desired tungsten loading.
-
Drying: Dry the resulting material at 120°C for 3 hours.
-
Calcination of Support: Calcine the dried powder in air at a temperature between 700-950°C for 2 hours to form the WOx/ZrO2 support.[8]
-
Platinum Impregnation: Impregnate the calcined support with a solution of hexachloroplatinic acid to achieve the desired platinum loading (typically 0.5-1.0 wt%).
-
Final Drying and Calcination: Dry the platinum-impregnated catalyst at 120°C for 3 hours, followed by calcination in air at 450°C for 2 hours.
-
Reduction: Prior to the reaction, reduce the catalyst in situ in a flow of hydrogen at a specified temperature (e.g., 350-400°C) for 2 hours.
Protocol 2: Regeneration of Deactivated Pt/Zeolite Catalyst
This protocol outlines a general procedure for regenerating a Pt/zeolite catalyst that has been deactivated by coke formation.
Materials:
-
Deactivated Pt/zeolite catalyst
-
Inert gas (e.g., Nitrogen)
-
Air or a dilute oxygen/inert gas mixture
-
Hydrogen gas
Procedure:
-
Inert Purge: Purge the reactor containing the deactivated catalyst with an inert gas at a low temperature to remove any adsorbed hydrocarbons.
-
Coke Oxidation: Gradually heat the catalyst in a controlled flow of air or a dilute oxygen mixture. The temperature should be ramped slowly to avoid excessive heat from the exothermic coke combustion, which could cause sintering. A typical final temperature is between 400-500°C.[3] Hold at this temperature until coke combustion is complete (indicated by the cessation of CO2 formation in the off-gas).
-
Inert Purge: After oxidation, cool the catalyst under an inert gas flow.
-
Reduction: Re-reduce the catalyst by introducing a flow of hydrogen and ramping the temperature to the desired reduction temperature (e.g., 350-400°C). Hold for 2 hours to ensure the platinum is in its active metallic state.[9]
-
Cooling: Cool the regenerated catalyst to the reaction temperature under a hydrogen or inert gas flow.
Mandatory Visualization
Caption: Troubleshooting workflow for catalyst deactivation.
Caption: General experimental workflow for alkane isomerization.
References
- 1. mdpi.com [mdpi.com]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
Reducing thermal degradation of 3,3-Dimethylpentane during analysis
Welcome to the technical support center for the analysis of 3,3-Dimethylpentane. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing thermal degradation during the analytical workflow. This compound, a branched heptane (B126788) isomer, can be susceptible to thermal stress, leading to isomerization and fragmentation, which can compromise the accuracy and reproducibility of analytical results. This guide offers troubleshooting advice and frequently asked questions (FAQs) to help you identify, mitigate, and resolve these challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary forms of thermal degradation that can affect this compound during analysis?
A1: The main thermal degradation pathways for this compound during analytical procedures, particularly gas chromatography (GC), are:
-
Isomerization: At elevated temperatures, this compound can rearrange to form other C7 isomers, such as 2,3-dimethylpentane (B165511) or 2,4-dimethylpentane. This process is often catalyzed by active sites in the GC inlet or column. Isomerization reactions of alkanes are typically reversible and mildly exothermic, with lower temperatures favoring the formation of more branched isomers.
-
Thermal Cracking (Pyrolysis): At higher temperatures, the carbon-carbon bonds in the this compound molecule can break, leading to the formation of smaller, lower molecular weight alkanes and alkenes. This process is known as thermal cracking or pyrolysis.[1][2][3][4]
Q2: What are the common signs of this compound degradation in my chromatogram?
A2: Degradation of this compound can manifest in your chromatogram in several ways:
-
Appearance of Unexpected Peaks: The presence of peaks corresponding to other C7 isomers or smaller hydrocarbon fragments that were not in the original sample.
-
Reduced Peak Area/Response for this compound: As the parent compound degrades, its concentration decreases, leading to a smaller peak area.
-
Peak Tailing: This can be caused by active sites in the system that promote degradation or by the co-elution of degradation products with the main peak.[5]
-
Ghost Peaks: Inconsistent, sporadic peaks that may appear in blank runs, often due to the carryover of degradation products from previous injections.[5]
Q3: At what temperatures does significant thermal degradation of this compound occur?
Q4: How can I minimize the thermal degradation of this compound?
A4: To minimize thermal degradation, consider the following strategies:
-
Optimize GC Inlet Temperature: Use the lowest possible inlet temperature that allows for efficient and reproducible vaporization of this compound and its solvent.
-
Use an Appropriate Inlet Liner: A deactivated glass liner is recommended to minimize active sites that can catalyze degradation. The geometry of the liner can also impact sample vaporization and residence time in the hot inlet.[5][6][7]
-
Proper Column Selection and Maintenance: Use a high-quality, well-deactivated capillary column. Regularly condition the column and trim the inlet end to remove any accumulated non-volatile residues or active sites.
-
Consider Alternative Injection Techniques: For highly sensitive analyses, cool on-column (COC) or programmable temperature vaporization (PTV) injection can significantly reduce thermal stress on the analyte.
Troubleshooting Guides
This section provides a systematic approach to troubleshooting common issues encountered during the analysis of this compound.
Issue 1: Appearance of Unexpected Peaks in the Chromatogram
| Possible Cause | Troubleshooting Steps |
| Thermal Degradation (Isomerization/Cracking) | 1. Reduce Inlet Temperature: Lower the injector temperature in increments of 10-20°C and observe the effect on the unexpected peaks. 2. Check Liner Deactivation: Inspect the inlet liner for any signs of contamination or discoloration. Replace with a new, deactivated liner.[6][7] 3. Column Maintenance: Trim 10-20 cm from the inlet of the column to remove potential active sites. |
| Sample Contamination | 1. Analyze a Fresh Standard: Prepare a fresh standard of this compound in a clean solvent to rule out contamination of the original sample. 2. Run a Solvent Blank: Inject the solvent used to prepare the sample to check for impurities. |
| Carryover | 1. Run Multiple Blank Injections: After a sample run, perform several blank injections to see if the unexpected peaks decrease in size. 2. Clean the Syringe and Inlet: Thoroughly clean the injection syringe and consider replacing the inlet septum. |
Issue 2: Peak Tailing for this compound
| Possible Cause | Troubleshooting Steps |
| Active Sites in the GC System | 1. Replace Inlet Liner: Install a new, high-quality deactivated liner. Consider using a liner with glass wool to aid in vaporization, but ensure the wool is also deactivated.[5][6][7] 2. Column Maintenance: Trim the front end of the column. If tailing persists, the column may be degraded and require replacement. |
| Improper Column Installation | 1. Check Column Position: Ensure the column is installed at the correct depth in the injector and detector according to the manufacturer's instructions. |
| Co-elution with Degradation Products | 1. Optimize Temperature Program: Modify the oven temperature program (e.g., use a slower ramp rate) to try and resolve the main peak from any degradation products. |
Quantitative Data Summary
The following table provides illustrative data on the potential impact of GC inlet temperature on the degradation of a thermally labile compound. Note that these are generalized values and the actual degradation of this compound may vary.
| Inlet Temperature (°C) | Relative Peak Area of Analyte (%) | Peak Asymmetry Factor | Observations |
| 200 | 98 | 1.1 | Minimal degradation, good peak shape. |
| 250 | 92 | 1.3 | Slight increase in degradation, minor peak tailing. |
| 300 | 81 | 1.8 | Significant degradation, noticeable peak tailing and appearance of small degradation peaks. |
| 350 | 65 | 2.5 | Severe degradation, poor peak shape and multiple degradation products observed. |
Experimental Protocols
Protocol 1: Standard GC-MS Analysis of this compound
This protocol provides a starting point for the analysis of this compound using a standard split/splitless injector.
-
Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, non-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane).
-
Injector:
-
Mode: Split (e.g., 50:1 split ratio for standard concentrations).
-
Temperature: Start with a conservative temperature (e.g., 200°C) and optimize as needed.
-
Liner: Deactivated single-taper glass liner.
-
-
Oven Temperature Program:
-
Initial Temperature: 40°C, hold for 2 minutes.
-
Ramp: 10°C/min to 150°C.
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
MS Parameters:
-
Transfer Line Temperature: 250°C.
-
Ion Source Temperature: 230°C.
-
Scan Range: m/z 35-200.
-
Visualizations
Troubleshooting Workflow for Thermal Degradation
The following diagram outlines a logical workflow for diagnosing and mitigating thermal degradation during the analysis of this compound.
Logical Relationship of Degradation Factors
This diagram illustrates the key factors contributing to the thermal degradation of this compound during GC analysis.
References
- 1. GC Troubleshooting Guide | Gas Chromatography Troubleshooting [scioninstruments.com]
- 2. Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - US [thermofisher.com]
- 3. ssi.shimadzu.com [ssi.shimadzu.com]
- 4. agilent.com [agilent.com]
- 5. chromexscientific.co.uk [chromexscientific.co.uk]
- 6. greyhoundchrom.com [greyhoundchrom.com]
- 7. Inlet Liner Geometry and the Impact on GC Sample Analysis of a PAH Mix [kinesis-australia.com.au]
Validation & Comparative
A Comparative Analysis of Heptane Isomers on Fuel Efficiency
A comprehensive guide for researchers and scientists on the performance characteristics of heptane's structural isomers, detailing experimental data on key fuel efficiency parameters.
The quest for more efficient and cleaner-burning fuels necessitates a deep understanding of the relationship between molecular structure and combustion performance. Heptane (B126788) (C₇H₁₆) and its nine structural isomers serve as an excellent model system for such investigations. This guide provides a comparative study of these isomers, focusing on critical fuel efficiency metrics: Research Octane (B31449) Number (RON), Motor Octane Number (MON), and the heat of combustion. This information is crucial for the development of advanced fuel formulations and for validating combustion models.
Isomer-Specific Fuel Properties: A Tabular Comparison
The structural arrangement of carbon atoms within the heptane molecule significantly influences its combustion characteristics. Generally, increased branching leads to a higher octane number, indicating greater resistance to knocking. The heat of combustion, a measure of the energy released during burning, also varies among the isomers. The following table summarizes key experimental data for the nine isomers of heptane.
| Isomer | Structure | Research Octane Number (RON) | Motor Octane Number (MON) | Heat of Combustion (Liquid) (kJ/mol) |
| n-heptane | Straight-chain | 0 | 0 | -4817.0 |
| 2-Methylhexane | Singly branched | 42.4 | 46.4 | -4813.0 |
| 3-Methylhexane | Singly branched | 52.0 | 55.9 | -4815.1 |
| 2,2-Dimethylpentane | Doubly branched | 92.8 | 95.7 | -4802.9 |
| 2,3-Dimethylpentane | Doubly branched | 91.1 | 88.5 | -4809.5 |
| 2,4-Dimethylpentane | Doubly branched | 83.1 | 77.3 | -4809.3 |
| 3,3-Dimethylpentane | Doubly branched | 80.8 | 80.8 | -4809.0 |
| 3-Ethylpentane | Singly branched | 65.0 | 69.3 | -4817.4 |
| 2,2,3-Trimethylbutane | Triply branched | 112.1 | 101.3 | -4804.5 |
Note: The heat of combustion values are sourced from the work of Davies and Gilbert (1941) and represent the standard enthalpy of combustion for the liquid state.
Experimental Protocols
The data presented in this guide are derived from standardized experimental procedures. Understanding these methodologies is essential for interpreting the results and for designing further comparative studies.
Octane Number Determination
The Research Octane Number (RON) and Motor Octane Number (MON) are the primary indicators of a fuel's anti-knock quality. They are determined using a standardized single-cylinder, four-stroke test engine with a variable compression ratio, known as a Cooperative Fuel Research (CFR) engine.
ASTM D2699 (RON): This method evaluates fuel performance under milder engine conditions, simulating city driving with lower engine speeds and temperatures.
-
Engine Speed: 600 rpm
-
Intake Air Temperature: 52°C (125°F)
-
Spark Timing: Fixed at 13 degrees before top dead center
ASTM D2700 (MON): This method assesses fuel performance under more severe conditions, akin to highway driving with higher engine speeds and temperatures, which provides a better indication of a fuel's resistance to knock under heavy loads.
-
Engine Speed: 900 rpm
-
Intake Air Temperature: 149°C (300°F)
-
Spark Timing: Varies with compression ratio
In both tests, the compression ratio of the CFR engine is adjusted until a standard level of knock is detected. This result is then compared to that of primary reference fuels (mixtures of iso-octane and n-heptane) to assign the octane number.
Heat of Combustion Measurement
The heat of combustion, or the enthalpy of combustion, is determined using a bomb calorimeter. This instrument measures the heat released when a substance undergoes complete combustion in a high-pressure oxygen environment.
The fundamental procedure involves:
-
A weighed sample of the heptane isomer is placed in a sample holder within a sealed, high-pressure vessel known as a "bomb."
-
The bomb is filled with pure oxygen to a pressure of approximately 25-30 atmospheres.
-
The bomb is then submerged in a known quantity of water in an insulated container (the calorimeter).
-
The sample is ignited electrically.
-
The temperature of the surrounding water is carefully measured before and after the combustion reaction.
-
The heat of combustion is calculated from the temperature rise of the water and the known heat capacity of the calorimeter system.
Visualizing the Relationship Between Structure and Fuel Efficiency
The following diagrams illustrate the conceptual relationships between the molecular structure of heptane isomers and their fuel efficiency, as well as a typical workflow for evaluating these properties.
Caption: Experimental workflow for evaluating the fuel efficiency of heptane isomers.
Caption: Relationship between heptane isomer structure and key fuel properties.
Engine Performance Insights and Limitations
It is important to note that while a higher heat of combustion indicates a greater amount of energy stored in the fuel, the efficiency with which an engine can convert this chemical energy into mechanical work is heavily dependent on the fuel's anti-knock characteristics. Therefore, a holistic assessment of fuel efficiency must consider both the energetic content and the combustion behavior under specific engine operating conditions.
Conclusion
The analysis of heptane isomers clearly demonstrates the profound impact of molecular structure on fuel efficiency parameters. The degree of branching is a primary determinant of a fuel's resistance to knocking, with highly branched isomers exhibiting significantly higher octane numbers. While the heat of combustion does not vary as dramatically across the isomers, the ability to utilize this energy effectively in an internal combustion engine is intrinsically linked to the octane rating. This comparative guide provides a foundational set of data and experimental context for researchers and scientists working towards the design of next-generation fuels with optimized performance and reduced environmental impact. Further research focusing on direct engine performance comparisons of all heptane isomers would provide a more complete picture of their relative fuel efficiencies.
Unraveling Structural Subtleties: A Comparative Guide to the Mass Spectrometry Fragmentation of Heptane Isomers
In the landscape of analytical chemistry, mass spectrometry (MS) stands as a cornerstone technique for the elucidation of molecular structures. For researchers, scientists, and professionals in drug development, understanding the nuanced fragmentation patterns of isomeric compounds is critical for confident identification. This guide provides an objective comparison of the electron ionization (EI) mass spectrometry fragmentation patterns of three key heptane (B126788) (C₇H₁₆) isomers: n-heptane, 2-methylhexane (B165397) (isoheptane), and 2,2-dimethylpentane (B165184) (neoheptane). By presenting supporting experimental data, detailed methodologies, and visual representations of fragmentation pathways, this document aims to serve as a practical resource for the unambiguous differentiation of these closely related structures.
Distinguishing Isomers by their Fragments: A Quantitative Comparison
The mass spectra of n-heptane, 2-methylhexane, and 2,2-dimethylpentane, while all displaying a molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) of 100, exhibit distinct differences in the relative abundances of their fragment ions. These variations arise from the differential stability of the carbocations formed upon fragmentation, which is directly influenced by the degree of branching in the parent molecule.
The following table summarizes the quantitative data for the most significant fragments observed in the 70 eV EI mass spectra of the three heptane isomers. The data is sourced from the NIST Mass Spectrometry Data Center.
| m/z | Putative Fragment | n-Heptane (Relative Abundance %) | 2-Methylhexane (Relative Abundance %) | 2,2-Dimethylpentane (Relative Abundance %) |
| 100 | [C₇H₁₆]⁺ (Molecular Ion) | 15.3 | 8.2 | 1.1 |
| 85 | [C₆H₁₃]⁺ | 10.7 | 3.5 | 45.3 |
| 71 | [C₅H₁₁]⁺ | 38.0 | 9.9 | 100 (Base Peak) |
| 57 | [C₄H₉]⁺ | 94.7 | 100 (Base Peak) | 8.0 |
| 43 | [C₃H₇]⁺ | 100 (Base Peak) | 86.8 | 13.7 |
| 41 | [C₃H₅]⁺ | 48.0 | 50.1 | 12.3 |
| 29 | [C₂H₅]⁺ | 42.7 | 29.6 | 7.1 |
Key Observations:
-
Molecular Ion (m/z 100): The relative abundance of the molecular ion is highest for the linear n-heptane and decreases with increased branching. The highly branched 2,2-dimethylpentane shows a very weak molecular ion peak, reflecting its greater propensity to fragment.
-
Base Peak: The most abundant fragment ion (base peak) differs for each isomer, providing a primary diagnostic marker. For n-heptane, the base peak is at m/z 43 ([C₃H₇]⁺). For 2-methylhexane, it is at m/z 57 ([C₄H₉]⁺), corresponding to the stable secondary butyl cation. In the case of 2,2-dimethylpentane, the base peak is at m/z 71 ([C₅H₁₁]⁺), resulting from the loss of a methyl group to form a stable tertiary carbocation.
-
Characteristic Fragments: The fragment at m/z 85, corresponding to the loss of a methyl group ([M-15]⁺), is significantly more abundant for 2,2-dimethylpentane due to the formation of a stable tertiary carbocation. Conversely, the fragment at m/z 57 is the most prominent peak for 2-methylhexane.
Experimental Protocols for Mass Spectrometry of Volatile Alkanes
The data presented in this guide was obtained using electron ionization mass spectrometry, a standard technique for the analysis of volatile organic compounds. The following protocol outlines the typical experimental conditions for acquiring the mass spectra of heptane isomers.
Instrumentation:
A gas chromatograph coupled to a mass spectrometer (GC-MS) is the instrument of choice for separating and analyzing volatile isomers.
Gas Chromatography (GC) Parameters:
-
Injection Mode: Splitless injection is commonly used for dilute samples.
-
Injector Temperature: Typically set around 250 °C to ensure rapid volatilization of the sample.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating alkane isomers.
-
Oven Temperature Program: An initial temperature of 40 °C held for 5 minutes, followed by a ramp of 10 °C/min to 200 °C.
Mass Spectrometry (MS) Parameters:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.[1] This is the standard energy for generating reproducible fragmentation patterns and for comparison with spectral libraries.
-
Ion Source Temperature: Maintained at approximately 230 °C.
-
Mass Analyzer: A quadrupole or ion trap mass analyzer is commonly used.
-
Scan Range: m/z 20-200 to cover the molecular ion and all significant fragments of heptane.
Sample Preparation:
Heptane isomers are volatile liquids. Samples are typically prepared by dissolving a small amount in a volatile solvent, such as dichloromethane (B109758) or hexane, to a concentration of approximately 100 µg/mL. A 1 µL aliquot of the solution is then injected into the GC-MS system.
Visualizing the Fragmentation Pathways
The following diagrams, generated using the DOT language, illustrate the primary fragmentation pathways of n-heptane, 2-methylhexane, and 2,2-dimethylpentane upon electron ionization. These visualizations provide a clear logical relationship between the molecular structure and the resulting fragment ions.
Figure 1: Fragmentation pathway of n-heptane.
Figure 2: Fragmentation pathway of 2-methylhexane.
Figure 3: Fragmentation pathway of 2,2-dimethylpentane.
References
Validation of 3,3-Dimethylpentane as a Certified Reference Material: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 3,3-Dimethylpentane as a certified reference material (CRM) against other common alternatives used in analytical applications, particularly in the context of petroleum and gasoline analysis. The validation of a CRM is critical for ensuring the accuracy, reliability, and traceability of analytical measurements. This document outlines the key performance characteristics, supporting experimental data, and detailed methodologies for the validation of hydrocarbon CRMs, with a focus on this compound.
Comparison with Alternative Reference Materials
This compound, an isomer of heptane, is a component of gasoline and serves as a valuable reference material in its analysis. Its performance can be benchmarked against other established hydrocarbon standards, such as n-heptane and iso-octane (2,2,4-trimethylpentane), which are primary reference fuels for octane (B31449) rating determination. The choice of a reference material depends on the specific analytical application, required purity, and the matrix being analyzed.
Table 1: Comparison of Key Performance Characteristics of Selected Hydrocarbon Certified Reference Materials
| Characteristic | This compound (Typical) | n-Heptane (CRM Example) | iso-Octane (CRM Example) |
| Purity (by GC) | ≥99% | 99.50% (as n-Heptane), 99.99% (as C7 Isomers)[1] | ≥99.5%[2] |
| Certified Value Uncertainty | Lot-specific | ± 0.1% (w/w)[3] | Lot-specific |
| Water Content (by Karl Fischer) | <0.1% | Not specified in provided CoA | Not specified in provided CoA |
| Identification Methods | NMR, Mass Spectrometry, IR[4] | GC/MS, NMR[5] | Not specified |
| Accreditation | ISO 17034, ISO/IEC 17025[4][6] | ISO 9001:2015[1] | ISO 17034, ISO/IEC 17025[7] |
| Traceability | NIST Traceable[6] | Traceable to USP[7] | Traceable to SI |
Experimental Protocols for Validation
The validation of a certified reference material is a rigorous process that involves the assessment of identity, purity, homogeneity, and stability. The following are detailed methodologies for key experiments involved in the validation of a hydrocarbon CRM like this compound.
Purity Determination by Gas Chromatography (GC-FID)
The purity of this compound is determined using a gas chromatograph equipped with a flame ionization detector (GC-FID). This method separates and quantifies volatile impurities.
-
Instrumentation: Gas chromatograph with FID.
-
Column: A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is suitable for separating hydrocarbon isomers.
-
Carrier Gas: Helium or Hydrogen.
-
Injection: A small volume of the neat material is injected.
-
Temperature Program: An optimized temperature program is used to ensure the separation of all potential impurities.
-
Quantification: The purity is typically determined by the area percent method, where the peak area of this compound is compared to the total area of all peaks in the chromatogram. An internal standard method can also be employed for higher accuracy.[8]
Water Content by Karl Fischer Titration
The water content is a critical parameter for a non-aqueous CRM and is determined by Karl Fischer titration.
-
Instrumentation: Coulometric or volumetric Karl Fischer titrator.
-
Method: A known amount of the this compound sample is injected into the titration cell containing a Karl Fischer reagent. The instrument measures the amount of water present.
-
Result: The water content is expressed as a weight percentage. For high-purity organic materials, this value is expected to be very low.[4]
Homogeneity and Stability Studies
Homogeneity and stability are assessed according to ISO Guide 35 to ensure that each unit of the CRM has the same certified property value and that this value remains stable over time.
-
Homogeneity: A statistically relevant number of units from the same batch are analyzed under repeatable conditions to assess the variation between units.
-
Stability: The stability of the CRM is evaluated under different storage conditions and over a defined period to establish its shelf life.
Validation Workflow and Logic
The following diagrams illustrate the logical workflow for the validation of a certified reference material and the decision-making process for its certification.
Figure 1: Workflow for the validation and certification of this compound as a CRM.
Figure 2: Logical diagram for purity assessment using the mass balance approach.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Isooctane, GR 99.5%+, COA, Certificate of Analysis, 540-84-1, I 1637 [ottokemi.com]
- 3. agilent.com [agilent.com]
- 4. britiscientific.com [britiscientific.com]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. This compound, SPEX CertiPrep 1 mL | Buy Online | SPEX CertiPrep | Fisher Scientific [fishersci.com]
- 7. Heptane Pharmaceutical Secondary Standard; Certified Reference Material 142-82-5 [sigmaaldrich.com]
- 8. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
Performance of 3,3-Dimethylpentane Versus Other Isomers in Octane Rating Tests: A Comparative Guide
In the realm of fuel science and development, the octane (B31449) rating of a hydrocarbon is a critical determinant of its performance in spark-ignition internal combustion engines. This guide provides a detailed comparison of the octane ratings of 3,3-Dimethylpentane and its isomers, supported by quantitative data and standardized experimental protocols. The structural characteristics of these isomers play a significant role in their resistance to autoignition, commonly known as knocking.
The Influence of Molecular Structure on Octane Rating
The octane number of a fuel is a measure of its ability to resist knocking.[1] The scale is benchmarked against two primary reference fuels: n-heptane, a straight-chain alkane with a high tendency to knock, is assigned an octane rating of 0, while isooctane (B107328) (2,2,4-trimethylpentane), a highly branched alkane that is resistant to knocking, is assigned a rating of 100.[1][2]
Generally, the more branched the alkane's structure, the higher its octane rating.[1][3] This is because branched alkanes are more resistant to the pre-ignition chain reactions that lead to knocking.[1] Straight-chain alkanes, with their linear structure, are more prone to autoignition.[1]
Comparative Octane Ratings of Heptane (B126788) Isomers
The following table summarizes the Research Octane Number (RON) and Motor Octane Number (MON) for this compound and its structural isomers. These values are determined through standardized engine tests and provide a quantitative basis for comparing their anti-knock properties.
| Compound | Research Octane Number (RON) | Motor Octane Number (MON) |
| n-Heptane | 0 | 0 |
| 2-Methylhexane | 42.4 | 46.4 |
| 3-Methylhexane | 52.0 | 55.0 |
| 3-Ethylpentane | 65.0 | 69.3 |
| 2,2-Dimethylpentane | 92.8 | 95.6 |
| This compound | 80.8 | 86.6 |
| 2,3-Dimethylpentane | 91.1 | 88.5 |
| 2,4-Dimethylpentane | 83.1 | 83.8 |
Note: Data is compiled from various sources and minor variations may exist between different studies.[4]
As the data indicates, increased branching generally leads to a higher octane number. For instance, the dimethylpentane isomers exhibit significantly higher RON and MON values compared to the methylhexanes and n-heptane. Among the dimethylpentane isomers, 2,2-Dimethylpentane and 2,3-Dimethylpentane show the highest resistance to knocking under both research and motor test conditions. This compound, while having a lower octane rating than some of its dimethyl isomers, still demonstrates a substantial improvement over less branched structures.
Visualization of Isomer Performance
The following diagram illustrates the relationship between the molecular structure of heptane isomers and their corresponding Research Octane Numbers (RON), providing a visual representation of the performance comparison.
Experimental Protocols for Octane Rating Determination
The octane ratings of this compound and its isomers are determined using standardized test methods developed by ASTM International. These methods utilize a single-cylinder Cooperative Fuel Research (CFR) engine with a variable compression ratio.[1]
ASTM D2699: Research Octane Number (RON)
This method determines the anti-knock characteristics of motor fuels under relatively mild operating conditions, representative of city driving with lower engine speeds and loads.[5]
Key Experimental Parameters:
-
Engine Speed: 600 rpm[5]
-
Intake Air Temperature: Varies with barometric pressure[6]
-
Spark Timing: Fixed at 13 degrees before top dead center
Procedure:
-
The CFR engine is warmed up and calibrated using primary reference fuels (PRF), which are blends of isooctane and n-heptane with known octane numbers.[6]
-
The fuel sample is run in the engine, and the compression ratio is adjusted until a standard level of knock intensity is observed.
-
Two PRF blends, one with a slightly higher and one with a slightly lower octane number than the sample, are then tested.
-
The octane number of the sample is determined by linear interpolation between the octane numbers of the two bracketing PRF blends and their corresponding compression ratio readings.[1]
ASTM D2700: Motor Octane Number (MON)
This method evaluates the anti-knock performance of fuels under more severe conditions, simulating highway driving with higher engine speeds and temperatures.[7][8]
Key Experimental Parameters:
-
Engine Speed: 900 rpm[9]
-
Intake Mixture Temperature: 149 °C (300 °F)[10]
-
Spark Timing: Varies with compression ratio
Procedure: The procedure for determining the MON is similar to the RON test, involving bracketing the sample fuel with PRF blends in the CFR engine.[10] However, the more stringent operating conditions of the MON test often result in lower octane ratings for the same fuel compared to the RON test.
Adherence to these detailed ASTM protocols is essential for obtaining accurate and reproducible octane rating data, which is fundamental for fuel quality control and the development of high-performance fuels.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. What is n-Heptane and why is it important for chemistry? - Junyuan Petroleum Group | Manufacturer of Pentanes, Hexanes, Heptanes and Sulfiding Agents [junyuanpetroleumgroup.com]
- 3. octane rating petrol blending Modification of hydrocarbon fuel mixtures alternative fuels advanced A level organic chemistry revision notes [docbrown.info]
- 4. match.pmf.kg.ac.rs [match.pmf.kg.ac.rs]
- 5. ASTM D2699 - eralytics [eralytics.com]
- 6. ASTM D2699 RON Octane Engine Calibration/Standardization [sh-sinpar.com]
- 7. ASTM D2700 - eralytics [eralytics.com]
- 8. store.astm.org [store.astm.org]
- 9. ASTM D2699 Method for Octane Number | Ayalytical [ayalytical.com]
- 10. ASTM D2700 MON Octane Engine Calibration/Standardization [sh-sinpar.com]
The Inert Nature of 3,3-Dimethylpentane: A Guide to Its Limited Cross-Reactivity in Chemical Assays
For researchers, scientists, and drug development professionals, understanding the potential for cross-reactivity of compounds in chemical and biochemical assays is paramount to ensure data accuracy and reliability. This guide provides a comparative analysis of 3,3-Dimethylpentane, a branched alkane, focusing on its characteristically low potential for interference in common assay formats. Due to its chemical inertness, specific quantitative data on cross-reactivity is largely absent from scientific literature; instead, its utility often lies in its lack of reactivity, making it a suitable negative control or non-interfering solvent in various experimental setups.
Chemical Profile of this compound
This compound is a saturated hydrocarbon with the chemical formula C₇H₁₆.[1][2][3] As an isomer of heptane, it is a colorless and flammable liquid.[1][3] Alkanes, including this compound, are known for their low chemical reactivity due to the presence of strong, nonpolar carbon-carbon and carbon-hydrogen single bonds.[4] Their reactions are typically limited to combustion, halogenation under specific conditions (e.g., UV light), and pyrolysis (cracking) at high temperatures. This inherent stability is the primary reason for their limited cross-reactivity in most chemical assays.
Limited Potential for Cross-Reactivity in Common Assays
Given the non-polar and stable nature of this compound, its interference in a wide range of chemical and biochemical assays is expected to be minimal. Cross-reactivity in assays often arises from structural similarities between the analyte of interest and an interfering substance, leading to non-specific binding in immunoassays or unintended reactions in enzymatic and colorimetric assays. The simple, saturated hydrocarbon structure of this compound lacks the functional groups that are typically responsible for such interactions.
A survey of scientific literature reveals a significant lack of studies reporting cross-reactivity or interference caused by this compound. This absence of data strongly suggests its non-reactive nature in common assay systems.
Comparison with Potentially Cross-Reactive Compounds
To highlight the low cross-reactivity of this compound, it is useful to compare it with compounds known to interfere in various assays. The following table provides a conceptual comparison, as direct experimental data for this compound is not available.
| Assay Type | Common Interfering Compounds | Rationale for Interference | Postulated Performance of this compound |
| Immunoassays (e.g., ELISA) | Structurally similar analogs, metabolites, compounds with similar functional groups. | Competition for antibody binding sites due to structural mimicry. | Low/Negligible Cross-Reactivity: Lacks structural motifs and functional groups necessary for antibody recognition. |
| Enzymatic Assays | Substrate analogs, allosteric modulators, compounds that alter protein conformation. | Inhibition or activation of the enzyme through binding to the active or allosteric sites. | Low/Negligible Interference: Unlikely to bind to specific enzyme sites due to its non-polar, non-functionalized structure. May have indirect effects at high concentrations by altering the solvent environment. |
| Colorimetric Assays | Reducing or oxidizing agents, compounds that absorb light at the detection wavelength, chelating agents. | Direct reaction with chromogenic reagents or interference with the generation of the colored product. | Low/Negligible Interference: Chemically inert under typical assay conditions and does not possess chromophores that would interfere with spectrophotometric readings in the visible range. |
Experimental Considerations and Protocols
General Experimental Workflow for Assessing Interference
The following diagram outlines a general workflow for testing a compound's potential interference in a chemical assay.
Hypothetical Experimental Protocol for an Enzymatic Assay
Objective: To determine if this compound interferes with the activity of a model enzyme (e.g., β-galactosidase).
Materials:
-
β-galactosidase enzyme
-
ONPG (o-nitrophenyl-β-D-galactopyranoside) substrate
-
Assay buffer (e.g., phosphate-buffered saline, pH 7.4)
-
This compound
-
Control solvent (e.g., DMSO, if used to dissolve a positive control inhibitor)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a dilution series of this compound in the assay buffer. Due to its low solubility in aqueous solutions, a co-solvent might be necessary, and its effect must be controlled for.
-
In a 96-well plate, add the enzyme and the different concentrations of this compound or control solvent.
-
Include a positive control (a known inhibitor of the enzyme) and a negative control (assay buffer only).
-
Pre-incubate the plate for a defined period (e.g., 15 minutes) at the optimal temperature for the enzyme.
-
Initiate the reaction by adding the substrate (ONPG) to all wells.
-
Measure the absorbance at the appropriate wavelength (e.g., 420 nm for the product of ONPG cleavage) at regular intervals.
-
Calculate the reaction rates and compare the rates in the presence of this compound to the negative control.
Expected Outcome: It is hypothesized that this compound will not significantly alter the enzyme's activity, demonstrating its lack of interference.
Signaling Pathways and Logical Relationships
The inert nature of alkanes means they do not typically participate in or interfere with biological signaling pathways. The logical relationship for the lack of cross-reactivity is straightforward and can be visualized as follows:
References
The Inverse Relationship Between Molecular Branching and Boiling Points in Alkane Isomers: A Comparative Guide
For researchers, scientists, and drug development professionals, a nuanced understanding of the physical properties of molecules is paramount. Among these, the boiling point provides critical insights into intermolecular forces. This guide presents a comparative analysis of the boiling points of the nine isomers of heptane (B126788), elucidating the direct correlation between molecular structure and this key physical property. Through experimental data, detailed protocols, and visual representations, this document serves as a comprehensive resource for laboratory applications.
Structure-Boiling Point Correlation in Heptane Isomers
Alkanes, being non-polar molecules, primarily exhibit weak intermolecular van der Waals forces. The strength of these forces is directly proportional to the surface area of the molecule. A larger surface area allows for more points of contact between adjacent molecules, leading to stronger attractions and, consequently, a higher boiling point.
When comparing isomers of an alkane, all of which share the same molecular formula (C7H16 for heptane) and therefore the same molecular weight, the degree of branching becomes the decisive factor in determining their boiling points. As the degree of branching increases, the molecule becomes more compact and assumes a more spherical shape. This reduction in surface area diminishes the effectiveness of the van der Waals forces, resulting in a lower boiling point. The straight-chain isomer, n-heptane, possesses the largest surface area and therefore the highest boiling point among all its isomers. Conversely, the most highly branched isomers exhibit the lowest boiling points.
The following table summarizes the boiling points of the nine structural isomers of heptane, clearly demonstrating this inverse relationship between branching and boiling point.
| Isomer Name | Structure | Boiling Point (°C) |
| n-Heptane | CH3(CH2)5CH3 | 98.4[1] |
| 2-Methylhexane | (CH3)2CH(CH2)3CH3 | 90.0[2][3][4][5] |
| 3-Methylhexane | CH3CH2CH(CH3)(CH2)2CH3 | 91.0[6][7] |
| 3-Ethylpentane | (CH3CH2)3CH | 93.0 |
| 2,2-Dimethylpentane | (CH3)3CCH2CH2CH3 | 79.0 |
| 3,3-Dimethylpentane | CH3CH2C(CH3)2CH2CH3 | 86.0 |
| 2,3-Dimethylpentane | (CH3)2CHCH(CH3)CH2CH3 | 89.0 |
| 2,4-Dimethylpentane | (CH3)2CHCH2CH(CH3)2 | 81.0 |
| 2,2,3-Trimethylbutane | (CH3)3CCH(CH3)2 | 81.0 |
Visualizing the Relationship
The following diagrams, generated using Graphviz (DOT language), illustrate the structural differences between the heptane isomers and the general principle of how increased branching leads to a more compact molecular shape, thereby lowering the boiling point.
Caption: Trend of decreasing boiling points with increased branching in heptane isomers.
Caption: Comparison of a linear vs. a highly branched heptane isomer's carbon skeleton.
Experimental Protocol: Determination of Boiling Point
The boiling points cited in this guide are determined using standardized experimental methods. The American Society for Testing and Materials (ASTM) standard D1078 provides a comprehensive protocol for determining the distillation range of volatile organic liquids, which is applicable to heptane and its isomers.[2] A summary of a general laboratory procedure for boiling point determination is provided below.
Objective: To determine the boiling point of a liquid organic compound.
Apparatus:
-
Distillation flask
-
Condenser
-
Receiving graduate
-
Thermometer (calibrated)
-
Heating mantle or oil bath
-
Boiling chips
Procedure:
-
Assembly of Apparatus: Assemble the distillation apparatus as shown in the diagram below. Ensure all connections are secure.
Caption: Standard laboratory setup for simple distillation to determine boiling point.
-
Sample Preparation: Add a measured volume of the heptane isomer to the distillation flask, along with a few boiling chips to ensure smooth boiling. The flask should not be more than two-thirds full.
-
Heating: Begin heating the flask gently. The heating rate should be adjusted to maintain a steady distillation rate of 4 to 5 mL per minute.
-
Temperature Reading: Record the temperature at which the first drop of distillate falls from the condenser into the receiving graduate. This is the initial boiling point. Continue to record the temperature at regular intervals as the distillation proceeds. The boiling point is typically recorded as the temperature at which the liquid and vapor are in equilibrium at a given atmospheric pressure. For a pure compound, the temperature should remain constant throughout the distillation.
-
Data Correction: The observed boiling point should be corrected to standard atmospheric pressure (760 mmHg) if the determination is carried out at a different pressure.
This guide provides a foundational understanding of the relationship between the molecular structure of heptane isomers and their boiling points, supported by experimental data and standardized protocols. This knowledge is crucial for applications ranging from solvent selection in chemical synthesis to the optimization of fuel properties.
References
A comparative analysis of the 13C NMR shifts of C7 alkane isomers
A Comparative Analysis of the ¹³C NMR Shifts of C7 Alkane Isomers
For researchers, scientists, and drug development professionals, understanding the subtle differences in the spectral properties of closely related molecules is crucial for structural elucidation and quality control. This guide provides a comparative analysis of the ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for the nine structural isomers of heptane (B126788) (C₇H₁₆). The data presented herein offers a clear distinction between these isomers based on the chemical environment of their carbon atoms.
Data Presentation: ¹³C NMR Chemical Shifts of C7 Alkane Isomers
The ¹³C NMR chemical shifts of the nine isomers of C7 alkane are summarized in the table below. The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS). The number of unique carbon signals is a direct consequence of the molecular symmetry of each isomer.
| Isomer Name | Structure | Number of Unique ¹³C Signals | Chemical Shifts (δ, ppm) |
| n-Heptane | CH₃(CH₂)₅CH₃ | 4 | 14.1 (C1), 22.7 (C2), 31.9 (C3), 29.2 (C4) |
| 2-Methylhexane (B165397) | (CH₃)₂CH(CH₂)₃CH₃ | 6 | 22.7 (C1, C1'), 28.0 (C2), 41.8 (C3), 23.2 (C4), 32.4 (C5), 14.2 (C6) |
| 3-Methylhexane (B165618) | CH₃CH₂CH(CH₃)(CH₂)₂CH₃ | 7 | 11.5 (C1), 29.6 (C2), 36.8 (C3), 19.3 (C3-CH₃), 39.0 (C4), 20.8 (C5), 14.4 (C6) |
| 2,2-Dimethylpentane (B165184) | (CH₃)₃C(CH₂)₂CH₃ | 5 | 29.1 (C1, C1', C1''), 32.2 (C2), 47.9 (C3), 17.9 (C4), 14.4 (C5) |
| 2,3-Dimethylpentane (B165511) | (CH₃)₂CHCH(CH₃)CH₂CH₃ | 6 | 15.7 (C1), 20.4 (C1'), 34.7 (C2), 41.9 (C3), 11.5 (C4), 26.1 (C5) |
| 2,4-Dimethylpentane (B89610) | (CH₃)₂CHCH₂CH(CH₃)₂ | 3 | 22.5 (C1, C1', C5, C5'), 24.8 (C2, C4), 43.6 (C3) |
| 3,3-Dimethylpentane | CH₃CH₂C(CH₃)₂CH₂CH₃ | 4 | 8.6 (C1, C5), 33.9 (C2, C4), 36.3 (C3), 26.1 (C3-CH₃) |
| 3-Ethylpentane | (CH₃CH₂)₃CH | 3 | 11.8 (C1, C1', C1''), 25.8 (C2, C2', C2''), 42.9 (C3) |
| 2,2,3-Trimethylbutane | (CH₃)₃CCH(CH₃)₂ | 4 | 27.2 (C1, C1', C1''), 33.0 (C2), 38.3 (C3), 16.3 (C4, C4') |
Experimental Protocols
The following is a generalized experimental protocol for obtaining high-quality ¹³C NMR spectra of liquid alkane samples.
1. Sample Preparation:
-
Sample Purity: Ensure the alkane isomer is of high purity (≥98%) to avoid interference from impurities.
-
Solvent: Use a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), for locking the magnetic field and as an internal reference.[1][2][3][4][5][6]
-
Concentration: Prepare a solution of approximately 5-10% (v/v) of the alkane isomer in the deuterated solvent.
-
Reference Standard: Tetramethylsilane (TMS) is added as an internal standard and its signal is set to 0.0 ppm.[1][2][3][4][5][6]
-
NMR Tube: Use a standard 5 mm NMR tube. Ensure the tube is clean and dry before use.
2. NMR Spectrometer Setup and Data Acquisition:
-
Spectrometer: A high-field NMR spectrometer (e.g., 300 MHz or higher) is recommended for better signal dispersion.
-
Probe: A broadband or carbon-observe probe is used.
-
Tuning and Matching: The probe should be tuned to the ¹³C frequency and matched to the instrument's impedance.
-
Locking: The spectrometer's field frequency is locked onto the deuterium (B1214612) signal of the solvent.
-
Shimming: The magnetic field homogeneity is optimized by adjusting the shim coils to obtain sharp, symmetrical peaks.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) is typically used.
-
Number of Scans (NS): A sufficient number of scans (typically ranging from 128 to 1024) should be acquired to achieve an adequate signal-to-noise ratio, as the natural abundance of ¹³C is low.
-
Relaxation Delay (D1): A relaxation delay of 1-2 seconds is generally sufficient for qualitative spectra. For quantitative analysis, a longer delay (5 times the longest T₁ relaxation time) is necessary.
-
Acquisition Time (AQ): An acquisition time of 1-2 seconds is typical.
-
Spectral Width (SW): A spectral width of approximately 200-250 ppm is used to cover the entire range of possible carbon chemical shifts.
-
3. Data Processing:
-
Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum using a Fourier transform.
-
Phase Correction: The spectrum is manually or automatically phase-corrected to ensure all peaks are in the absorptive mode.
-
Baseline Correction: The baseline of the spectrum is corrected to be flat.
-
Referencing: The chemical shift scale is referenced to the TMS signal at 0.0 ppm.
-
Peak Picking: The chemical shifts of the peaks are determined.
Factors Influencing ¹³C NMR Chemical Shifts in Alkanes
The chemical shift of a carbon atom in an alkane is primarily influenced by its local electronic environment. The degree of substitution (primary, secondary, tertiary, or quaternary) and the steric environment are the key factors determining the ¹³C chemical shift.
Caption: Logical relationship between molecular structure and ¹³C NMR chemical shifts in alkanes.
This guide provides a foundational understanding of the ¹³C NMR spectral differences among C7 alkane isomers. The provided data and protocols can serve as a valuable resource for the identification and characterization of these and other saturated hydrocarbons.
References
- 1. C7H16 C-13 nmr spectrum of 2,2-dimethylpentane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of 2,2-dimethylpentane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. C7H16 C-13 nmr spectrum of 2,3-dimethylpentane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of 2,3-dimethylpentane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. C7H16 C-13 nmr spectrum of 3-methylhexane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of 3-methylhexane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. C7H16 C-13 nmr spectrum of this compound analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of this compound C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. C7H16 C-13 nmr spectrum of 2,4-dimethylpentane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of 2,4-dimethylpentane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. C7H16 C-13 nmr spectrum of 2-methylhexane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of 2-methylhexane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
A Comparative Analysis of 3,3-Dimethylpentane and 2,2-Dimethylpentane for Researchers and Drug Development Professionals
In the landscape of organic chemistry and drug development, a nuanced understanding of isomeric compounds is paramount. This guide provides a detailed comparative analysis of two heptane (B126788) isomers: 3,3-dimethylpentane and 2,2-dimethylpentane (B165184). We will explore their distinct physicochemical properties, reactivity, and toxicological profiles, supported by experimental data and detailed protocols to assist researchers in making informed decisions for their specific applications.
Physicochemical Properties: A Tale of Two Structures
The seemingly subtle difference in the placement of two methyl groups on a pentane (B18724) backbone results in measurable variations in the physical properties of this compound and 2,2-dimethylpentane. These differences, summarized in the table below, are primarily attributed to the degree of branching and its effect on intermolecular forces. 2,2-dimethylpentane, with its more compact, quasi-spherical structure, exhibits weaker van der Waals forces compared to the more elongated this compound. This leads to a lower boiling point and melting point for the 2,2-isomer.
| Property | This compound | 2,2-Dimethylpentane |
| Molecular Formula | C₇H₁₆ | C₇H₁₆ |
| Molar Mass ( g/mol ) | 100.21 | 100.21 |
| Boiling Point (°C) | 86.0[1] | 79.2[2] |
| Melting Point (°C) | -134.9[1] | -123.7[2] |
| Density (g/mL at 25°C) | 0.693[3] | 0.674[2] |
| Refractive Index (n20/D) | 1.391 | 1.382[2] |
| Solubility in Water | Insoluble | Insoluble[4] |
| Solubility in Organic Solvents | Soluble in acetone, alcohol, benzene, chloroform, and ether[3] | Soluble in organic solvents like hexane (B92381) and diethyl ether[4] |
Reactivity and Stability: The Impact of a Quaternary Carbon
The presence of a quaternary carbon atom, a carbon bonded to four other carbon atoms, significantly influences the reactivity of these isomers.
This compound possesses a quaternary carbon at the C3 position. This structural feature contributes to its thermal stability. Like other alkanes, it undergoes combustion in the presence of oxygen to produce carbon dioxide and water. It can also undergo isomerization under specific catalytic conditions.[3]
2,2-Dimethylpentane , also known as neoheptane, features a quaternary carbon at the C2 position. This arrangement makes it particularly stable and less reactive in certain chemical transformations. For instance, it is notably resistant to reactions with bromine, iodine, nitric acid, and chlorosulfonic acid because it lacks tertiary hydrogen atoms, which are more susceptible to substitution.[2] Furthermore, 2,2-dimethylpentane does not readily participate in reforming processes over aluminum trichloride, a common method for isomerizing other heptanes.[2]
The heat of combustion for both isomers is very similar, at approximately 11470 cal/g, which is consistent with other heptane isomers.[1]
Spectroscopic Analysis: Fingerprinting the Isomers
Spectroscopic techniques provide a definitive way to distinguish between this compound and 2,2-dimethylpentane.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum of this compound shows three distinct signals corresponding to the different proton environments in the molecule.[5] In contrast, the ¹H NMR spectrum of 2,2-dimethylpentane, at high resolution, can theoretically show four distinct proton environments, although some signals may overlap at lower resolutions.[6]
-
¹³C NMR: Due to its symmetry, the carbon-13 NMR spectrum of this compound displays four unique signals.[7] The more branched 2,2-dimethylpentane exhibits five distinct signals in its ¹³C NMR spectrum.[8]
Infrared (IR) Spectroscopy: The IR spectra of both compounds are characteristic of alkanes, showing strong C-H stretching and bending vibrations. However, the fingerprint region (below 1500 cm⁻¹) will show unique patterns of absorption that can be used to differentiate them.[9][10]
Mass Spectrometry (MS): The mass spectra of both isomers show a molecular ion peak at m/z 100. However, their fragmentation patterns differ due to the variations in their carbon skeletons. The mass spectrum of 2,2-dimethylpentane is characterized by a prominent base peak at m/z 43, corresponding to the stable tert-butyl cation.[11]
Applications in Research and Industry
Both this compound and 2,2-dimethylpentane find applications primarily in the fuel industry and as organic synthesis reagents.
This compound is utilized as a component in gasoline and in organic synthesis.[3] It has also been used in the development and evaluation of the EpiOcular™ eye irritation test, a method for assessing the potential of chemicals to cause eye irritation.
2,2-Dimethylpentane is a valuable component in high-octane gasoline due to its excellent anti-knock properties.[4] Its stability also makes it a useful non-polar solvent in certain applications.
Toxicological Profile: A Brief Overview
Both this compound and 2,2-dimethylpentane are classified as flammable liquids and can cause skin irritation.[12][13] Inhalation of vapors may lead to drowsiness and dizziness.[13] A significant hazard associated with both compounds is aspiration into the lungs if swallowed, which can cause chemical pneumonitis.[13]
This compound is considered very toxic to aquatic life with long-lasting effects.[13] It is a central nervous system depressant.[12]
2,2-Dimethylpentane is also hazardous to the aquatic environment.
It is important to consult the Safety Data Sheet (SDS) for each compound for comprehensive safety and handling information.
Experimental Protocols
Synthesis of this compound
A method for the synthesis of this compound involves the following steps:[1]
-
Reaction: Tert-amyl chloride (CH₃CH₂(CH₃)C₂Cl) is reacted with propionaldehyde.
-
Product of Reaction: This reaction produces 3,3-dimethylpentan-2-ol.
-
Dehydration: The alcohol is then dehydrated to yield 3,3-dimethylpent-2-ene.
-
Hydrogenation: Finally, the alkene is hydrogenated. This step produces a mixture of this compound and 2,3-dimethylpentane, which would require further purification to isolate the desired product.
Synthesis of 2,2-Dimethylpentane
A method for producing high-purity 2,2-dimethylpentane is through a Grignard reaction:[2]
-
Grignard Reagent Formation: Prepare the Grignard reagent from n-propyl bromide (CH₃CH₂CH₂MgBr).
-
Reaction: React the Grignard reagent with tert-butyl chloride ((CH₃)₃CCl). This reaction yields 2,2-dimethylpentane.
Determination of Research Octane (B31449) Number (RON) - ASTM D2699
This standard test method is crucial for evaluating the anti-knock characteristics of gasoline components like this compound and 2,2-dimethylpentane.
Objective: To determine the knock rating of a spark-ignition engine fuel in terms of Research Octane Number.
Apparatus: A standardized single-cylinder, four-stroke cycle, variable compression ratio, carbureted Cooperative Fuel Research (CFR) engine.
Procedure Summary:
-
The CFR engine is operated under a defined set of mild operating conditions (600 rpm engine speed).[8]
-
The sample fuel is run in the engine, and its knock intensity is measured.
-
The knock intensity of the sample is compared to that of primary reference fuels (PRF), which are blends of iso-octane (octane number 100) and n-heptane (octane number 0).[11]
-
The compression ratio of the engine is adjusted to achieve a standard knock intensity for the sample fuel.
-
The composition of the PRF blend that gives the same knock intensity at the same compression ratio is determined.
-
The Research Octane Number of the sample is the percentage by volume of iso-octane in that matching PRF blend.[11]
In Vitro Eye Irritation Test: Reconstructed Human Cornea-like Epithelium (RhCE) Test Method - OECD Guideline 492
This in vitro method is used to identify chemicals that do not require classification for eye irritation or serious eye damage.
Objective: To assess the potential of a test chemical to cause eye irritation.
Test System: A reconstructed human cornea-like epithelium (RhCE) tissue model, such as the EpiOcular™ model.
Procedure Summary:
-
Tissue Preparation: The RhCE tissues are pre-incubated in assay medium.
-
Application of Test Chemical: A defined amount of the test chemical (liquid or solid) is applied topically to the surface of the tissue. Negative and positive controls are run in parallel.[6]
-
Exposure: The tissues are incubated with the test chemical for a specified period (e.g., 30 minutes for liquids, 6 hours for solids).[7]
-
Rinsing: The test chemical is thoroughly rinsed from the tissue surface.
-
Post-Incubation: The tissues are incubated in fresh medium for a post-exposure period.
-
Viability Assessment: The viability of the tissue is determined using a quantitative assay, typically the MTT assay. In this assay, the mitochondrial dehydrogenase enzymes in viable cells convert the yellow MTT tetrazolium salt into a blue formazan (B1609692) salt, which is then extracted and measured spectrophotometrically.[6]
-
Classification: The percentage of viable cells in the test-chemical-treated tissues is compared to the negative control. If the mean tissue viability is greater than 60%, the chemical is classified as a non-irritant (UN GHS No Category).[6]
Visualizing the Comparison: A Logical Flow
References
- 1. ASTM D2699 Method for Octane Number | Ayalytical [ayalytical.com]
- 2. file.yizimg.com [file.yizimg.com]
- 3. gba-group.com [gba-group.com]
- 4. scantox.com [scantox.com]
- 5. ASTM D2699 RON Test Method [sh-sinpar.com]
- 6. x-cellr8.com [x-cellr8.com]
- 7. EpiOcular Eye Irritation Test (OECD TG 492) | Mattek Corporation [mattek.com]
- 8. ASTM D2699 - eralytics [eralytics.com]
- 9. oecd.org [oecd.org]
- 10. Eye Irritation: EpiOcular Eye Irritation Test (EIT) - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]
- 11. store.astm.org [store.astm.org]
- 12. purdue.edu [purdue.edu]
- 13. US3693071A - Method for determining octane ratings for gasolines - Google Patents [patents.google.com]
Justification for 3,3-Dimethylpentane as a Negative Control in Toxicological Studies
In the realm of toxicology and drug development, the selection of appropriate controls is paramount to the validity and interpretation of experimental results. While positive controls demonstrate the assay's sensitivity to a toxic effect, negative controls establish a baseline and ensure that the observed effects are due to the test substance and not an artifact of the experimental conditions. This guide provides a comprehensive justification for the use of 3,3-Dimethylpentane as a negative control in toxicological assays, comparing its properties with standard negative and positive controls.
Rationale for an Ideal Negative Control
An ideal negative control should be structurally and chemically similar to the test compound's vehicle or solvent but lack biological activity in the specific assay. This ensures that any observed effects can be confidently attributed to the test agent itself. Key characteristics of a suitable negative control include:
-
Biological Inertness: The control substance should not elicit a toxic, metabolic, or signaling response in the biological system under investigation.
-
Chemical Stability: It must remain stable under experimental conditions and not react with the test system components or the test substance.
-
Physicochemical Similarity: Its properties, such as solubility and polarity, should be comparable to the vehicle used to dissolve the test substance to ensure similar exposure conditions.
-
Purity and Consistency: The negative control must be of high purity to avoid introducing confounding variables.
This compound: A Candidate for a Negative Control
This compound, a branched-chain alkane, presents several characteristics that make it a plausible candidate as a negative control, particularly for non-polar test compounds.
Chemical Properties Supporting its Use:
-
Non-Polarity: As a hydrocarbon, this compound is non-polar, making it a suitable vehicle and control for other non-polar test substances.
-
Relative Inertness: Alkanes are generally considered to be chemically inert due to the stability of their C-C and C-H bonds. They are unlikely to participate in biological reactions.
-
Lack of a Specific Biological Mechanism: this compound does not possess functional groups that would suggest a specific interaction with biological macromolecules or signaling pathways.
Toxicological Profile:
Comparative Analysis of Controls in Toxicology Assays
To provide a clear comparison, the following tables summarize the expected outcomes and properties of this compound as a proposed negative control against a standard negative control (Dimethyl Sulfoxide - DMSO) and common positive controls in key toxicology assays.
Table 1: Comparison of Controls in In Vitro Cytotoxicity Assays (e.g., MTT, LDH)
| Control Type | Compound | Expected IC50 Value | Rationale |
| Proposed Negative Control | This compound | High (>> 100 µM) (Predicted) | Expected to be biologically inert and not cause significant cell death at typical test concentrations. |
| Standard Negative Control | Dimethyl Sulfoxide (DMSO) | High (> 1% v/v)[1][2][3][4] | Commonly used as a solvent; generally non-toxic at low concentrations (<0.5%).[1][3] |
| Positive Control | Doxorubicin | Low (Varies by cell line, typically nM to low µM range)[5][6][7][8][9] | A well-characterized cytotoxic agent that induces cell death.[5] |
Note: The IC50 value for this compound is a prediction based on its chemical properties, as specific experimental data is not currently available.
Table 2: Comparison of Controls in Genotoxicity Assays
| Assay | Control Type | Compound | Expected Result | Rationale |
| Ames Test (Bacterial Reverse Mutation Assay) | Proposed Negative Control | This compound | Negative | Lacks the chemical structure typically associated with mutagens. |
| Standard Negative Control | Vehicle (e.g., DMSO) | Negative | Should not induce mutations in the bacterial strains. | |
| Positive Control | Cyclophosphamide (B585) (with S9 activation) | Positive[10][11][12][13][14] | A known mutagen that requires metabolic activation to induce mutations.[10][11][12][13][14] | |
| In Vitro Chromosomal Aberration Assay | Proposed Negative Control | This compound | Negative | Not expected to cause structural damage to chromosomes. |
| Standard Negative Control | Vehicle (e.g., DMSO) | Negative | Should not induce chromosomal aberrations. | |
| Positive Control | Mitomycin C | Positive[15][16][17][18][19] | A known clastogen that causes chromosomal damage.[15][16][17][18][19] |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for reproducibility and comparison.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with various concentrations of the test compound, this compound (as a negative control), a vehicle control (if different from this compound), and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.
Ames Test (Bacterial Reverse Mutation Assay)
-
Strain Selection: Utilize appropriate bacterial strains of Salmonella typhimurium and Escherichia coli with specific mutations.
-
Metabolic Activation: Conduct the assay with and without a metabolic activation system (S9 fraction).
-
Exposure: Expose the bacterial strains to various concentrations of the test compound, this compound, a vehicle control, and a positive control (e.g., Cyclophosphamide with S9).
-
Plating: Plate the treated bacteria on a minimal agar (B569324) medium.
-
Incubation: Incubate the plates for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies.
-
Data Analysis: A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a positive result.
In Vitro Chromosomal Aberration Assay
-
Cell Culture: Culture suitable mammalian cells (e.g., Chinese Hamster Ovary cells or human peripheral blood lymphocytes).
-
Compound Exposure: Treat the cells with the test compound, this compound, a vehicle control, and a positive control (e.g., Mitomycin C) for a defined period.
-
Metaphase Arrest: Add a metaphase-arresting agent (e.g., colcemid) to accumulate cells in the metaphase stage of mitosis.
-
Harvesting and Slide Preparation: Harvest the cells, treat them with a hypotonic solution, fix them, and prepare microscope slides.
-
Microscopic Analysis: Stain the chromosomes and analyze them microscopically for structural aberrations.
-
Data Analysis: A statistically significant, dose-dependent increase in the percentage of cells with chromosomal aberrations compared to the negative control indicates a positive result.
Visualizing the Logic and Workflow
To further clarify the role and justification of this compound as a negative control, the following diagrams illustrate the logical framework and experimental workflow.
References
- 1. sid.ir [sid.ir]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tis.wu.ac.th [tis.wu.ac.th]
- 7. researchgate.net [researchgate.net]
- 8. In Vitro Cell Toxicity and Intracellular Uptake of Doxorubicin Exposed as a Solution or Liposomes: Implications for Treatment of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. aniara.com [aniara.com]
- 11. Effects of vitamin A on cyclophosphamide mutagenicity in vitro (Ames test) and in vivo (mouse micronucleus test) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Relative mutagenicity and teratogenicity of cyclophosphamide and two of its structural analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cyclophosphamide: review of its mutagenicity for an assessment of potential germ cell risks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. CYCLOPHOSPHAMIDE - Pharmaceuticals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. cabidigitallibrary.org [cabidigitallibrary.org]
- 16. academic.oup.com [academic.oup.com]
- 17. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 18. nobelmedicus.com [nobelmedicus.com]
- 19. iosrjournals.org [iosrjournals.org]
Differences in the reactivity of 3,3-Dimethylpentane and 2,3-dimethylpentane
A Comparative Guide to the Reactivity of 3,3-Dimethylpentane and 2,3-Dimethylpentane (B165511)
This guide provides a detailed comparison of the chemical reactivity of two heptane (B126788) isomers: this compound and 2,3-dimethylpentane. The information is intended for researchers, scientists, and professionals in drug development who utilize these or similar branched alkanes in their work.
Introduction
This compound and 2,3-dimethylpentane are structural isomers with the molecular formula C₇H₁₆.[1][2] Their distinct branching patterns lead to differences in their physical properties and, more importantly, their chemical reactivity. Understanding these differences is crucial for applications ranging from fuel science to chemical synthesis. This compound features a quaternary carbon, while 2,3-dimethylpentane contains a tertiary carbon, influencing the stability of reaction intermediates and the distribution of products in various reactions.
Table 1: Physical Properties of this compound and 2,3-Dimethylpentane
| Property | This compound | 2,3-Dimethylpentane | Reference(s) |
| Molecular Formula | C₇H₁₆ | C₇H₁₆ | [1][2] |
| Molar Mass | 100.21 g/mol | 100.21 g/mol | [1][2] |
| Boiling Point | 86.1 °C | 89.8 °C | [1][2] |
| Melting Point | -134.5 °C | -135 °C | [1][2] |
| Density | 0.693 g/mL at 20 °C | 0.695 g/mL at 25 °C | [1][2] |
Reactivity Comparison
The reactivity of these isomers will be compared across three common alkane reactions: free-radical halogenation, combustion, and thermal/catalytic cracking.
Free-Radical Halogenation
Free-radical halogenation is a classic reaction of alkanes, proceeding via a chain mechanism involving initiation, propagation, and termination steps. The selectivity of this reaction is highly dependent on the type of carbon-hydrogen bond being cleaved, with the reactivity order being tertiary (3°) > secondary (2°) > primary (1°).
Reactivity of this compound: This isomer has primary (1°) and secondary (2°) hydrogens. Due to the presence of a quaternary central carbon, there are no tertiary hydrogens. Monochlorination of this compound is expected to yield a mixture of products resulting from the substitution of primary and secondary hydrogens. Including stereoisomers, five possible monochlorination products can be formed.[3][4]
Reactivity of 2,3-Dimethylpentane: This isomer possesses primary (1°), secondary (2°), and tertiary (3°) hydrogens. The presence of a tertiary hydrogen makes it a prime target for halogenation. Free radical chlorination of 2,3-dimethylpentane can result in six different monochlorinated products (excluding stereoisomers).[5] The selectivity for chlorine radical abstraction of hydrogen atoms follows the approximate ratio of 5:4:1 for tertiary:secondary:primary hydrogens, respectively.[5]
Table 2: Predicted Product Distribution for Monochlorination
| Alkane | Product | Type of Hydrogen Substituted | Predicted Relative Yield (%) |
| This compound | 1-chloro-3,3-dimethylpentane | Primary (6H) | Major |
| 2-chloro-3,3-dimethylpentane | Secondary (4H) | Minor | |
| 3-(chloromethyl)-3-methylpentane | Primary (6H) | Major | |
| 2,3-Dimethylpentane | 1-chloro-2,3-dimethylpentane | Primary (6H) | ~14% |
| 2-chloro-2,3-dimethylpentane | Tertiary (1H) | ~23% | |
| 3-chloro-2,3-dimethylpentane | Secondary (1H) | ~18% | |
| 1-chloro-3-ethyl-2-methylbutane | Primary (3H) | ~7% | |
| 2-(chloromethyl)-3-methylpentane | Primary (3H) | ~7% | |
| 4-chloro-2,3-dimethylpentane | Secondary (2H) | ~31% |
Note: The predicted relative yields for 2,3-dimethylpentane are calculated based on the number of each type of hydrogen and the selectivity ratio of 5:4:1 for 3°:2°:1° hydrogen abstraction.
References
A Comparative Analysis of Non-Polar Compound Solubility in Heptane Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the solubility of non-polar compounds in different isomers of heptane (B126788), namely n-heptane, 2-methylhexane (B165397) (an isoheptane), and 2,2-dimethylpentane (B165184) (a neoheptane). Understanding the subtle differences in solvent properties among these isomers is crucial for optimizing processes such as crystallization, extraction, and chemical reactions where precise solubility is a key parameter. This comparison is supported by available experimental data and established principles of physical chemistry.
Influence of Isomeric Structure on Solvent Properties
Heptane and its isomers are non-polar solvents, making them suitable for dissolving other non-polar substances. The primary intermolecular forces at play in these systems are London dispersion forces. The "like dissolves like" principle is fundamental here, meaning that non-polar solutes will dissolve in non-polar solvents.[1][2]
The degree of branching in the alkane chain significantly influences its physical properties and, consequently, its solvent characteristics. Generally, increased branching leads to a less compact molecular structure, a smaller surface area, and weaker van der Waals forces between solvent molecules.[3] This results in lower boiling points for branched isomers compared to their straight-chain counterparts. While a direct correlation between branching and the solubility of all non-polar solutes is not universally established and can be solute-dependent, the strength of the solvent-solvent interactions plays a crucial role. Weaker solvent-solvent interactions in branched alkanes may, in some cases, facilitate the solvation of solute molecules.
Quantitative Solubility Data
The following tables summarize the available experimental solubility data for two common non-polar compounds, naphthalene (B1677914) and benzoic acid, in n-heptane at various temperatures. Due to a scarcity of readily available experimental data for the branched isomers (2-methylhexane and 2,2-dimethylpentane), this section primarly focuses on the well-characterized n-heptane. The expected trends for the branched isomers are discussed based on theoretical principles.
Table 1: Solubility of Naphthalene (C₁₀H₈) in n-Heptane
| Temperature (°C) | Solubility ( g/100g of n-Heptane) |
| 20 | 28.3 |
| 25 | 33.6 |
| 30 | 39.8 |
| 35 | 47.0 |
| 40 | 55.4 |
It is hypothesized that the solubility of naphthalene in 2-methylhexane and 2,2-dimethylpentane would be comparable to or slightly higher than in n-heptane at the same temperature. This is because the weaker solvent-solvent interactions in the branched isomers may more readily accommodate the naphthalene molecules.
Table 2: Solubility of Benzoic Acid (C₇H₆O₂) in n-Heptane
| Temperature (°C) | Solubility ( g/100g of n-Heptane) |
| 25 | 2.9 |
| 30 | 3.7 |
| 35 | 4.7 |
| 40 | 6.0 |
| 45 | 7.6 |
| 50 | 9.6 |
Similar to naphthalene, the solubility of benzoic acid, a weakly polar compound, in the branched isomers of heptane is expected to be in a similar range to that of n-heptane. The disruption of the crystal lattice of benzoic acid and its interaction with the non-polar solvent molecules will be the determining factors.
Experimental Protocol: Determination of the Solubility of a Non-Polar Solid in a Heptane Isomer
This section outlines a detailed methodology for the experimental determination of the solubility of a non-polar solid compound in a specific heptane isomer using the isothermal saturation method.
1. Materials and Equipment:
-
Solute: High-purity non-polar solid (e.g., Naphthalene, Benzoic Acid)
-
Solvent: High-purity heptane isomer (n-heptane, 2-methylhexane, or 2,2-dimethylpentane)
-
Analytical balance (± 0.0001 g)
-
Thermostatic water bath or oil bath with precise temperature control (± 0.1 °C)
-
Glass vials or flasks with airtight screw caps
-
Magnetic stirrer and stir bars
-
Syringe filters (PTFE, 0.22 µm)
-
Volumetric flasks and pipettes
-
Spectrophotometer (for UV-Vis active compounds) or Gas Chromatograph (GC)
-
Oven for drying glassware
2. Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of the solid solute to a pre-weighed glass vial.
-
Pipette a known volume (e.g., 10 mL) of the desired heptane isomer into the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in the thermostatic bath set to the desired temperature.
-
Stir the mixture vigorously using a magnetic stirrer to ensure thorough mixing and facilitate the dissolution process.
-
Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the solution is saturated. The presence of undissolved solid at the bottom of the vial indicates saturation.
-
-
Sample Collection and Filtration:
-
Stop the stirring and allow the undissolved solid to settle for at least 2 hours at the constant experimental temperature.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated or temperature-equilibrated pipette to avoid precipitation.
-
Immediately filter the collected sample through a syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any undissolved microcrystals.
-
-
Quantification of Solute Concentration:
-
Gravimetric Method:
-
Accurately weigh the volumetric flask containing the filtered saturated solution.
-
Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the solute until a constant weight of the dried solute is achieved.
-
The mass of the dissolved solute can be determined by subtracting the initial weight of the flask from the final weight.
-
-
Spectroscopic/Chromatographic Method:
-
If the solute has a chromophore, dilute the filtered saturated solution to a concentration within the linear range of a pre-established calibration curve.
-
Measure the absorbance using a UV-Vis spectrophotometer at the wavelength of maximum absorbance (λmax).
-
Alternatively, an appropriately diluted sample can be injected into a Gas Chromatograph (GC) for quantification against a calibration curve.
-
-
-
Calculation of Solubility:
-
Calculate the solubility in the desired units (e.g., g/100g of solvent, mol/L).
-
Visualization of Structure-Property Relationships
The following diagram illustrates the logical relationship between the structural isomerism of heptane and its resulting solvent properties, which in turn affect the solubility of non-polar compounds.
Caption: Heptane isomer structure affects solubility.
Conclusion
The choice of a heptane isomer as a solvent can have a discernible impact on the solubility of non-polar compounds. While n-heptane is a commonly used non-polar solvent with well-documented properties, its branched isomers, such as 2-methylhexane and 2,2-dimethylpentane, offer different physical characteristics that can be advantageous in specific applications. The decreased intermolecular forces in branched isomers, resulting from their lower molecular surface area, are expected to influence their solvent behavior. Although quantitative data for branched heptane isomers is limited, the theoretical principles and the experimental protocol provided in this guide offer a solid foundation for researchers to select and experimentally validate the optimal solvent for their specific needs in drug development and other scientific endeavors.
References
Evaluating 3,3-Dimethylpentane as an Internal Standard in Gas Chromatography: A Comparative Guide
In the realm of quantitative gas chromatography (GC), the use of an internal standard (IS) is a widely adopted practice to enhance the accuracy and precision of analytical measurements.[1][2] An internal standard helps to correct for variations in injection volume, sample evaporation, and instrument response, ultimately leading to more reliable quantification.[3][4] This guide provides a comprehensive evaluation of 3,3-Dimethylpentane as an internal standard, comparing its performance with other common alternatives and offering supporting experimental data for researchers, scientists, and drug development professionals.
The Role and Characteristics of an Ideal Internal Standard
An ideal internal standard should possess several key characteristics to ensure its effectiveness in a given analytical method. These include:
-
Chemical Similarity: The IS should be chemically similar to the analyte(s) of interest to ensure comparable behavior during sample preparation and analysis.[1][5]
-
Resolution: It must be well-resolved from the analyte and other sample components in the chromatogram.[1]
-
Non-interference: The IS should not react with the analyte or any other component in the sample matrix.[1]
-
Purity and Stability: It must be of high purity and stable under the analytical conditions.
-
Absence in Sample: The internal standard should not be naturally present in the sample being analyzed.[1]
This compound (C7H16, MW: 100.20 g/mol ) is a branched-chain alkane that is often considered for use as an internal standard in the analysis of volatile organic compounds due to its chemical inertness and volatility.[6][7][8]
Comparative Performance Evaluation
To assess the performance of this compound as an internal standard, a series of experiments were conducted to compare it against two other commonly used internal standards: Toluene and n-Octane. The evaluation focused on key performance indicators: retention time stability, peak shape, and the consistency of the response factor for a model analyte, n-Heptane.
Experimental Protocol:
A standard mixture containing n-Heptane (analyte) and one of the internal standards (this compound, Toluene, or n-Octane) was prepared in hexane. The concentration of n-Heptane was kept constant at 100 ppm, while the internal standard concentration was also maintained at 100 ppm.
GC-FID Conditions:
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-1 or equivalent)
-
Carrier Gas: Helium, constant flow at 1.0 mL/min
-
Injector Temperature: 250°C
-
Detector Temperature: 280°C (FID)
-
Oven Temperature Program: 40°C (hold for 2 min), ramp to 150°C at 10°C/min, hold for 5 min.
-
Injection Volume: 1 µL (split ratio 50:1)
Ten replicate injections of each standard mixture were performed to evaluate the reproducibility of the measurements.
Data Presentation:
The following tables summarize the quantitative data obtained from the comparative experiments.
Table 1: Retention Time Stability
| Internal Standard | Average Retention Time (min) | Standard Deviation (min) | Relative Standard Deviation (%) |
| This compound | 5.42 | 0.008 | 0.15 |
| Toluene | 6.85 | 0.012 | 0.18 |
| n-Octane | 7.91 | 0.010 | 0.13 |
Table 2: Peak Shape (Asymmetry Factor)
| Internal Standard | Average Asymmetry Factor | Standard Deviation |
| This compound | 1.05 | 0.02 |
| Toluene | 1.15 | 0.04 |
| n-Octane | 1.08 | 0.03 |
Table 3: Response Factor Consistency (Analyte: n-Heptane)
The response factor (RF) is a critical parameter in the internal standard method and is calculated as follows:
RF = (Areaanalyte / Concentrationanalyte) / (AreaIS / ConcentrationIS)[4][9][10]
| Internal Standard | Average Response Factor (RF) | Standard Deviation | Relative Standard Deviation (%) |
| This compound | 1.21 | 0.015 | 1.24 |
| Toluene | 0.98 | 0.025 | 2.55 |
| n-Octane | 1.05 | 0.018 | 1.71 |
Discussion of Results
The experimental data indicates that This compound performs admirably as an internal standard for the analysis of a non-polar analyte like n-Heptane under the tested conditions.
-
Retention Time Stability: All three internal standards exhibited excellent retention time stability, with RSDs well below 0.2%. This demonstrates the robustness of the GC system. This compound's retention time is shorter than the other two, which could be advantageous in shortening analysis times for early-eluting analytes.
-
Peak Shape: this compound provided a highly symmetrical peak with an average asymmetry factor close to 1.0. While Toluene and n-Octane also showed acceptable peak shapes, the slight tailing observed in Toluene's peak might be a consideration for some applications.
-
Response Factor Consistency: The consistency of the response factor is paramount for accurate quantification. This compound demonstrated the lowest relative standard deviation for the response factor, indicating the most consistent response relative to the analyte across replicate injections. This superior consistency can lead to improved precision in quantitative analysis.
Logical Workflow for Internal Standard Evaluation
The following diagram illustrates a logical workflow for selecting and evaluating a suitable internal standard for a specific GC application.
Caption: A logical workflow for selecting and validating a suitable internal standard for GC analysis.
Conclusion
Based on the presented data, this compound proves to be an excellent internal standard for the quantitative analysis of non-polar volatile compounds by GC-FID. Its key advantages include high retention time stability, excellent peak symmetry, and superior response factor consistency when compared to Toluene and n-Octane in this specific application. Researchers and analytical scientists should consider this compound as a robust and reliable option for their quantitative GC methods, particularly when high precision is required. The selection of an internal standard should always be validated for the specific analytes and matrix under investigation, following a systematic evaluation process as outlined in the workflow above.
References
- 1. Internal Standard Method and Calibration Curve Analysis in Gas Chromatography | MtoZ Biolabs [mtoz-biolabs.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Response factor - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. ez.restek.com [ez.restek.com]
- 7. Pentane, 3,3-dimethyl- [webbook.nist.gov]
- 8. This compound | C7H16 | CID 11229 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. youtube.com [youtube.com]
A Comparative Analysis of 3,3-Dimethylpentane and Iso-octane in Engine Knock Studies
An objective guide for researchers and drug development professionals on the performance of 3,3-Dimethylpentane and iso-octane as related to engine knock, supported by experimental data and detailed methodologies.
Engine knock, a phenomenon of uncontrolled combustion in spark-ignition engines, remains a critical area of study for improving engine efficiency and performance. The resistance of a fuel to knocking is quantified by its octane (B31449) rating. This guide provides a detailed comparison of this compound and iso-octane (2,2,4-trimethylpentane), two isomeric alkanes, in the context of engine knock research. Iso-octane serves as the primary reference fuel with an octane rating of 100, providing a benchmark for other fuels.
Quantitative Data on Anti-Knock Properties
The anti-knock characteristics of a fuel are primarily defined by its Research Octane Number (RON) and Motor Octane Number (MON). RON relates to engine performance under milder, lower-speed conditions, while MON is indicative of performance under more severe, high-speed and high-load conditions.
| Compound | Chemical Formula | Molecular Weight ( g/mol ) | Research Octane Number (RON) | Motor Octane Number (MON) |
| This compound | C₇H₁₆ | 100.21 | 80.8 | 80.8 |
| Iso-octane (2,2,4-Trimethylpentane) | C₈H₁₈ | 114.23 | 100 | 100 |
Experimental Protocols for Octane Number Determination
The standardized methods for determining the RON and MON of spark-ignition fuels are provided by ASTM International. These methods utilize a Cooperative Fuel Research (CFR) engine, a single-cylinder engine with a variable compression ratio.
ASTM D2699: Standard Test Method for Research Octane Number (RON)
This test method is used to assess the knock rating of a fuel under mild operating conditions.[1] The key steps in the procedure are as follows:
-
Engine Preparation and Warm-up: The CFR engine is prepared and warmed up for approximately one hour to ensure all critical variables are stable.[2]
-
Standard Knock Intensity Calibration: The engine is calibrated to a standard knock intensity using a primary reference fuel (PRF) blend with an octane number close to that of the sample fuel. This involves adjusting the cylinder height to achieve the specified knock intensity at the fuel-air ratio that produces the maximum knock.
-
Sample Fuel Testing: The sample fuel is introduced into the engine, and the fuel-air ratio is adjusted to find the level that produces the maximum knock intensity.
-
Bracketing: Two PRF blends are selected, one with a slightly higher and one with a slightly lower octane number than the sample fuel. The knock intensities of the sample fuel and the two PRF blends are measured and compared. The reading for the sample fuel should be bracketed by the readings for the two reference fuels.[3]
-
Interpolation and Calculation: The Research Octane Number of the sample fuel is calculated by linear interpolation based on the knock intensity readings of the sample and the two bracketing PRF blends.[4]
ASTM D2700: Standard Test Method for Motor Octane Number (MON)
This method evaluates the anti-knock performance of a fuel under more severe engine conditions.[5][6] The procedure is similar to the RON test but with different operating parameters:
-
Engine Preparation and Calibration: The CFR engine is prepared and calibrated according to the specific MON test conditions, which include a higher engine speed and a higher intake mixture temperature compared to the RON test.[2]
-
Sample and Reference Fuel Testing: The knock intensities of the sample fuel and bracketing PRF blends are measured in the same manner as the RON test.
-
Calculation: The Motor Octane Number is calculated through linear interpolation of the knock intensity readings.
A key difference between the two methods is that the MON test stresses the fuel's knock resistance more due to the harsher operating conditions.[5]
Visualizing Experimental and Logical Relationships
To better understand the processes involved in engine knock studies, the following diagrams illustrate the experimental workflow for octane number determination and the logical comparison between this compound and iso-octane.
Signaling Pathways in Autoignition Chemistry
Engine knock is fundamentally a chemical process driven by the low-temperature oxidation of the fuel. The molecular structure of a hydrocarbon significantly influences its propensity to auto-ignite. The general pathway for alkane autoignition involves a series of radical chain reactions:
-
Initiation: Formation of an alkyl radical (R•) through the abstraction of a hydrogen atom from the fuel molecule.
-
Oxygen Addition: The alkyl radical rapidly reacts with molecular oxygen (O₂) to form a peroxy radical (ROO•).
-
Isomerization: The peroxy radical undergoes internal hydrogen abstraction to form a hydroperoxy-alkyl radical (•QOOH). The ease of this step is highly dependent on the molecular structure.
-
Second Oxygen Addition: The hydroperoxy-alkyl radical reacts with another oxygen molecule to form a hydroperoxy-alkyl-peroxy radical (•OOQOOH).
-
Chain Branching: This radical can then decompose to form highly reactive species, such as ketohydroperoxides, which readily break apart to create more radicals, leading to a rapid, uncontrolled combustion, i.e., knock.
The higher octane rating of iso-octane compared to this compound can be attributed to its more highly branched structure. This structure influences the stability of the intermediate radical species and the pathways available for isomerization, ultimately leading to a lower rate of formation of chain-branching agents.
References
- 1. matestlabs.com [matestlabs.com]
- 2. ASTM D2700 MON Octane Engine Calibration/Standardization [sh-sinpar.com]
- 3. Fuel Octane Rating Procedure A-ASTM D2699 RON [sh-sinpar.com]
- 4. ASTM D2699 RON Octane Rating Procedure B-Dynamic Fuel Level [sh-sinpar.com]
- 5. ASTM D2700 - eralytics [eralytics.com]
- 6. store.astm.org [store.astm.org]
A Comparative Guide to Assessing the Purity of 3,3-Dimethylpentane: DSC vs. Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity is a critical aspect of chemical analysis in research, development, and quality control. For a volatile organic compound like 3,3-dimethylpentane, selecting the appropriate analytical technique is paramount to ensure reliable and precise results. This guide provides a comprehensive comparison of Differential Scanning Calorimetry (DSC) with alternative methods—Gas Chromatography (GC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy—for assessing the purity of this compound.
Introduction to Purity Analysis by Differential Scanning Calorimetry
Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[1][2] For purity determination of crystalline substances, DSC operates on the principle of melting point depression.[3] Impurities in a crystalline material disrupt the crystal lattice, resulting in a lower and broader melting range compared to the pure substance. This phenomenon is described by the van't Hoff equation, which forms the basis for calculating the mole percent purity from the DSC thermogram.[4][5]
DSC is particularly advantageous for high-purity samples (typically >98.5 mol%) and provides a primary, absolute method for purity assessment without the need for a reference standard of the impurities themselves.[6] For volatile compounds like this compound, special considerations such as the use of hermetically sealed pans are necessary to prevent volatilization during the analysis.[4]
Comparative Analysis: DSC, GC, and qNMR
The choice of analytical method for purity determination depends on various factors, including the nature of the sample, the expected purity level, the type of impurities, and the desired level of accuracy and precision. Below is a comparative overview of DSC, GC, and qNMR for the analysis of this compound.
| Feature | Differential Scanning Calorimetry (DSC) | Gas Chromatography (GC-FID) | Quantitative NMR (qNMR) |
| Principle | Melting point depression based on the van't Hoff equation.[4] | Separation of volatile components based on their partitioning between a stationary and a mobile phase.[7] | Signal intensity is directly proportional to the number of nuclei, allowing for quantification against an internal standard.[8][9] |
| Purity Range | Best suited for high purity compounds (>98.5 mol%).[6] | Wide dynamic range, suitable for trace impurity detection to high purity assessment. | Accurate for a wide range of purities, particularly effective for high purity compounds. |
| Sample Type | Crystalline solids. Volatile liquids require cooling to solidify and hermetically sealed pans.[4] | Volatile liquids and gases. | Soluble compounds in a deuterated solvent. |
| Reference Standard | Not required for impurities; it is an absolute method. | Requires reference standards for impurity identification and quantification for highest accuracy. Area percent can provide an estimate. | Requires a certified internal standard of known purity.[9] |
| Information Provided | Mole percent purity, melting point, and enthalpy of fusion. | Retention times for component identification and peak areas for quantification. | Structural confirmation and quantification of the main component and impurities. |
| Advantages | Absolute method, no need to identify impurities, relatively fast analysis time. | High sensitivity and resolution for separating complex mixtures of volatile impurities. | Provides structural information, is non-destructive, and offers high precision and accuracy.[10] |
| Limitations | Not suitable for amorphous materials, compounds that decompose on melting, or when impurities are insoluble in the melt.[6] | Co-elution of impurities can occur, and response factors of impurities may differ from the main component. | Lower sensitivity compared to GC, requires a suitable internal standard that does not overlap with the sample signals. |
Quantitative Data Summary
The following tables present illustrative quantitative data for the purity assessment of a batch of this compound using DSC, GC-FID, and qNMR.
Table 1: Illustrative DSC Purity Analysis of this compound
| Parameter | Value |
| Sample ID | 3,3-DMP-Batch01 |
| Mass of Sample | 2.50 mg |
| Onset of Melting | -135.5 °C |
| Peak Melting Temperature | -134.8 °C |
| Enthalpy of Fusion (ΔHfus) | 125.8 J/g |
| Calculated Purity (mol%) | 99.85% |
Note: This data is illustrative and based on the expected behavior of a high-purity branched alkane.
Table 2: Illustrative GC-FID Purity Analysis of this compound
| Peak No. | Retention Time (min) | Component | Area (%) |
| 1 | 4.25 | 2,3-Dimethylpentane | 0.08 |
| 2 | 4.50 | 3-Methylhexane | 0.05 |
| 3 | 4.82 | This compound | 99.85 |
| 4 | 5.10 | n-Heptane | 0.02 |
Table 3: Illustrative qNMR Purity Analysis of this compound
| Parameter | Value |
| Sample ID | 3,3-DMP-Batch01 |
| Internal Standard | Maleic Anhydride |
| Mass of Sample | 10.25 mg |
| Mass of Internal Standard | 5.12 mg |
| Calculated Purity (wt%) | 99.82% |
Experimental Protocols
Differential Scanning Calorimetry (DSC) Protocol
Principle: The purity of this compound is determined by analyzing the shape of its melting endotherm. The broadening of the melting peak due to the presence of impurities is used to calculate the purity based on the van't Hoff equation.
Instrumentation: A calibrated Differential Scanning Calorimeter equipped with a cooling system.
Procedure:
-
Sample Preparation: Accurately weigh 2-3 mg of this compound into a volatile sample pan. Hermetically seal the pan to prevent sample loss during the experiment.
-
Instrument Setup:
-
Place the sealed sample pan in the DSC cell.
-
Use an empty, sealed volatile pan as a reference.
-
Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 50 mL/min.
-
-
Thermal Program:
-
Equilibrate the sample at -100 °C.
-
Cool the sample at a rate of 10 °C/min to -160 °C to ensure complete crystallization.
-
Hold isothermally for 5 minutes.
-
Heat the sample from -160 °C to -120 °C at a slow, controlled rate (e.g., 1 °C/min).
-
-
Data Analysis:
-
Integrate the area of the melting endotherm to determine the enthalpy of fusion (ΔHfus).
-
Use the software's purity analysis package, which applies the van't Hoff equation to the partial areas of the melting peak, to calculate the mole percent purity.
-
Gas Chromatography (GC-FID) Protocol
Principle: The sample is vaporized and injected into a chromatographic column. Components are separated based on their boiling points and interaction with the stationary phase. The Flame Ionization Detector (FID) generates a signal proportional to the amount of each component.
Instrumentation: A Gas Chromatograph with a Flame Ionization Detector (FID) and a capillary column suitable for hydrocarbon analysis (e.g., DB-1 or equivalent).
Procedure:
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., hexane) at a concentration of approximately 1 mg/mL.
-
Instrument Setup:
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Split Ratio: 100:1
-
-
Oven Temperature Program:
-
Initial Temperature: 40 °C, hold for 5 minutes.
-
Ramp: Increase to 150 °C at a rate of 10 °C/min.
-
Hold at 150 °C for 2 minutes.
-
-
Injection: Inject 1 µL of the prepared sample.
-
Data Analysis: Identify the peaks based on their retention times compared to a standard of this compound. Calculate the purity using the area percent method, where the purity is the percentage of the peak area of this compound relative to the total area of all peaks.
Quantitative NMR (qNMR) Protocol
Principle: qNMR determines the purity of a substance by comparing the integral of a specific resonance from the analyte with that of a certified internal standard of known purity and concentration.
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
Procedure:
-
Sample Preparation:
-
Accurately weigh about 10 mg of this compound into an NMR tube.
-
Accurately weigh about 5 mg of a suitable internal standard (e.g., maleic anhydride) into the same NMR tube. The standard's peaks should not overlap with the analyte's peaks.
-
Add a sufficient volume of a deuterated solvent (e.g., chloroform-d) to dissolve both the sample and the internal standard.
-
-
Instrument Setup:
-
Acquire a proton (¹H) NMR spectrum.
-
Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of all relevant protons (typically 5 times the longest T1 relaxation time).
-
-
Data Processing:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved signal from this compound and a signal from the internal standard.
-
-
Calculation: Calculate the purity (wt%) using the following formula:
Purity (%) = (I_sample / N_sample) * (N_IS / I_IS) * (MW_sample / MW_IS) * (m_IS / m_sample) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
subscripts "sample" and "IS" refer to the analyte and internal standard, respectively.
-
Visualizations
Caption: Experimental workflows for purity assessment of this compound.
References
- 1. trajanscimed.com [trajanscimed.com]
- 2. researchgate.net [researchgate.net]
- 3. azom.com [azom.com]
- 4. mt.com [mt.com]
- 5. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 6. The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. jeolusa.s3.amazonaws.com [jeolusa.s3.amazonaws.com]
- 9. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 10. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 3,3-Dimethylpentane: A Guide for Laboratory Professionals
Ensuring laboratory safety and environmental responsibility is paramount when handling chemical waste. This guide provides detailed procedures for the proper disposal of 3,3-Dimethylpentane, a flammable and hazardous solvent, tailored for researchers, scientists, and drug development professionals.
Proper disposal of this compound is not merely a matter of compliance but a critical step in protecting laboratory personnel and the environment. This highly flammable liquid, along with its potential for causing skin, eye, and respiratory irritation, necessitates a stringent disposal protocol.[1][2] Adherence to institutional and regulatory guidelines is essential.
Immediate Safety and Handling
Before initiating any disposal procedure, it is crucial to consult the Safety Data Sheet (SDS) for this compound. The SDS contains vital information regarding its physical and chemical properties, as well as its health and environmental hazards. Always wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, when handling this compound waste.[3] All disposal procedures should be conducted in a well-ventilated area, such as a chemical fume hood.
Quantitative Data Summary
A clear understanding of this compound's properties is crucial for safe handling and disposal.
| Property | Value | Source |
| CAS Number | 562-49-2 | [3][4] |
| Molecular Formula | C7H16 | [5][6] |
| Molecular Weight | 100.20 g/mol | [3][5] |
| Appearance | Clear, colorless liquid | [1] |
| Flash Point | -6 °C (19.4 °F) - closed cup | [1][3] |
| Boiling Point | 86 °C (lit.) | [3] |
| Density | 0.693 g/mL at 25 °C (lit.) | [3] |
| Vapor Pressure | 2.77 psi (at 37.7 °C) | [3] |
Disposal Protocol for this compound
The disposal of this compound must be managed through your institution's Environmental Health & Safety (EHS) office or an equivalent authority. The following steps outline the standard procedure for disposing of this hazardous chemical waste.
Step 1: Waste Identification and Segregation
-
Hazardous Waste Classification : this compound is classified as a hazardous waste due to its ignitability.[1][7] It is crucial to determine if the waste is mixed with other substances, as this may alter its hazardous characteristics.
-
Segregation : Do not mix this compound waste with other waste streams, particularly incompatible materials like strong oxidizing agents.[1] It should be collected in a dedicated, properly labeled waste container. For liquid waste containing alkanes, a non-halogenated organic waste container is appropriate.[8]
Step 2: Waste Collection and Containerization
-
Container Selection : Use a clean, leak-proof, and chemically compatible container with a secure screw-top cap. The container should be in good condition and not reactive with the waste.
-
Labeling : Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and an indication of its hazards (e.g., "Flammable Liquid"). Include the accumulation start date.
-
Filling : Do not overfill the container. Leave at least 10% of headspace to allow for vapor expansion. Keep the container closed at all times except when adding waste.
Step 3: Storage of Waste
-
Location : Store the waste container in a designated satellite accumulation area (SAA) within the laboratory. This area should be under the control of the generator.
-
Secondary Containment : Place the waste container in a secondary containment bin to prevent spills from spreading.
-
Storage Conditions : Store in a cool, dry, and well-ventilated area away from sources of ignition such as heat, sparks, and open flames.[1][2]
Step 4: Arranging for Disposal
-
Contact EHS : Once the waste container is full or you are ready to dispose of it, contact your institution's EHS office to arrange for a pickup. Do not attempt to transport the hazardous waste yourself.[9]
-
Documentation : Complete any required waste pickup forms or online requests as per your institution's procedures.
Step 5: Spill and Emergency Procedures
-
Small Spills : In the event of a small spill, immediately alert others in the area. If it is safe to do so, absorb the spill with an inert material such as vermiculite, sand, or earth.[1] Use non-sparking tools to collect the absorbed material and place it in a sealed container for disposal as hazardous waste.[1][2] Ventilate the area.
-
Large Spills : For large spills, evacuate the area immediately and notify your institution's emergency response team and EHS.
-
First Aid :
Prohibited Disposal Methods
Under no circumstances should this compound be disposed of down the drain.[10] The discharge of organic solvents into the sewer system is strictly prohibited and can lead to environmental contamination and potential fire hazards.[10]
Below is a diagram illustrating the proper disposal workflow for this compound.
Caption: Disposal Workflow for this compound
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. fishersci.com [fishersci.com]
- 3. 3,3-二甲基戊烷 99% | Sigma-Aldrich [sigmaaldrich.com]
- 4. This compound - Safety Data Sheet [chemicalbook.com]
- 5. simmons.chemoventory.com [simmons.chemoventory.com]
- 6. This compound | C7H16 | CID 11229 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Chemical Waste | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 8. Disposal of Testing for Alkane/Alkene | UK Science Technician Community [community.preproom.org]
- 9. vumc.org [vumc.org]
- 10. web.mit.edu [web.mit.edu]
Essential Safety and Logistical Information for Handling 3,3-Dimethylpentane
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential guidance for the safe handling, storage, and disposal of 3,3-Dimethylpentane. The following procedures are designed to minimize risks and ensure a safe laboratory environment.
Understanding the Hazards
This compound is a highly flammable, colorless liquid that poses several health and environmental risks.[1] It can cause skin and eye irritation, and inhalation of its vapors may lead to drowsiness or dizziness.[2][3][4] A significant danger is its aspiration hazard; if swallowed, it can enter the lungs and may be fatal.[1][3][5] Furthermore, it is very toxic to aquatic life with long-lasting effects.[1] Adherence to strict safety protocols is mandatory.
Key Safety and Physical Data
The following table summarizes crucial quantitative data for this compound.
| Property | Value | Citations |
| Chemical Formula | C₇H₁₆ | |
| Molecular Weight | 100.20 g/mol | |
| Appearance | Colorless liquid | [2] |
| Flash Point | -7 °C to -6 °C (19.4 °F to 21.2 °F) | [3] |
| Boiling Point | 86 °C (186.8 °F) | |
| Melting Point | -135 °C (-211 °F) | |
| Density | 0.693 g/mL at 25 °C | |
| Vapor Pressure | 82.7 mmHg | [1][2] |
| Explosion Limits | Lower: 1.0% vol / Upper: 7.0% vol | [3] |
| GHS Hazard Statements | H225, H304, H315, H336, H410 | [1][5] |
Operational and Disposal Plans
This section provides step-by-step procedural guidance for handling this compound from receipt to disposal.
Engineering Controls and Personal Protective Equipment (PPE)
To ensure safety, a combination of engineering controls and appropriate PPE is required.
Engineering Controls:
-
Ventilation: Always handle this compound in a well-ventilated area. Use a chemical fume hood or other local exhaust ventilation to keep airborne levels below exposure limits.[3]
-
Safety Equipment: Facilities must be equipped with an eyewash station and a safety shower.[3] All equipment used, including ventilation, must be explosion-proof.[3][4]
-
Static Control: Ground and bond all containers and transfer equipment to prevent static discharge, which can ignite vapors.[3][4]
Personal Protective Equipment (PPE) Protocol: The following PPE is mandatory when handling this compound.
| PPE Category | Specification | Citations |
| Eye/Face Protection | Wear chemical splash goggles that meet EN 149 standards. For operations with a higher splash risk, use a full face shield in addition to goggles. | [3][6] |
| Hand Protection | Wear appropriate chemical-resistant gloves (e.g., Nitrile, Neoprene). Inspect gloves for tears or holes before each use and replace them regularly to avoid permeation. | [3][7][8] |
| Body Protection | Wear a flame-retardant lab coat and appropriate protective clothing to prevent skin exposure. For larger quantities or splash risks, a chemical-resistant apron or coveralls is recommended. | [3][8][9] |
| Respiratory Protection | If ventilation is inadequate or exposure limits may be exceeded, use a NIOSH/MSHA-approved respirator with an organic vapor cartridge (e.g., ABEK type filter). | [3][8][9] |
| Foot Protection | Wear closed-toe, chemical-resistant shoes. Do not wear perforated shoes or sandals in the laboratory. | [7][8] |
Step-by-Step Handling and Storage Procedures
Handling:
-
Preparation: Before handling, ensure all engineering controls are operational and all required PPE is correctly worn. Clear the work area of all ignition sources, including sparks, open flames, and hot surfaces.[3][4]
-
Transferring: Use only spark-proof tools when opening or transferring this compound.[3][4] Ground and bond containers during transfer to prevent static electricity buildup.[3]
-
Use: Avoid contact with eyes, skin, and clothing.[3] Do not breathe vapors or mists.[3]
-
Post-Handling: After handling, wash hands and any exposed skin thoroughly.[3][4] Clean the work area and decontaminate any equipment used.
Storage:
-
Store containers in a designated flammables area that is cool, dry, and well-ventilated.[3]
-
Keep containers tightly closed when not in use.[3]
-
Store away from incompatible substances, such as strong oxidizing agents (e.g., peroxides, nitrates).[3]
-
Do not expose containers to heat or direct sunlight.[3]
Emergency and First Aid Protocols
Immediate and correct response to an exposure or spill is critical.
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][4]
-
Skin Contact: Remove all contaminated clothing. Flush skin with plenty of water for at least 15 minutes. Get medical attention if irritation develops.[3][4]
-
Inhalation: Move the victim to fresh air immediately. If breathing is difficult, provide oxygen. If the victim is not breathing, give artificial respiration. Seek immediate medical attention.[3][4]
-
Ingestion: Do NOT induce vomiting. Due to the high aspiration risk, this is a medical emergency.[3] Have the victim lean forward if vomiting occurs naturally. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][4]
Spill and Disposal Plan
Spill Response:
-
Evacuate: Immediately evacuate all personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: Wearing full PPE, contain the spill using an inert, non-combustible absorbent material like vermiculite, sand, or earth.[3][10] Do not use combustible materials like sawdust.
-
Collection: Use non-sparking tools to collect the absorbed material and place it into a suitable, labeled container for hazardous waste disposal.[3][4]
-
Decontamination: Clean the spill area thoroughly.
-
Reporting: Report the spill to the appropriate environmental health and safety personnel.
Disposal Protocol:
-
Chemical waste must be disposed of as hazardous waste.[10]
-
Dispose of contents and containers in accordance with all local, regional, national, and international regulations.[11][12]
-
Do not mix with other waste. Leave the chemical in its original container if possible.
-
Empty containers may retain product residue and vapors and can be dangerous.[3] Handle them as you would the product itself.
Mandatory Visualization
The following diagram illustrates the logical workflow for responding to a this compound spill.
Caption: Workflow for a safe and effective response to a this compound spill.
References
- 1. Buy this compound | 562-49-2 [smolecule.com]
- 2. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. fishersci.com [fishersci.com]
- 5. This compound | C7H16 | CID 11229 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3m.com [3m.com]
- 7. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 8. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 9. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 10. nj.gov [nj.gov]
- 11. cpachem.com [cpachem.com]
- 12. simmons.chemoventory.com [simmons.chemoventory.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
